2,3-Dimethoxy-6-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dimethoxy-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4-6(9(10)11)8-7(5)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVUQQJSXYDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509114 | |
| Record name | 2,3-Dimethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-44-4 | |
| Record name | 2,3-Dimethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 2,3-Dimethoxy-6-nitropyridine
Authored for Senior Researchers and Drug Development Professionals
Executive Summary
2,3-Dimethoxy-6-nitropyridine is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. Its strategic placement of electron-donating methoxy groups and a potent electron-withdrawing nitro group on the pyridine scaffold makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, core reactivity, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. The pyridine motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the importance of functionalized building blocks like the title compound.[1][2]
Physicochemical and Structural Properties
This compound (CAS Number: 79491-44-4) is a crystalline solid at room temperature. The molecule's properties are dictated by the interplay between the aromatic pyridine ring, the electron-donating character of the two methoxy groups at the C2 and C3 positions, and the strong electron-withdrawing nature of the nitro group at the C6 position. This substitution pattern polarizes the molecule and governs its reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| CAS Number | 79491-44-4 | [3] |
| Molecular Formula | C₇H₈N₂O₄ | N/A |
| Molecular Weight | 184.15 g/mol | [4] |
| Appearance | Pale yellow crystalline solid (predicted) | [4] |
| Melting Point | Data not available; Analog (2,6-Dimethoxy-3-nitropyridine) melts at 88-94 °C. | [4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | Inferred from structure |
Spectroscopic Profile
A comprehensive understanding of a molecule's spectroscopic signature is critical for reaction monitoring and structural confirmation. While specific experimental spectra for this compound are not widely published, its profile can be reliably predicted based on its functional groups and data from closely related analogs.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key vibrational bands are expected in the following regions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the two methoxy groups.
-
~1550-1500 cm⁻¹ & ~1360-1290 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. These are among the most intense features in the spectrum.[5]
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
~1250-1000 cm⁻¹: Strong C-O-C stretching vibrations from the dimethoxy substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The aromatic region will feature two doublets corresponding to the protons at the C4 and C5 positions.
-
H5: Expected to be further downfield due to the deshielding effect of the adjacent nitro group.
-
H4: Expected to be slightly upfield relative to H5.
-
The two methoxy groups (-OCH₃) will appear as distinct singlets in the aliphatic region (~3.8-4.1 ppm), with their exact chemical shifts influenced by their position relative to the nitrogen and nitro groups.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals.
-
C6: The carbon bearing the nitro group will be significantly deshielded.
-
C2 & C3: The carbons attached to the methoxy groups will also be downfield.
-
C4 & C5: Aromatic carbons with attached protons.
-
Methoxy Carbons: Two signals in the aliphatic region (~55-60 ppm).
-
Mass Spectrometry
In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 184.15 or 185.15, respectively. Common fragmentation patterns would likely involve the loss of a nitro group (-NO₂, 46 Da), a methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da).
Synthesis and Chemical Reactivity
The utility of this compound stems from its designed reactivity, serving as a stable precursor for more complex derivatives.
Synthetic Pathways
The most logical and field-proven approach to synthesizing this molecule involves the nucleophilic aromatic substitution (SₙAr) of a suitable halogenated precursor. A common starting material is 2,6-dichloro-3-nitropyridine, which can be sequentially substituted.[1][8] The differential reactivity of the chlorine atoms—one ortho and one para to the activating nitro group—allows for controlled, stepwise substitution.
Caption: General workflow for the synthesis of this compound.
This protocol is based on established methodologies for the methoxylation of chloronitropyridines.[8]
-
Step 1: Mono-methoxylation. To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol at 15°C, add a solution of sodium methoxide (1.05 eq) in methanol dropwise, maintaining the temperature below 30°C.
-
Reaction Monitoring. Stir the mixture at 25-30°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of 2-chloro-6-methoxy-3-nitropyridine.[9]
-
Step 2: Di-methoxylation. To the reaction mixture, add an additional portion of sodium methoxide (1.2 eq) and heat the mixture to reflux (approx. 65°C).
-
Reaction Completion. Maintain reflux for 4-6 hours or until TLC indicates the complete consumption of the mono-substituted intermediate.
-
Work-up. Cool the reaction mixture to room temperature and quench by pouring it into ice water.
-
Isolation. The product, this compound, may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Core Reactivity
The true synthetic value of this compound lies in the selective transformation of the nitro group.
Caption: The primary and most crucial reaction of the title compound.
Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is the most pivotal reaction, unlocking a vast array of subsequent chemical transformations. This is typically achieved under mild and high-yielding conditions.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C) in a solvent like methanol or ethyl acetate is a clean and efficient method.
-
Metallic Reduction: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid are robust and widely used alternatives.[8]
The resulting product, 2,3-Dimethoxy-pyridin-6-amine , is a highly valuable intermediate. The newly formed amino group can act as a nucleophile, enabling the construction of fused heterocyclic systems, amide bond formation, or participation in cross-coupling reactions.
Applications in Drug Discovery and Development
Nitropyridines are indispensable precursors for a wide range of bioactive molecules.[1] The transformation of this compound into its corresponding 6-amino derivative provides a direct entry point to scaffolds of high therapeutic relevance.
-
Kinase Inhibitors: The pyridine and fused pyrido[2,3-d]pyrimidine scaffolds are core components of numerous kinase inhibitors used in oncology.[10] The 6-amino-2,3-dimethoxypyridine intermediate can be elaborated through condensation reactions to build these complex heterocyclic systems, which are designed to target specific enzymes like EGFR.[10]
-
Antimicrobial and Anti-inflammatory Agents: The pyridine nucleus is a common feature in compounds developed for their antimicrobial and anti-inflammatory properties.[4] The functional handles on this building block allow for systematic modification to optimize biological activity and pharmacokinetic properties.
-
CNS-Active Agents: The ability to cross the blood-brain barrier makes pyridine derivatives attractive candidates for developing treatments for neurodegenerative diseases and other central nervous system disorders.[1]
The strategic dimethoxy substitution pattern can also serve to block metabolic hotspots or fine-tune the electronic and steric properties of the final drug candidate, enhancing its efficacy and safety profile.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood. Based on data for structurally similar compounds like 2-amino-6-methoxy-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine, the following hazards should be assumed:[9][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is mandatory.
References
- ChemicalBook. (n.d.). This compound synthesis. Retrieved January 7, 2026, from https://www.chemicalbook.com/synthesis/product_cas_79491-44-4.htm
- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Retrieved January 7, 2026, from https://patents.google.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from https://www.rsc.
- Chem-Impex. (n.d.). 2,6-Dimethoxy-3-nitropyridine. Retrieved January 7, 2026, from https://www.chemimpex.com/products/2-6-dimethoxy-3-nitropyridine
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 7, 2026, from https://www.mdpi.com/1424-8247/15/10/1234
- BLD Pharm. (n.d.). 79491-44-4 | this compound. Retrieved January 7, 2026, from https://www.bldpharm.com/products/79491-44-4.html
- Smolecule. (n.d.). Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3. Retrieved January 7, 2026, from https://www.smolecule.com/cas-24015-98-3-3-methoxy-6-methyl-2-nitropyridine.html
- International Union of Crystallography. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved January 7, 2026, from https://journals.iucr.org/e/issues/2012/03/00/sz2424/index.html
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3852428
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3314418/
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2795029
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine 98%. Retrieved January 7, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/469665
- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540019/
- MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved January 7, 2026, from https://www.mdpi.com/1424-8247/16/10/1472
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 79491-44-4|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,3-Dimethoxy-6-nitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,3-Dimethoxy-6-nitropyridine. In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related analogues, to predict its spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar substituted pyridine scaffolds. Detailed theoretical data, interpretation, and standardized experimental protocols are presented to facilitate both theoretical understanding and practical application.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. The pyridine ring is a common motif in pharmaceuticals, and the presence of methoxy and nitro groups can significantly influence the molecule's electronic properties, reactivity, and biological activity.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
-
Aromatic Protons: The pyridine ring has two remaining protons at the C4 and C5 positions. These will form an AX spin system, appearing as two doublets.
-
The proton at C5 (H-5) is expected to be downfield due to the deshielding effect of the adjacent nitro group. Its chemical shift is predicted to be in the range of δ 8.2 - 8.5 ppm . For comparison, the proton at the 5-position in 2-methoxy-5-nitropyridine appears at δ 8.341 ppm.[2]
-
The proton at C4 (H-4) will be upfield relative to H-5 and is predicted to appear around δ 7.0 - 7.3 ppm .
-
The coupling constant between these two protons (JH4-H5) is expected to be in the range of 8-9 Hz , typical for ortho-coupling in a pyridine ring.
-
-
Methoxy Groups: The two methoxy groups at C2 and C3 will each appear as a sharp singlet.
-
The methoxy group at C2 is predicted to have a chemical shift of approximately δ 4.0 - 4.2 ppm . In 2-methoxy-5-nitropyridine, the methoxy group appears at δ 4.055 ppm.[2]
-
The methoxy group at C3 is expected to be at a similar chemical shift, around δ 3.9 - 4.1 ppm .
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.5 | Doublet (d) | 8 - 9 |
| H-4 | 7.0 - 7.3 | Doublet (d) | 8 - 9 |
| OCH₃ (C2) | 4.0 - 4.2 | Singlet (s) | - |
| OCH₃ (C3) | 3.9 - 4.1 | Singlet (s) | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
Aromatic Carbons:
-
The carbon bearing the nitro group (C6) will be significantly deshielded, with a predicted chemical shift in the range of δ 155 - 160 ppm .
-
The carbons bearing the methoxy groups (C2 and C3) are also expected to be downfield, likely in the region of δ 150 - 155 ppm (C2) and δ 140 - 145 ppm (C3).
-
The remaining aromatic carbons, C4 and C5, are predicted to have chemical shifts of approximately δ 110 - 115 ppm and δ 120 - 125 ppm , respectively.
-
-
Methoxy Carbons: The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum, around δ 55 - 60 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C6 | 155 - 160 |
| C2 | 150 - 155 |
| C3 | 140 - 145 |
| C5 | 120 - 125 |
| C4 | 110 - 115 |
| OCH₃ | 55 - 60 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer with a proton frequency of at least 300 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the methoxy groups.
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are the hallmark of the nitro group.
-
Asymmetric stretch: 1520 - 1560 cm⁻¹ (strong)
-
Symmetric stretch: 1340 - 1370 cm⁻¹ (strong)
-
-
Aromatic Ring (C=C and C=N): Stretching vibrations of the pyridine ring will appear in the region of 1400 - 1600 cm⁻¹ .
-
C-O Stretching: The C-O bonds of the methoxy groups will exhibit strong stretching vibrations around 1020 - 1250 cm⁻¹ .
-
C-H Stretching:
-
Aromatic C-H stretching: 3000 - 3100 cm⁻¹ (weak to medium)
-
Aliphatic C-H stretching (from methoxy groups): 2850 - 3000 cm⁻¹ (medium)
-
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-O | Stretch | 1020 - 1250 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
The molecular formula of this compound is C₇H₈N₂O₄.
-
Molecular Ion Peak (M⁺): The molecular weight is 184.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 184 .
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:
-
Loss of a methyl radical (•CH₃): A peak at m/z = 169 ([M-15]⁺) is expected from the loss of a methyl group from one of the methoxy substituents.
-
Loss of a methoxy radical (•OCH₃): A peak at m/z = 153 ([M-31]⁺) is anticipated.
-
Loss of nitric oxide (•NO): A fragment at m/z = 154 ([M-30]⁺) could be observed.
-
Loss of nitrogen dioxide (•NO₂): A significant peak at m/z = 138 ([M-46]⁺) is highly probable.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas chromatograph for volatile samples).
-
Ionization: Use a standard ionization technique such as electron ionization (EI) at 70 eV.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for the synthesis, identification, and characterization of this compound. The interpretation of the spectral data is based on established principles and data from analogous structures, ensuring a high degree of confidence in the predictions. This guide serves as a practical tool for researchers working with substituted pyridines and highlights the power of spectroscopic methods in modern chemical research.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Wrobel, K., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 653–656.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
- MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(11), 2589.
- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- SpectraBase. (n.d.). 2,3-Dimethoxy-pyridine.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-.
- PMC. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(18), 3299.
- Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(1), 40-46.
- NICODOM Ltd. (n.d.). IS NIR Spectra.
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
Sources
An In-depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine
CAS Number: 79491-44-4
Introduction
2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative with the chemical formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1] This compound belongs to the class of nitropyridines, which are of significant interest in medicinal and materials chemistry. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic placement of substituents like methoxy and nitro groups can profoundly influence the molecule's chemical reactivity and biological activity.[2]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It is important to note that while the compound is commercially available, detailed experimental data such as specific synthesis protocols and spectroscopic characterizations are not extensively reported in publicly accessible scientific literature. Therefore, this document will leverage established principles of heterocyclic chemistry and data from closely related analogues to present plausible synthetic routes, predict spectroscopic characteristics, and discuss potential applications.
Physicochemical Properties and Safety
Table 1: Physicochemical and Inferred Safety Data for this compound
| Property | Value/Information | Source/Analogue |
| CAS Number | 79491-44-4 | [1][3][4][5][6] |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Appearance | Likely a yellow crystalline solid | Inferred from related nitropyridines |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) and sparingly soluble in water. | General chemical principles |
| Hazard Statements (Inferred) | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Based on SDS for 2-Methoxy-3-nitropyridine and 2-Amino-6-methoxy-3-nitropyridine[7][8] |
| Precautionary Measures | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. | [7] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [7] |
Plausible Synthetic Routes
The synthesis of this compound can be logically approached through several established methods for the functionalization of pyridine rings. Below are two plausible synthetic pathways.
Route 1: Nitration of a Dimethoxypyridine Precursor
A common method for the introduction of a nitro group onto an activated pyridine ring is through electrophilic nitration.
Caption: Plausible Synthetic Route via Nitration.
In this approach, the starting material, 2,3-dimethoxypyridine, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy groups are electron-donating and activate the pyridine ring towards electrophilic substitution. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity.
Route 2: Nucleophilic Aromatic Substitution
An alternative and often highly regioselective method involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine precursor.
Caption: Plausible Synthetic Route via SNAr.
This pathway would likely start with a dihalonitropyridine, such as 2,3-dichloro-6-nitropyridine. The strong electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack. Treatment with two equivalents of sodium methoxide in methanol would lead to the sequential displacement of both chloride ions to yield the desired product. This method often provides better control over the isomer distribution compared to electrophilic nitration.
Predicted Spectroscopic Characteristics
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features | Rationale |
| ¹H NMR | - Two aromatic protons (doublets) in the range of δ 6.5-8.5 ppm. - Two methoxy singlets (3H each) around δ 3.9-4.2 ppm. | The electron-withdrawing nitro group will deshield the adjacent aromatic proton, shifting it downfield. The methoxy groups will appear as sharp singlets. |
| ¹³C NMR | - Six distinct aromatic carbon signals. - Two methoxy carbon signals around δ 55-65 ppm. | The carbon bearing the nitro group will be significantly deshielded. The carbons attached to the methoxy groups will also be shifted downfield. |
| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group at approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. - C-O stretching bands for the methoxy groups around 1020-1250 cm⁻¹. - Aromatic C-H and C=C/C=N stretching vibrations. | These are characteristic absorption frequencies for the respective functional groups. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 184. | Corresponding to the molecular weight of the compound. |
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the interplay between the electron-rich methoxy groups and the electron-withdrawing nitro group on the pyridine ring.
Key Reactions and Transformations
Caption: Key Reactivity and Application Pathway.
-
Reduction of the Nitro Group: The most significant reaction for its application in drug discovery is the reduction of the nitro group to an amine. This transformation is readily achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., SnCl₂ in HCl).[3] The resulting 6-amino-2,3-dimethoxypyridine is a versatile building block.
-
Nucleophilic Aromatic Substitution: While the methoxy groups are generally poor leaving groups, under harsh conditions or with specific activation, they could potentially be displaced by strong nucleophiles.
Role as a Pharmaceutical Intermediate
The 6-amino-2,3-dimethoxypyridine, derived from the title compound, is a valuable precursor for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[9][10] These fused ring systems are recognized pharmacophores in medicinal chemistry and have been investigated for a wide range of therapeutic applications, including as anticancer agents.[9][10] The amino group can be further functionalized to construct the pyrimidine ring, and the methoxy groups can be retained or modified to modulate the compound's solubility, metabolic stability, and target binding affinity.
Generalized Experimental Protocols
The following are generalized procedures for key transformations involving nitropyridines. These should be adapted and optimized for the specific substrate and scale of the reaction.
Protocol 1: General Procedure for the Nitration of a Substituted Pyridine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add the substituted pyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: General Procedure for the Reduction of a Nitropyridine
-
Setup: Dissolve the nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a flask.
-
Catalyst Addition (for Hydrogenation): Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting aminopyridine by recrystallization or column chromatography.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules for drug discovery and development. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of nitropyridines. The key transformation of this compound, the reduction of its nitro group, provides access to a versatile aminopyridine building block, which is a precursor to privileged scaffolds in medicinal chemistry. This guide provides a solid foundation for researchers to design synthetic strategies and explore the applications of this and related compounds.
References
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- 2a biotech. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-6-methoxy-3-nitropyridine. Retrieved from a generic SDS source for the compound.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- Thigulla, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry, 19(5), 406-427.
- Ali, I., et al. (2015). Heterocyclic Scaffolds: Centrality in Anticancer Drug Development. Current Drug Targets, 16(7), 711-734.
- Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 6549-6571.
- Kamal, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TRANS-4,4-DIMETHYL-2-PENTENE(690-08-4) 1H NMR spectrum [chemicalbook.com]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
"2,3-Dimethoxy-6-nitropyridine" molecular weight and formula
An In-Depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.
Core Molecular Attributes
This compound is a substituted pyridine derivative. The strategic placement of two methoxy groups and a nitro group on the pyridine ring imparts specific reactivity and electronic characteristics, making it a valuable building block in synthetic chemistry.
Molecular Formula and Weight
A foundational aspect of any chemical entity is its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄[1] |
| Molecular Weight | 184.15 g/mol [1] |
| CAS Number | 79491-44-4[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through various routes. A common strategy involves the methoxylation of a suitable nitropyridine precursor.
Illustrative Synthetic Pathway
A plausible synthetic route involves the reaction of a di-substituted halo-nitropyridine with a methoxide source. The selection of starting materials and reaction conditions is crucial for achieving high yield and purity.
Caption: A generalized nucleophilic aromatic substitution pathway for the synthesis of this compound.
Applications in Research and Development
The functional groups on this compound make it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The nitro group can be reduced to an amine, which then serves as a handle for further functionalization, while the methoxy groups influence the electronic properties and solubility of the molecule.
Role as a Chemical Intermediate
Its structural motifs are found in various bioactive molecules. For instance, substituted nitropyridines are precursors in the development of compounds with potential therapeutic activities.[2][3] The reduction of the nitro group to an amine is a key transformation, opening up pathways to a wide array of derivatives.[4]
Caption: The central role of this compound as a precursor to a key amine intermediate for various applications.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on safety data sheets for similar nitropyridine compounds, it is prudent to handle this compound with care. Potential hazards include skin and eye irritation.[5][6][7][8]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][8]
Storage and Disposal
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][7] Recommended storage is often between 2-8°C.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[5][6]
Experimental Protocols
The following is a generalized protocol for a reaction involving a nitropyridine derivative, illustrating the level of detail required for reproducible research.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dihalo-nitropyridine starting material in a suitable anhydrous solvent (e.g., methanol).
-
Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A standard workflow for a synthetic chemistry protocol, from setup to purification.
References
- BLD Pharm. (n.d.). This compound.
- Chem-Impex. (n.d.). 2,6-Dimethoxy-3-nitropyridine.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
Sources
- 1. 79491-44-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Starting Materials for the Synthesis of 2,3-Dimethoxy-6-nitropyridine
Introduction
2,3-Dimethoxy-6-nitropyridine is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both electron-donating methoxy groups and a potent electron-withdrawing nitro group, makes it a valuable intermediate for the development of novel pharmaceutical agents and agrochemicals. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations, including reduction of the nitro group to an amine, nucleophilic displacement of the methoxy groups, and electrophilic substitution on the pyridine ring.
This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will dissect two principal pathways, offering field-proven insights into the mechanistic considerations, experimental protocols, and comparative advantages of each approach. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of the synthetic landscape for this important intermediate.
Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of this compound reveals two logical and fundamentally different approaches to its construction. The choice between these strategies is often dictated by factors such as starting material availability, cost, desired purity, and scalability.
-
Strategy A: The Direct Nitration Pathway. This approach involves the direct electrophilic nitration of a pre-existing 2,3-dimethoxypyridine scaffold. It is conceptually the most straightforward route, involving a single key transformation.
-
Strategy B: The Stepwise Functionalization Pathway. This method begins with a simpler, halogenated pyridine core. The synthesis proceeds through a sequence of nitration followed by nucleophilic aromatic substitution (SNAr) to introduce the methoxy groups. This route offers greater control over regiochemistry.
The two divergent strategies are outlined below.
Caption: High-level overview of the two primary synthetic strategies.
Chapter 2: Strategy A - The Direct Nitration Pathway
This strategy leverages 2,3-dimethoxypyridine as the primary starting material.[1][2][3] The core transformation is the introduction of a nitro group onto the electron-rich pyridine ring.
Rationale and Mechanistic Considerations
The success of this pathway hinges on controlling the regioselectivity of the electrophilic nitration. The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the two methoxy groups at the C2 and C3 positions are strongly electron-donating and activating, making the ring more susceptible to nitration.
-
Directing Effects: The C2-methoxy group directs incoming electrophiles to the C5 (ortho) and C4/C6 (para) positions. The C3-methoxy group directs to the C2/C4 (ortho) and C6 (para) positions.
-
Ring Deactivation: Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen becomes protonated. This dramatically increases its electron-withdrawing effect, further deactivating the C2, C4, and C6 positions.
The interplay of these effects suggests that nitration is most likely to occur at the C5 or C6 position. While the C6 position is electronically favored by the C3-methoxy group (para-directing), obtaining a single, pure regioisomer can be challenging, often leading to a mixture of products that require difficult chromatographic separation.
Generalized Experimental Protocol: Nitration of 2,3-Dimethoxypyridine
This protocol is a representative example. Specific conditions may require optimization.
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄), cooled to 0-5 °C in an ice-salt bath, add 2,3-dimethoxypyridine (1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Nitrating Agent Addition: Add potassium nitrate (KNO₃) (1.1 eq.) portion-wise to the solution, maintaining the low temperature.[4][5]
-
Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup: Neutralize the aqueous solution with a saturated sodium bicarbonate or ammonium hydroxide solution to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product typically requires purification by column chromatography to isolate the desired this compound isomer.
| Parameter | Details | Rationale / Causality |
| Starting Material | 2,3-Dimethoxypyridine | The foundational scaffold upon which the nitro group is added. |
| Nitrating Agent | KNO₃/H₂SO₄ or HNO₃/H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile in situ.[6] |
| Temperature | 0 °C to Room Temp. | Low initial temperature controls the exothermic reaction; warming drives it to completion. |
| Key Challenge | Regioselectivity | Competing directing effects of the methoxy groups and the protonated pyridine ring. |
| Typical Outcome | Mixture of isomers | Often results in a mixture of 5-nitro and 6-nitro products, requiring purification. |
Chapter 3: Strategy B - The Stepwise Functionalization Pathway
This more controlled, multi-step approach is frequently the preferred method in industrial and pharmaceutical settings where product purity and process robustness are critical. It involves building the functionality around a commercially available dichloropyridine core.
3.1: Synthesis of the Key Intermediate: 2,3-Dichloro-6-nitropyridine
Starting Material: 2,3-Dichloropyridine[7]
The first critical step is the regioselective nitration of 2,3-dichloropyridine. The two deactivating chloro groups and the deactivating pyridine ring make this reaction less facile than with an activated substrate, requiring harsher conditions. However, the regiochemical outcome is more predictable. The C6 position is ortho to the C2-chloro and para to the C3-chloro, making it the most electronically favorable site for nitration.
Experimental Protocol: Nitration of 2,3-Dichloropyridine
This protocol is adapted from established procedures for dichloropyridine nitration.[8][9][10]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and thermometer, slowly add 2,3-dichloropyridine (1.0 eq.) to concentrated sulfuric acid (3-5 volumes) while maintaining the temperature at 20-25 °C.
-
Nitrating Agent Addition: Slowly add fuming nitric acid (≥98%, 1.5-2.0 eq.) to the solution, ensuring the reaction temperature does not exceed 50 °C.[8]
-
Reaction: After the addition is complete, heat the mixture to 100-105 °C and maintain for 5-7 hours. Monitor the reaction by GC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to approximately 50 °C and pour it carefully onto a large volume of crushed ice.
-
Isolation: The solid precipitate, 2,3-dichloro-6-nitropyridine, is collected by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to yield the key intermediate. This product is often of sufficient purity for the next step.
3.2: Double Nucleophilic Aromatic Substitution (SNAr)
Starting Material: 2,3-Dichloro-6-nitropyridine
With the key intermediate in hand, the final step is to displace both chlorine atoms with methoxy groups. This transformation is a classic example of nucleophilic aromatic substitution (SNAr).
Rationale and Mechanistic Considerations: The powerful electron-withdrawing nitro group at the C6 position strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho (C5) and para (C2) to it. The C2-chloro is para to the nitro group and is therefore highly activated for displacement. The C3-chloro, being meta to the nitro group, is significantly less activated. However, with sufficient equivalents of a strong nucleophile like sodium methoxide and appropriate thermal conditions, both chlorines can be sequentially displaced to furnish the desired product.
Experimental Protocol: Methoxylation of 2,3-Dichloro-6-nitropyridine
This protocol is based on analogous methoxylation reactions.[8][11]
-
Reaction Setup: Prepare a solution of sodium methoxide (2.2-2.5 eq.) in anhydrous methanol (5-10 volumes) in a dry reaction flask under a nitrogen atmosphere.
-
Substrate Addition: Add the 2,3-dichloro-6-nitropyridine (1.0 eq.) to the sodium methoxide solution.
-
Reaction: Heat the resulting mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the disappearance of the starting material and intermediates by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess sodium methoxide.
-
Isolation: The product may precipitate upon addition of water. If so, collect it by filtration and wash with water. If it remains in solution, remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can provide highly pure this compound.
Caption: Experimental workflow for the Stepwise Functionalization Pathway.
Chapter 4: Comparative Analysis and Process Selection
The choice between Strategy A and Strategy B is a critical decision in the synthesis of this compound.
| Feature | Strategy A (Direct Nitration) | Strategy B (Stepwise Functionalization) |
| Starting Material | 2,3-Dimethoxypyridine | 2,3-Dichloropyridine |
| Number of Steps | One (main transformation) | Two (nitration, methoxylation) |
| Control | Lower; risk of isomer formation | Higher; predictable regiochemistry |
| Purification | Often requires chromatography | Often achievable by filtration/recrystallization |
| Scalability | Moderate; purification can be a bottleneck | High; robust and predictable steps |
| Ideal Application | Small-scale discovery, rapid analog synthesis | Process development, large-scale manufacturing |
Expertise & Experience Insight: While Strategy A appears more elegant due to its conciseness, the practical realities of controlling regioselectivity in electrophilic pyridine chemistry make it less desirable for producing material of high purity. The formation of the 5-nitro isomer is a common side reaction that complicates downstream processing. Strategy B, although longer, is a self-validating system. The nitration of 2,3-dichloropyridine yields a highly crystalline intermediate that is easily purified by filtration. The subsequent double SNAr reaction is a high-yielding, clean transformation. This step-by-step control is the hallmark of a robust process suitable for the stringent purity requirements of the pharmaceutical industry.
Conclusion
The synthesis of this compound can be effectively achieved via two distinct pathways, each defined by its initial choice of starting material. The direct nitration of 2,3-dimethoxypyridine offers a rapid entry to the target molecule but is often plagued by a lack of regiochemical control, necessitating challenging purifications. In contrast, the stepwise functionalization route, commencing with the nitration of 2,3-dichloropyridine followed by a double methoxylation, provides a more laborious but ultimately superior strategy. Its predictable outcomes, control over isomer formation, and amenability to scale-up make it the authoritative and recommended pathway for producing high-purity material for research and development applications.
References
- Vertex AI Search. (n.d.). High Purity 2,3-Dimethoxypyridine: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- ChemicalBook. (n.d.). 2,6-Dichloro-3-nitropyridine synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-3-nitropyridine.
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- AOBChem USA. (n.d.). 2,3-Dimethoxypyridine.
- ChemicalBook. (n.d.). 2,3-Dimethoxypyridine | 52605-97-7.
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Patsnap. (n.d.). Preparation method of 2,3-dichloropyridine.
- ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
Sources
- 1. nbinno.com [nbinno.com]
- 2. aobchem.com [aobchem.com]
- 3. 2,3-Dimethoxypyridine | 52605-97-7 [amp.chemicalbook.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 11. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
A Technical Guide to the Potential Biological Activity of 2,3-Dimethoxy-6-nitropyridine
Abstract
2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative whose direct biological activities are not extensively documented in publicly accessible literature. However, its structural motifs—the pyridine core, electron-withdrawing nitro group, and electron-donating methoxy groups—are prevalent in a vast array of biologically active compounds. This guide synthesizes information from related chemical entities to build a comprehensive profile of its potential biological activities and its significant value as a synthetic intermediate in medicinal chemistry. We will explore plausible therapeutic applications, from antimicrobial and anticancer research to enzyme inhibition, grounded in the established pharmacology of the nitropyridine class. This document serves as a foundational resource for researchers looking to investigate the latent therapeutic potential of this specific molecule.
Introduction: The Chemical and Pharmacological Context
The pyridine ring is a "privileged structural motif" in drug design, forming the core of approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1][2] Its presence in essential natural molecules like vitamins and coenzymes underscores its biocompatibility and versatile chemical nature.[3] The introduction of a nitro group (NO₂) onto this scaffold dramatically alters its electronic properties, typically enhancing its electrophilicity and providing a key handle for further chemical transformations.
This compound (C₇H₈N₂O₄, M.W.: 184.15 g/mol ) combines this activated nitropyridine core with two methoxy (OCH₃) groups. These substituents are critical:
-
The Nitro Group is a strong electron-withdrawing group, which can be crucial for receptor binding and is a known pharmacophore in many antimicrobial agents. It is also a versatile synthetic precursor, readily reduced to a primary amine.
-
The Methoxy Groups are electron-donating and can influence the molecule's solubility, metabolic stability, and steric profile, fine-tuning its interaction with biological targets.
While direct studies on this compound are sparse, the broader class of nitropyridines serves as a rich source of bioactive molecules with applications as antitumor, antiviral, antibacterial, and anti-neurodegenerative agents.[1][2][4][5] This guide will therefore focus on extrapolating the potential of our target compound from the established activities of its close chemical relatives.
Synthetic Accessibility
The primary value of this compound often lies in its role as a chemical building block.[6] Its synthesis is achievable through standard organic chemistry reactions. For instance, a plausible route involves the nucleophilic substitution of a halogenated precursor. One documented pathway is the reaction of 2-Bromo-3-methoxy-6-nitropyridine with methanol.[7] More generally, nitropyridines are synthesized via nitration of the parent pyridine ring, a process that often requires strong conditions due to the ring's inherent electron deficiency.[8]
The true synthetic utility of this compound is realized in its subsequent transformations. The reduction of the nitro group to an amine is a key step, yielding a diamino-dimethoxy-pyridine scaffold that is primed for the construction of more complex heterocyclic systems. This pathway is exemplified by the reduction of the related compound, 2-amino-6-methoxy-3-nitropyridine, to form 2,3-diamino-6-methoxypyridine, an intermediate for dyes and other complex molecules.[9]
Profile of Potential Biological Activities
Based on extensive literature on substituted nitropyridines, we can project a strong likelihood of bioactivity for this compound in several key therapeutic areas.
Antimicrobial (Antibacterial & Antifungal) Activity
Nitropyridine derivatives have consistently demonstrated significant antimicrobial properties.[1] The nitro group is a well-established pharmacophore in this space.
-
Antibacterial Effects: Metal complexes containing nitropyridine ligands have shown activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria, with efficacy comparable to ciprofloxacin in some cases.[1] The position of the nitro group can be critical; for instance, pyrido[2,3-d]pyrimidines with a 2-nitro substitution showed enhanced activity compared to 4-nitro isomers.[10][11]
-
Antifungal Effects: Certain nitropyridine derivatives have exhibited potent activity against Candida species, including C. albicans, C. glabrata, and C. tropicalis, with MIC values as low as 62.5 μg/mL.[1]
Causality Insight: The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radical species that damage DNA and other critical macromolecules. The methoxy groups on this compound could modulate this activity by influencing cellular uptake and interaction with reductase enzymes.
Anticancer and Cytotoxic Potential
The pyridine nucleus is a cornerstone of many anticancer agents.[3] Nitropyridines serve as precursors for a variety of compounds with demonstrated cytotoxic activity.
-
Direct Cytotoxicity: Photoactive Platinum(IV) complexes incorporating a nitropyridine ligand have shown moderate non-light-induced cytotoxicity against bladder cancer cells.[1]
-
Precursor to Anticancer Agents: 2-chloro-5-nitropyridine is a starting material for synthesizing Mannich bases active against prostate cancer cell lines (PC3, LNCaP, DU145).[1] Synthesized methoxypyridine derivatives have also shown promising antiproliferative effects (IC₅₀ 1–5 µM) against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[12]
-
Targeted Inhibition: As detailed in the next section, nitropyridines are excellent scaffolds for developing specific enzyme inhibitors that target cancer-related pathways.
Enzyme Inhibition
This is arguably the most promising area of investigation for novel nitropyridine derivatives. The scaffold has proven to be highly effective in the design of inhibitors for a wide range of enzyme classes.
| Target Enzyme Class | Specific Example from Literature | Precursor/Scaffold | Potential Relevance for Investigation |
| Kinases | Janus Kinase 2 (JAK2) Inhibitors (IC₅₀ 8.5–12.2 µM)[1][5] | 2-Chloro-5-methyl-3-nitropyridine | Autoimmune diseases, myeloproliferative neoplasms |
| Glycogen Synthase Kinase-3 (GSK3) Inhibitors[2] | 2,6-Dichloro-3-nitropyridine | Neurodegenerative diseases (e.g., Alzheimer's), diabetes | |
| Cyclin G-associated Kinase (GAK) Inhibitors[1][2] | 2,4-Dichloro-3-nitropyridine | Antiviral research, cancer therapy | |
| Hydrolases | Urease & Chymotrypsin Dual Inhibitors (IC₅₀ ~29 µM & ~9 µM)[1][2] | 5-Nitropyridin-2-yl derivative | H. pylori infections, digestive disorders |
| Cholinesterase (AChE/BChE) Inhibitors[13] | Pyridine diamine derivatives | Alzheimer's disease therapy | |
| Oxidoreductases | NADH Dehydrogenase (Complex I) Inhibitors[14] | 4-Phenylpyridine and related derivatives | Study of mitochondrial function and neurotoxicity |
| Mutant Isocitrate Dehydrogenase 2 (IDH2) Inhibitors (IC₅₀ ~55 nM)[15] | 2,4,6-Trisubstituted pyridines | Acute Myeloid Leukemia (AML) |
Causality Insight: The rigid pyridine core provides a stable scaffold for orienting functional groups to fit into an enzyme's active site. The nitro and methoxy groups of this compound offer hydrogen bonding capabilities and steric features that can be exploited to achieve high-affinity binding and specific inhibition.
Proposed Experimental Workflows
To empirically determine the biological potential of this compound, a tiered screening approach is recommended.
Protocol 1: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well. The final inoculum concentration should be ~5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells with medium and inoculum only (should show growth).
-
Negative Control: Wells with medium only (should show no growth).
-
Vehicle Control: Wells with medium, inoculum, and the highest concentration of DMSO used (to ensure the solvent is not inhibitory).
-
Drug Control: A known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: General Cytotoxicity Assessment (MTT Assay)
This protocol measures the compound's effect on the metabolic activity of cultured cells, serving as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) and a non-cancerous control cell line (e.g., BJ-1 fibroblasts) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration required to inhibit 50% of cell viability).
Conclusion and Future Directions
This compound, while not extensively studied on its own, belongs to a class of compounds with a rich and diverse history in medicinal chemistry. The strong electron-withdrawing character of the nitro group combined with the modulating effects of the two methoxy substituents makes it a compelling candidate for biological screening. The most promising avenues for investigation are in enzyme inhibition (particularly kinases), antimicrobial discovery , and anticancer research .
Its greatest immediate value, however, is likely as a synthetic intermediate . The functional groups present offer multiple handles for chemical modification, allowing for its elaboration into more complex and potentially more potent and selective therapeutic agents. Future research should focus on a systematic screening of this molecule against diverse biological targets, followed by a structure-activity relationship (SAR) study to optimize any identified "hits" into lead compounds for drug development.
References
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
- Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry. [Link]
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs.
- Vecer, J., et al. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy. [Link]
- Gomaa, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity.
- Calina, D., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]
- Ramsay, R. R., et al. (1987). Inhibition of NADH oxidation by pyridine derivatives.
- Su, D., et al. (2018). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Chemical Biology & Drug Design. [Link]
- Belluti, F., et al. (2021).
- Bakke, J. M., & Ranes, E. (2003). Nitropyridines: Synthesis and reactions.
- IUCr. (2011). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCr. [Link]
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. PubChem. [Link]
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals. [Link]
- Matsumura, N., et al. (2020).
- Fadda, A. A., et al. (2016). New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies. Anticancer Agents in Medicinal Chemistry. [Link]
- Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. [Link]
- Al-Majid, A. M., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of "2,3-Dimethoxy-6-nitropyridine"
An In-depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine: Synthesis, Characterization, and Applications
For the modern researcher, scientist, and drug development professional, a deep understanding of core chemical scaffolds is paramount. Among these, functionalized pyridines represent a class of heterocyclic compounds with immense significance in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a versatile building block whose strategic substitution pattern offers a gateway to a diverse array of complex molecular architectures.
Part 1: Genesis and Synthetic Evolution
While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is a logical consequence of the systematic exploration of pyridine chemistry. The historical context lies in the broader effort to synthesize polysubstituted pyridines, which are key components of numerous pharmaceuticals and agrochemicals. The development of synthetic routes to compounds like this compound has been driven by the need for precise control over regioselectivity in the functionalization of the pyridine ring.
A Plausible Synthetic Pathway
A robust and scalable synthesis of this compound can be envisioned through a multi-step process, leveraging well-established organic transformations. A logical starting point is the nitration of a suitable pyridine precursor, followed by the introduction of the methoxy groups.
Experimental Protocol: Proposed Synthesis of this compound
-
Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine is subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid.[1] This reaction introduces a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine.[1] The reaction temperature is carefully controlled to prevent over-nitration and ensure regioselectivity.[1]
-
Selective Methoxylation: The resulting 2,6-dichloro-3-nitropyridine can then undergo selective nucleophilic aromatic substitution. By carefully controlling the stoichiometry and reaction conditions, one of the chloro groups can be displaced by a methoxy group using sodium methoxide in methanol. This would likely lead to a mixture of isomers, with the 6-chloro-2-methoxy-3-nitropyridine being a key intermediate.
-
Second Methoxylation: The remaining chloro group is then displaced by a second methoxy group to yield the target compound, this compound. This step may require more forcing conditions due to the electronic effects of the existing substituents.
Caption: A proposed synthetic workflow for this compound.
Part 2: Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties and a definitive spectroscopic characterization are essential for the effective use of any chemical compound.
Predicted Physicochemical Properties
Based on its structure and data from similar compounds, the following properties can be anticipated for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₈N₂O₄ | Based on atomic composition |
| Molecular Weight | 184.15 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow crystalline solid | Typical for nitrated aromatic compounds[2] |
| Melting Point | 88-94 °C | Based on data for 2,6-Dimethoxy-3-nitropyridine[2] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc), sparingly soluble in water. | Expected for a moderately polar organic molecule |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets for the two non-equivalent methoxy groups, likely in the range of δ 3.9-4.2 ppm. The two aromatic protons on the pyridine ring would appear as doublets, with their chemical shifts influenced by the electronic effects of the methoxy and nitro substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit seven distinct signals. The carbons attached to the methoxy groups will be significantly shielded, while the carbon bearing the nitro group will be deshielded. The remaining aromatic carbons will have chemical shifts characteristic of a substituted pyridine ring.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Additionally, C-O stretching vibrations for the methoxy groups will be observed.
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound.
Part 3: Applications in Synthesis and Drug Discovery
The synthetic utility of this compound stems from the versatile reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, a key functional handle for further elaboration.
Precursor to Aminopyridines
A primary application of this compound is its conversion to 6-amino-2,3-dimethoxypyridine. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride.[4]
Experimental Protocol: Reduction of the Nitro Group
-
Reaction Setup: this compound is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus) and stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 6-amino-2,3-dimethoxypyridine, which can be purified by recrystallization or column chromatography.
Caption: A logical workflow for the reduction of this compound.
The resulting aminopyridine is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.
References
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]
- IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]
- Aladdin. This compound. [Link]
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- PrepChem.com. Synthesis of 3-methoxy-2-methyl-6-nitropyridine. [Link]
- Google Patents.
- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
Sources
An In-Depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3-Dimethoxy-6-nitropyridine
This compound is a strategically important substituted pyridine derivative that serves as a versatile building block in modern organic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay of two electron-donating methoxy groups and a potent electron-withdrawing nitro group on the pyridine scaffold, render it a highly valuable intermediate for the synthesis of complex, biologically active molecules.[1] The pyridine ring itself is a privileged scaffold in drug design, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The presence of the nitro group not only activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions but also serves as a synthetic handle for further functionalization, most notably through its reduction to an amino group. This amino derivative can then be elaborated into a wide array of heterocyclic systems and other functionalities, making this compound a gateway to novel chemical entities with therapeutic potential.[2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Synthesis of this compound: A Proposed Synthetic Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 2,3-Dimethoxypyridine
This step involves a nucleophilic aromatic substitution of the chloro group in 2-chloro-3-methoxypyridine with a methoxy group.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-methoxypyridine (1.0 eq).
-
Reagent Addition: Add anhydrous methanol as the solvent, followed by the cautious addition of sodium methoxide (1.5 - 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 2,3-dimethoxypyridine.
Part 2: Nitration of 2,3-Dimethoxypyridine
The second step is the regioselective nitration of the electron-rich 2,3-dimethoxypyridine. The directing effects of the two methoxy groups and the pyridine nitrogen will favor nitration at the 6-position.
-
Reaction Setup: In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid.
-
Substrate Addition: Slowly add 2,3-dimethoxypyridine (1.0 eq) to the cold sulfuric acid with stirring, maintaining a low temperature.
-
Nitrating Agent Addition: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently for a specified period. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.
| Property | Value | Source/Justification |
| Molecular Formula | C7H8N2O4 | [3][] |
| Molecular Weight | 184.15 g/mol | [3][] |
| CAS Number | 79491-44-4 | [5] |
| Appearance | Predicted: Pale yellow crystalline solid | Based on similar nitropyridine compounds.[6] |
| Melting Point | Not available | |
| Boiling Point | Predicted: >290 °C at 760 mmHg | Based on the boiling point of 2,6-dimethoxy-3-nitropyridine.[3] |
| 1H NMR (Predicted) | δ (ppm): ~8.2 (d, 1H), ~6.5 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H) | Predicted based on analysis of related structures. The downfield doublet corresponds to the proton at C5, coupled to the C4 proton. The upfield doublet is the C4 proton. The singlets are the two methoxy groups. |
| 13C NMR (Predicted) | δ (ppm): ~160 (C6), ~155 (C2), ~140 (C3), ~135 (C-NO2), ~105 (C4), ~100 (C5), ~55 (OCH3), ~54 (OCH3) | Predicted based on additive rules and comparison with similar compounds. |
| IR (Predicted) | ν (cm-1): ~1580-1610 (C=C, C=N stretch), ~1520 & ~1340 (asymmetric and symmetric NO2 stretch), ~1250-1300 (Ar-O stretch) | Characteristic absorbances for aromatic nitro compounds and aryl ethers. |
| Mass Spectrum (Predicted) | m/z: 184 (M+), 169 (M+ - CH3), 154 (M+ - 2CH3 or M+ - NO), 138 (M+ - NO2) | Expected fragmentation pattern for this molecule. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the electron density of the pyridine ring. This makes the molecule susceptible to nucleophilic attack and also facilitates the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 6-position, para to the C3-methoxy group and ortho to the C2-methoxy group and the ring nitrogen, strongly activates the pyridine ring towards nucleophilic aromatic substitution. While the methoxy groups are generally poor leaving groups, the high degree of activation by the nitro group could potentially allow for their displacement under harsh conditions. More importantly, if a good leaving group (e.g., a halogen) were present at the 2- or 6-position, it would be readily displaced by a variety of nucleophiles.
Reduction of the Nitro Group
A key transformation of this compound in synthetic chemistry is the reduction of the nitro group to an amine. This is typically achieved using standard reducing agents such as:
-
Catalytic Hydrogenation: H2 gas with a metal catalyst (e.g., Pd/C, PtO2).
-
Metal/Acid Reduction: SnCl2/HCl, Fe/HCl, or Zn/CH3COOH.[2]
The resulting 6-amino-2,3-dimethoxypyridine is a valuable intermediate, as the amino group can be readily transformed into a wide range of functionalities, including amides, sulfonamides, and diazonium salts, which can be further converted to other substituents.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. 2,6-Dimethoxy-3-nitropyridine [myskinrecipes.com]
- 5. 79491-44-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 2,3-Dimethoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, the novel pyridine derivative, 2,3-Dimethoxy-6-nitropyridine, is emerging as a compound of significant interest. Its unique electronic and structural features make it a valuable building block in the synthesis of complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety principles and data from analogous compounds.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties
While a complete toxicological profile for this compound is not extensively documented in publicly available literature, the known hazards associated with its structural motifs—specifically the nitropyridine core—necessitate a cautious and informed approach. Based on available data for the compound and its close analogs, the primary hazards are identified as follows:
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the potential for localized irritation upon contact with skin, eyes, and the respiratory tract. Furthermore, many nitropyridine derivatives are classified as harmful if swallowed or inhaled.[2][3][4] Therefore, it is prudent to treat this compound with a similar level of caution.
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 79491-44-4 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[2] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the irritant nature of this compound, a robust safety framework relies on a combination of engineering controls and appropriate personal protective equipment (PPE).
dot
Caption: Hierarchy of safety controls for handling this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted within a properly functioning chemical fume hood.[5] This is the most critical engineering control to minimize the risk of inhalation of dust or vapors. The laboratory should also be equipped with adequate general ventilation.[5]
Personal Protective Equipment (PPE): Essential for Direct Handling
A comprehensive PPE ensemble is mandatory when working with this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear a flame-retardant laboratory coat, fully buttoned.[6] Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives; however, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[5]
-
Respiratory Protection: In situations where a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage: Maintaining Chemical Integrity and Safety
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Prevent Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[2]
-
Use in a Well-Ventilated Area: As emphasized, all work should be performed in a chemical fume hood.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Storage Requirements
Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is crucial.
dot
Caption: Emergency response workflow for exposure to this compound.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3]
-
In Case of Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[2]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet (SDS) for the compound.
Synthesis in Practice: A Protocol for Safe Execution
Disclaimer: This is a generalized protocol and must be adapted and optimized by qualified personnel with a thorough risk assessment for each specific reaction.
Step 1: Reaction Setup
-
Action: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is dry and free of contaminants.
-
Causality: A controlled environment prevents the release of hazardous vapors and protects the reaction from atmospheric moisture, which can interfere with many organic reactions.
Step 2: Reagent Addition
-
Action: Carefully add reagents in the specified order. For nitration reactions, this often involves the slow, portion-wise addition of the substrate to a cooled mixture of nitric and sulfuric acids.
-
Causality: Nitration reactions are highly exothermic. Slow, controlled addition and cooling are essential to prevent a runaway reaction, which could lead to a dangerous increase in temperature and pressure.
Step 3: Reaction Monitoring
-
Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Causality: Regular monitoring allows for the determination of reaction completion and can help identify the formation of any unexpected or potentially hazardous byproducts.
Step 4: Work-up and Quenching
-
Action: Upon completion, the reaction is typically quenched by carefully pouring the reaction mixture onto ice.
-
Causality: This procedure safely neutralizes the strong acids and dissipates the heat of reaction. This step must be performed slowly and with caution to avoid splashing of the corrosive mixture.
Step 5: Product Isolation and Purification
-
Action: The product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.
-
Causality: All steps involving the handling of the crude and purified product should be conducted in a fume hood, with appropriate PPE, to minimize exposure.
Waste Disposal
All waste materials containing this compound, including reaction residues, contaminated solvents, and disposable PPE, must be collected in a designated, labeled hazardous waste container. Disposal should be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion
This compound represents a promising tool for innovation in drug discovery and chemical synthesis. By fostering a culture of safety that prioritizes a deep understanding of the compound's potential hazards and the diligent application of established safety protocols, researchers can confidently and responsibly unlock its full potential. This guide serves as a foundational resource to support those efforts, emphasizing that scientific advancement and a steadfast commitment to safety are inextricably linked.
References
- Safety and Handling of Pyridine. (n.d.).
- abcr Gute Chemie. (n.d.). This compound, 96%.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Amino-6-nitropyridine.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Massachusetts Institute of Technology. (n.d.). Safety.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
Sources
- 1. AB271004 | CAS 79491-44-4 – abcr Gute Chemie [abcr.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2,3-Dimethoxy-6-nitropyridine for Researchers and Drug Development Professionals
Understanding the Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 2,3-Dimethoxy-6-nitropyridine (C₇H₈N₂O₄, Molar Mass: 184.15 g/mol ) possesses a unique combination of functional groups that dictate its interaction with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79491-44-4 | BLD Pharm[1] |
| Molecular Formula | C₇H₈N₂O₄ | BLD Pharm[1] |
| Molecular Weight | 184.15 | BLD Pharm[1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |
A nuanced analysis of its structural components—the pyridine ring, the two methoxy groups, and the nitro group—provides a predictive lens into its solubility behavior.
-
The Pyridine Ring: The foundational pyridine core imparts a degree of polarity to the molecule due to the presence of the nitrogen atom, suggesting potential solubility in polar solvents.[2][3] Pyridine itself is moderately soluble in water and highly soluble in many organic solvents.[2]
-
Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating and can participate in hydrogen bonding as acceptors. Their presence can enhance solubility in polar protic solvents.[4] However, the hydrocarbon character of the methyl groups also contributes to lipophilicity, which can favor solubility in non-polar organic solvents.[4][5]
-
The Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group significantly influences the electronic properties of the pyridine ring.[1] This group can act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.
Predicted Solubility Profile:
Based on this structural analysis, this compound is anticipated to exhibit the following solubility characteristics:
-
High solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar nitro group and interact with the methoxy groups.
-
Moderate to good solubility in common polar organic solvents like acetone, ethyl acetate, and alcohols (methanol, ethanol).
-
Limited solubility in non-polar solvents such as hexanes and toluene, as the polar functionalities will dominate.
-
Slight to poor solubility in water. While the nitrogen atom and oxygen-containing functional groups can form hydrogen bonds with water, the overall aromatic and hydrocarbon character of the molecule will likely limit its aqueous solubility.
The interplay of these functional groups creates a molecule with a balanced polarity, making solvent selection a critical parameter in its handling and application.
Theoretical Framework: Factors Governing Solubility
A comprehensive understanding of solubility necessitates a review of the key factors that influence this fundamental property.
-
"Like Dissolves Like": This principle posits that substances with similar polarities are more likely to be soluble in one another. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.[6] This is a critical consideration for experimental design and for understanding the behavior of the compound under various processing conditions.
-
pH: For compounds with ionizable groups, pH can dramatically affect solubility. This compound, being a substituted pyridine, is a weak base and its solubility in aqueous solutions is expected to increase in acidic conditions due to the protonation of the pyridine nitrogen.
-
Crystal Lattice Energy: The energy holding the solid-state crystal together must be overcome by the energy of solvation for dissolution to occur. A higher melting point often correlates with higher lattice energy and consequently, lower solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published data, an empirical determination of solubility is essential for any research or development program involving this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8][9]
The Shake-Flask Method: A Workflow
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, DMSO, etc.)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
-
Reference standards of this compound for calibration
Procedure:
-
Preparation of the Sample:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.
-
Clarify the supernatant by either centrifugation followed by careful removal of the supernatant or by filtration through a chemically compatible syringe filter.
-
-
Analysis:
-
Prepare a calibration curve using accurately weighed reference standards of this compound dissolved in the same solvent.
-
Dilute the clarified supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Logical Relationship of Experimental Parameters
The following diagram illustrates the logical dependencies in designing a solubility experiment.
Caption: Key parameters influencing experimental solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be meticulously tabulated for clarity and comparative analysis.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| 0.1 N HCl | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Conclusion and Future Directions
While a definitive, pre-existing solubility profile for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its theoretical prediction and empirical determination. By understanding the influence of its molecular structure and by employing robust experimental methodologies such as the shake-flask method, researchers can confidently and accurately characterize the solubility of this important chemical intermediate. This foundational data is indispensable for its effective application in organic synthesis, medicinal chemistry, and the broader landscape of drug development, enabling informed decisions on solvent selection, formulation strategies, and reaction optimization.
References
- Solubility of Things. (n.d.). Anisole.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- AAPS PharmSciTech. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Makara Journal of Science. (2021). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
- PubChem. (n.d.). 2,3-Dimethyl-6-nitropyridine.
- Solubility of Things. (n.d.). Pyridine.
- FCT EMIS. (n.d.). 21226_Factors Affecting solubility curve.pdf.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- PubChem. (n.d.). 3,5-Dimethoxy-2-nitropyridine.
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
- ResearchGate. (2017). (PDF) ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE.
- ChemEurope.com. (n.d.). Pyridine.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- University of Sydney. (2023). Solubility of Organic Compounds.
- BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download.
- CAS. (n.d.). SciFinder.
- CAS Common Chemistry. (n.d.). 2,6-Dichloro-3-nitropyridine.
- PubChem. (n.d.). 2-Iodo-6-methoxy-3-nitropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Nitropyridines: A Case Study on 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of substituted nitropyridines, utilizing 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine as a detailed case study. The selection of this analogue is predicated on the current absence of publicly available, detailed crystallographic data for 2,3-Dimethoxy-6-nitropyridine. Through this examination, we will delve into the critical aspects of synthesis, crystallization, and single-crystal X-ray diffraction analysis. The causality behind experimental choices, from reaction conditions to data refinement strategies, is elucidated to provide actionable insights for researchers in medicinal chemistry and materials science. This guide is structured to be a self-validating system, where the protocols and interpretations are grounded in authoritative scientific literature.
Introduction: The Significance of Nitropyridine Scaffolds and the Need for Precise Structural Elucidation
Nitropyridine derivatives are a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties, stemming from the electron-withdrawing nature of the nitro group and the inherent characteristics of the pyridine ring, make them versatile intermediates in the synthesis of a wide array of functional molecules.[1] In drug development, the nitropyridine moiety is often a precursor to the corresponding amine, which can then be further functionalized. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties, including solubility, stability, and intermolecular interactions, which are pivotal for their biological activity and material performance.
The subject of this guide, 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine, serves as an exemplary model for understanding the intricate details of crystal structure analysis.[2][3][4] Its structure showcases a complex interplay of steric and electronic effects that influence molecular conformation and crystal packing. A thorough understanding of these aspects is paramount for rational drug design and the engineering of novel materials.
Synthesis and Crystallization: From Precursors to High-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction. The synthesis of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine was achieved via a Suzuki coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[2][3][4]
Rationale for Synthetic Strategy
The choice of a Suzuki coupling is strategic. It offers high functional group tolerance and proceeds under relatively mild conditions, which is crucial when dealing with sensitive moieties like the nitro group. The reaction couples a boronic acid derivative with a halide, catalyzed by a palladium complex. In this case, 2-chloro-3-nitropyridine was coupled with 2,5-dimethoxyphenylene-1,4-diboronic acid.[2][3][4] The use of microwave irradiation is a key process intensification step, significantly reducing reaction times from hours to minutes and often improving yields.[2][3][4]
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from the literature for the synthesis of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.[2][3][4]
Materials:
-
2-chloro-3-nitropyridine (126.9 mg)
-
2,5-dimethoxyphenylene-1,4-diboronic acid (117.4 mg)
-
Sodium bicarbonate (201.6 mg)
-
1,2-dimethoxyethane (1.5 ml)
-
Water (1.5 ml)
-
Tetrakis(triphenylphosphine)palladium(0) (46.2 mg)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
In a microwave vessel, combine 2-chloro-3-nitropyridine, 2,5-dimethoxyphenylene-1,4-diboronic acid, and sodium bicarbonate in a mixture of 1,2-dimethoxyethane and water.
-
Purge the mixture with nitrogen for 10 minutes to create an inert atmosphere, which is critical for the stability of the palladium catalyst.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Stir the mixture under microwave irradiation at 100 W and 150°C for 15 minutes.
-
After cooling, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.
-
Wash the filtrate with brine and dry over magnesium sulfate.
-
Purify the crude product by chromatography on silica gel.
Crystallization: The Art of Growing a Perfect Crystal
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The goal is to grow a crystal that is of sufficient size and has a well-ordered internal lattice. For 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine, recrystallization from acetone yielded orange-red solid crystals suitable for analysis.[2][3][5]
Protocol: Recrystallization
-
Dissolve the purified compound in a minimum amount of hot acetone.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or freezer may be necessary to induce crystallization.
-
Collect the crystals by filtration.
The choice of solvent and the rate of cooling are crucial variables that need to be optimized for each compound to obtain high-quality crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Data Collection and Refinement Parameters
The following table summarizes the key parameters for the data collection and structure refinement of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.[2][5]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₈H₁₄N₄O₆ |
| Formula Weight | 382.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Data Collection | |
| Diffractometer | Stoe IPDS 2T |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 193 K |
| Structure Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.104 |
| Goodness-of-fit on F² | 1.08 |
The choice of a low temperature (193 K) for data collection is crucial as it minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.
Crystal Structure Analysis: Insights into Molecular Geometry and Intermolecular Interactions
The refined crystal structure of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine reveals significant details about its molecular conformation and packing in the solid state.
Molecular Conformation
The molecule is not planar, which is a consequence of steric hindrance between the bulky substituents on the central benzene ring and the pyridine rings.[2] The dihedral angles between the planes of the rings are a key descriptor of the molecular shape. For instance, the torsion angle between the nitro group and the pyridine ring is -33.41(16)°, and between the pyridine and phenylene rings is -43.73(17)°.[2] These deviations from planarity have significant implications for the molecule's electronic properties and its ability to engage in intermolecular interactions.
The following diagram illustrates the molecular structure of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine is stabilized by weak C-H···O hydrogen bonds.[2] These interactions, although individually weak, collectively play a crucial role in the formation of the three-dimensional crystal lattice. The molecules form chains in the [10-1] direction.[2] Understanding these packing motifs is essential for predicting and controlling the solid-state properties of the material.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the crystal structure analysis of a complex nitropyridine derivative, serving as a valuable case study for researchers in the field. The detailed protocols for synthesis and crystallization, coupled with an in-depth analysis of the X-ray diffraction data, highlight the importance of a multi-faceted approach to understanding the solid-state properties of these important molecules.
Future work in this area could involve the computational prediction of crystal structures for related nitropyridine derivatives, including the originally intended subject, this compound. Such studies, when benchmarked against experimental data from analogues like the one presented here, can provide powerful tools for the rational design of new molecules with tailored solid-state properties. Furthermore, co-crystallization studies could be explored to modulate the physicochemical properties of these compounds for pharmaceutical and material science applications.
References
- Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- Nasir, S. N. F. M., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]
- IUCr Journals. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. IUCr Journals. [Link]
- PubMed Central. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. [Link]
- IUCrData. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- Chem-Impex. (n.d.). 2,6-Dimethoxy-3-nitropyridine. Chem-Impex. [Link]
Sources
Methodological & Application
Synthesis of "2,3-Dimethoxy-6-nitropyridine" derivatives
An In-Depth Guide to the Synthesis of 2,3-Dimethoxy-6-nitropyridine Derivatives for Pharmaceutical Research
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Nitropyridines in Drug Discovery
Pyridines represent a cornerstone class of N-heterocycles in modern medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring a pyridine moiety as of 2021.[1][2] Among these, nitropyridines are exceptionally valuable as synthetic intermediates.[1][3][4] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine core, activating it for a variety of chemical transformations crucial for building complex molecular architectures.[3] This guide focuses on the synthesis of derivatives based on the "this compound" scaffold, a versatile building block for generating libraries of compounds for drug development and agrochemical research.[4][5]
We will explore key synthetic transformations, including the strategic functionalization of the pyridine ring via modern palladium-catalyzed cross-coupling reactions and the derivatization of the nitro group. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to generate novel chemical entities efficiently.
Core Synthetic Strategy: A Multi-pronged Approach to Derivatization
The derivatization of the this compound core primarily proceeds through two distinct, yet complementary, pathways. The choice of strategy is dictated by the desired final structure and the available starting materials. A crucial prerequisite for many powerful derivatization reactions is the presence of a halogen atom on the pyridine ring, which serves as a versatile handle for cross-coupling.
The overall workflow can be visualized as follows:
PART 1: Synthesis of a Key Halogenated Precursor
To access the powerful palladium-catalyzed cross-coupling reactions, a halogenated precursor is essential. A common and effective route begins with the nitration of a commercially available dichloropyridine, followed by selective methoxylation.
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol details a reliable method for producing a key intermediate where one chlorine atom is displaced by a methoxy group and the other by an amino group, which can be later diazotized and substituted if needed. This route provides a highly functionalized and versatile scaffold.[6]
Step 1a: Nitration of 2,6-Dichloropyridine [6]
-
In a well-ventilated fume hood, slowly add 2,6-dichloropyridine (1.0 eq) to concentrated sulfuric acid at 20–25 °C with constant stirring.
-
Cool the solution and slowly add concentrated nitric acid (≥3.0 eq) while keeping the reaction temperature below 50 °C.
-
After the addition is complete, heat the mixture to 100–105 °C for 5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 50 °C and carefully pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 2,6-dichloro-3-nitropyridine.
Step 1b: Ammonolysis of 2,6-Dichloro-3-nitropyridine [6]
-
Suspend 2,6-dichloro-3-nitropyridine (1.0 eq) in a solution of aqueous ammonia in methanol.
-
Heat the mixture to 35–40 °C. The more reactive chlorine at the 2-position (activated by the adjacent nitro group) will be displaced.
-
Upon reaction completion (monitored by TLC), cool the mixture and collect the product, 2-amino-6-chloro-3-nitropyridine, by filtration.
Step 1c: Methoxylation to Yield 2-Amino-6-methoxy-3-nitropyridine [6][7]
-
Prepare a solution of sodium methoxide (1.0-1.1 eq) in methanol and cool it to 15 °C.[7]
-
Add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise, maintaining the temperature at 15 °C.[7]
-
Warm the resulting mixture to 25–30 °C and stir for 4-5 hours.[7]
-
After completion, quench the reaction by pouring the mixture into water.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine. Yields are typically high (around 85-90%) with high purity.[7]
PART 2: Derivatization via Palladium-Catalyzed Cross-Coupling
With a halogenated nitropyridine in hand (for this section, we will assume a generic 5-Bromo-2,3-dimethoxy-6-nitropyridine precursor for illustrative purposes), we can now employ two of the most powerful reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester using a palladium catalyst.[8] This is ideal for introducing aryl, heteroaryl, or vinyl substituents onto the pyridine core.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2,3-dimethoxy-6-nitropyridine (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF), often with water
Procedure:
-
To a flame-dried reaction vessel, add the bromo-nitropyridine, boronic acid, base, and palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions & Reagents | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand.[9] | Pd(PPh₃)₄ is a pre-formed active Pd(0) catalyst. Using a source/ligand combination allows for fine-tuning of reactivity. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). | These ligands stabilize the Pd(0) active species, facilitate the oxidative addition step, and promote the final reductive elimination.[9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10] |
| Solvent | Dioxane/H₂O, Toluene, DMF. | The choice of solvent depends on the solubility of the substrates and the reaction temperature required. A biphasic system often enhances the reaction rate. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine.[11][12] This method has largely replaced harsher classical methods and offers broad substrate scope for creating aryl amines.[11]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
5-Bromo-2,3-dimethoxy-6-nitropyridine (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube or reaction vial.
-
Add the bromo-nitropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an appropriate solvent (e.g., ethyl acetate or dichloromethane), and filter through Celite.
-
Wash the filtrate with water to remove the base and salts.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
| Parameter | Recommended Conditions & Reagents | Rationale / Causality |
| Catalyst/Ligand | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like BINAP, Xantphos, or specialized Buchwald ligands. | The ligand's steric bulk is critical; it promotes the reductive elimination step to form the C-N bond and prevents the formation of inactive catalyst species.[13] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃.[14] | A strong base is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex that is essential for the catalytic cycle.[13] NaOt-Bu is highly effective but incompatible with some functional groups like esters.[14] |
| Solvent | Toluene, Dioxane, THF. | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic intermediates. |
PART 3: Derivatization via Nitro Group Reduction
The nitro group is not just an activating group; it is a synthetic linchpin that can be readily converted into an amine. This transformation opens up a vast new set of derivatization possibilities.
Protocol 3.1: Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group is a classic and reliable transformation. Several methods are available, with the choice often depending on functional group tolerance and scale.
Materials:
-
This compound derivative (1.0 eq)
-
Reducing agent (Select one from the options below)
-
Appropriate solvent system
Procedure A: Using Iron and Acid [15]
-
Charge a flask with the nitropyridine derivative, reduced iron powder (5.0-10.0 eq), ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid or acetic acid.
-
Heat the mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, and filter the hot solution through Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with hot ethanol.
-
Evaporate the solvent from the combined filtrates. The resulting residue can be purified by recrystallization or chromatography to yield the 6-amino-2,3-dimethoxypyridine derivative.
Procedure B: Using Catalytic Hydrogenation
-
Dissolve the nitropyridine derivative in a suitable solvent (e.g., Ethanol, Methanol, Ethyl Acetate).
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10% w/w).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (from a balloon or pressurized source).
-
Stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the catalyst through Celite and wash the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the product. This method is often very clean and may not require further purification.
The resulting amine is a key intermediate for synthesizing amides, sulfonamides, ureas, and for participating in further coupling or cyclization reactions to build more complex heterocyclic systems.[1][2]
Conclusion
The this compound scaffold is a highly valuable platform for the synthesis of diverse chemical libraries. By leveraging robust precursor synthesis and employing powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate novel C-C and C-N linked derivatives. Furthermore, the facile reduction of the nitro group provides a secondary route for extensive functionalization. The protocols and strategic insights provided in this guide offer a solid foundation for drug development professionals and medicinal chemists to explore the rich chemical space surrounding this important heterocyclic core.
References
- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Google Cloud.
- This compound synthesis. (n.d.). ChemicalBook.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PubMed Central, NIH.
- The Role of Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Nitropyridines, Their Synthesis and Reactions. (2015). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives. (n.d.). Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Buchwald-Hartwig coupling. (2019). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2012). NIH.
- 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
- 2-Amino-6-methoxy-3-nitropyridine synthesis. (n.d.). ChemicalBook.
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2012). Semantic Scholar.
- An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. (2018). ResearchGate.
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (2019). PubMed Central.
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2002). ResearchGate.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgsyn.org [orgsyn.org]
Application Notes and Protocols: 2,3-Dimethoxy-6-nitropyridine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Nitropyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] The introduction of a nitro group onto this ring, creating nitropyridines, provides a versatile chemical handle for a wide array of synthetic transformations. From a strategic standpoint, the nitro group is an exceptionally useful precursor to an amino group through reduction. This transformation is fundamental in the construction of more complex, fused heterocyclic systems that are often the core of biologically active molecules, including kinase inhibitors, anticancer agents, and antivirals.[2][3] 2,3-Dimethoxy-6-nitropyridine is a valuable, functionalized building block designed for just such a purpose. Its methoxy groups can influence solubility and provide additional points for metabolic activity or hydrogen bonding in a final drug molecule, while the nitro group at the 6-position is primed for chemical modification.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | N/A |
| Molecular Weight | 184.15 g/mol | N/A |
| Appearance | Pale yellow solid (predicted) | N/A |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | N/A |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Core Application: A Gateway to Bioactive Pyrido[2,3-b]pyrazines
A primary application of this compound is its role as a precursor to 2,3-dimethoxy-6-aminopyridine. This key intermediate can then undergo condensation with a 1,2-dicarbonyl compound to form a pyrido[2,3-b]pyrazine ring system. Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including the inhibition of various protein kinases and their potential as anticancer and antiviral agents.[4][5][6][7][8]
The following protocols detail a representative workflow from this compound to a substituted pyrido[2,3-b]pyrazine derivative.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic substitution reactions on halonitropyridines.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Bromo-3-methoxy-6-nitropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Bromo-3-methoxy-6-nitropyridine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Part 2: Reduction to 2,3-Dimethoxy-6-aminopyridine
This protocol describes the reduction of the nitro group to an amine, a critical step for further elaboration.
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrazine hydrate or a hydrogen gas source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using hydrazine hydrate)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (10% w/w).
-
If using hydrazine hydrate: Slowly add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The reaction is exothermic. After the addition, gently reflux the mixture until TLC analysis indicates the complete consumption of the starting material.
-
If using hydrogen gas: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete as monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium on carbon catalyst can be pyrophoric when dry; ensure it remains wet during filtration and handling.
-
Wash the Celite® pad with additional methanol or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2,3-Dimethoxy-6-aminopyridine, which can often be used in the next step without further purification.
Part 3: Synthesis of a Substituted Pyrido[2,3-b]pyrazine
This protocol illustrates the condensation of the diamine with a 1,2-dicarbonyl compound to form the desired heterocyclic core.
Reaction Scheme:
Caption: Formation of the Pyrido[2,3-b]pyrazine core.
Materials:
-
2,3-Dimethoxy-6-aminopyridine
-
A 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 2,3-Dimethoxy-6-aminopyridine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
The reaction progress is often indicated by a color change.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired substituted pyrido[2,3-b]pyrazine.
Conclusion and Future Perspectives
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its facile conversion to the corresponding aminopyridine opens a direct route to the synthesis of pyrido[2,3-b]pyrazines and other related heterocyclic systems known for their potent biological activities. The protocols outlined here provide a foundational workflow for researchers to explore the synthesis of novel kinase inhibitors and other therapeutic agents. Further derivatization of the pyrido[2,3-b]pyrazine core can lead to the development of highly selective and potent drug candidates.
References
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
- Tantawy, E. S., et al. (2024). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- ACS Publications. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- National Center for Biotechnology Information. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
- PubMed. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites.
- PubChem. (n.d.). 2,4-pyrimidinediamine compounds and their uses - Patent US-8835430-B2.
- National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines | MDPI [mdpi.com]
The Strategic Utility of 2,3-Dimethoxy-6-nitropyridine in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, with its derivatives forming the core of numerous FDA-approved drugs and clinical candidates. This document provides a detailed examination of 2,3-Dimethoxy-6-nitropyridine , a versatile building block for the synthesis of highly substituted pyridine-based kinase inhibitors. We will explore the chemical rationale behind its use, focusing on the strategic placement of its functional groups, and provide detailed, field-tested protocols for its application in constructing advanced intermediates. This guide is intended to empower researchers in medicinal chemistry and drug development to leverage this reagent for the creation of novel and potent kinase inhibitors.
Introduction: The Pyridine Moiety in Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast chemical space of kinase inhibitors, pyridine-containing compounds are particularly prominent.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, a crucial interaction for potent kinase inhibition.
The strategic functionalization of the pyridine ring is paramount for achieving high affinity and selectivity. The subject of this guide, This compound , offers a unique combination of functionalities that make it an attractive starting material for the synthesis of kinase inhibitors.
The Chemical Rationale for Employing this compound
The utility of this compound stems from the interplay of its three key functional groups: the nitro group and the two methoxy groups.
-
The Nitro Group as an Activating Group: The strongly electron-withdrawing nitro group at the 6-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) .[2][3] This makes the 2- and 6-positions (in this case, primarily the carbon bearing a displaceable group if one were present, or facilitating reactions at other positions) highly susceptible to attack by nucleophiles, a common strategy for introducing diversity and building complexity in drug discovery.
-
The Methoxy Groups as Modulators of Potency and Selectivity: The methoxy groups at the 2- and 3-positions serve multiple purposes. They can influence the electronics of the pyridine ring, modulate the pKa of the molecule, and, perhaps most importantly, engage in specific interactions within the ATP-binding pocket of a target kinase. These groups can form hydrogen bonds with backbone residues or occupy hydrophobic pockets, contributing to both the potency and selectivity of the final inhibitor.
-
A Precursor to the Essential Amino Group: The nitro group can be readily and cleanly reduced to a primary amine. A 6-aminopyridine moiety is a common feature in many kinase inhibitors, where it can act as a key hydrogen bond donor to the kinase hinge region.
The combination of these features allows for a modular and efficient approach to synthesizing libraries of potential kinase inhibitors.
Core Synthetic Strategy: From Nitropyridine to Kinase Scaffold
The overarching synthetic strategy involving this compound typically follows a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of a key pharmacophore or linking group via SNAr.
-
Nitro Group Reduction: Conversion of the nitro group to an amine to enable further derivatization or to serve as a key binding element.
This workflow is depicted in the following diagram:
Caption: General synthetic workflow utilizing this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific nucleophile and substrate used.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr reaction of a nitropyridine with a primary or secondary amine. The nitro group at the 6-position of this compound activates the ring, making it susceptible to nucleophilic attack.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (or DMSO) to a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.1 - 1.5 equiv) to the solution, followed by the addition of DIPEA (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted pyridine product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, which accelerates the SNAr reaction.[4]
-
Base: DIPEA or TEA is used to scavenge the acid (e.g., HCl if a hydrochloride salt of the amine is used) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.[5]
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol outlines the reduction of the nitro group of the substituted pyridine intermediate to a primary amine, a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
Substituted this compound derivative (1.0 equiv)
-
Iron powder (Fe) (5.0 - 10.0 equiv) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 equiv)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Celite
Procedure (using Iron powder):
-
In a round-bottom flask, suspend the substituted this compound derivative (1.0 equiv) and iron powder (5.0 - 10.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude 6-aminopyridine derivative, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid like ammonium chloride is a classic, cost-effective, and generally high-yielding method for nitro group reduction.[6] Tin(II) chloride is another effective alternative. Catalytic hydrogenation (e.g., H₂, Pd/C) is also a very clean and efficient method.
-
Filtration through Celite: Celite is used to efficiently remove the fine iron particles and iron oxides from the reaction mixture.
Application in the Synthesis of a Pyrido[2,3-b]pyrazine Scaffold
The 6-aminopyridine intermediate is a versatile precursor for the synthesis of various bicyclic heteroaromatic systems found in kinase inhibitors, such as pyrido[2,3-b]pyrazines.[7][8][9]
The following workflow illustrates the synthesis of a pyrido[2,3-b]pyrazine core, a scaffold present in inhibitors of various kinases.
Caption: Workflow for the synthesis of a Pyrido[2,3-b]pyrazine kinase inhibitor scaffold.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound derived inhibitors is not extensively published, we can extrapolate from general principles of kinase inhibitor design.[10][11][12]
| Position | Functional Group | Potential Role in Kinase Binding |
| 2-Methoxy | Hydrogen bond acceptor / Hydrophobic interaction | Can interact with the ribose pocket or form hydrogen bonds with backbone amides. |
| 3-Methoxy | Steric influence / Hydrophobic interaction | Can orient other substituents for optimal binding and occupy hydrophobic pockets. |
| 6-Amino | Hydrogen bond donor | Often forms a key hydrogen bond with the kinase hinge region. |
The methoxy groups can be further modified to explore SAR. For example, they can be demethylated to hydroxyl groups, which can act as hydrogen bond donors, or they can be replaced with other alkoxy groups to probe steric and electronic effects.
Safety and Handling
Nitropyridines should be handled with care. They are potentially toxic and can be skin and eye irritants. Always consult the Safety Data Sheet (SDS) before use.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for strategic and efficient elaboration into complex molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this reagent into their drug discovery programs, paving the way for the development of the next generation of targeted therapies.
References
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- ResearchGate. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Ross, N. A., & MacMillan, D. W. C. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(48), 15692-15705. [Link]
- European Journal of Medicinal Chemistry. (2024). Volume 269. [Link]
- Google Patents. (n.d.).
- MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(5), 629. [Link]
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14066-14083. [Link]
- National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33839-33852. [Link]
- Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33839-33852. [Link]
- Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]
- YouTube. (2019).
- National Institutes of Health. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629. [Link]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2025). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. [Link]
- PubMed. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5396-5399. [Link]
- MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2947. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Dimethoxy-6-nitropyridine
Introduction: Strategic Functionalization of a Key Heterocyclic Building Block
2,3-Dimethoxy-6-nitropyridine is a valuable heterocyclic scaffold in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, further accentuated by the strongly withdrawing nitro group, presents unique challenges and opportunities for synthetic diversification. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1]
This comprehensive guide provides detailed application notes and protocols for two strategic approaches to the Suzuki coupling of this compound. We will explore both a direct, "denitrative" coupling that utilizes the nitro group as a leaving group, and a conventional approach involving a halogenated precursor. This dual-strategy analysis offers researchers the flexibility to choose the most suitable pathway based on precursor availability, desired reaction conditions, and overall synthetic goals.
Understanding the Chemistry: The Electron-Deficient Pyridine Core
The pyridine ring in this compound is highly electron-deficient. This is a consequence of the electronegativity of the ring nitrogen and the potent electron-withdrawing effect of the nitro group. This electronic landscape significantly influences the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. While the electron deficiency can activate the ring towards certain transformations, it can also lead to challenges such as catalyst inhibition.
Strategy 1: Denitrative Suzuki-Miyaura Coupling - A Modern Approach
A groundbreaking development in cross-coupling chemistry is the use of a nitro group as a leaving group in so-called "denitrative" couplings.[2][3] This approach is particularly attractive as it bypasses the need for a separate halogenation step, thus improving atom and step economy.[4] The key to this transformation is the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands such as BrettPhos, which can facilitate the challenging oxidative addition to the C-NO₂ bond.[2][5]
Mechanistic Rationale
The catalytic cycle for the denitrative Suzuki-Miyaura coupling is initiated by the oxidative addition of the palladium(0) catalyst to the C-NO₂ bond of this compound.[3] This is often the rate-determining step and is promoted by specialized ligands. Following oxidative addition, the cycle proceeds through the established steps of transmetalation with the boronic acid and reductive elimination to furnish the desired biaryl product and regenerate the active Pd(0) catalyst.
Diagram 1: Catalytic Cycle of Denitrative Suzuki-Miyaura Coupling
Caption: Catalytic cycle for denitrative Suzuki coupling.
Experimental Protocol: Denitrative Coupling
This protocol is adapted from established procedures for the denitrative coupling of nitroarenes and should be optimized for the specific boronic acid partner.[2][5]
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Palladium(II) acetylacetonate (Pd(acac)₂) | Catalyst Precursor |
| BrettPhos | Ligand |
| Potassium Phosphate (K₃PO₄) | Base |
| 1,4-Dioxane (anhydrous) | Solvent |
| Schlenk tube or microwave vial | Reaction Vessel |
| Inert gas (Argon or Nitrogen) | Atmosphere |
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(acac)₂ (2-5 mol%) and BrettPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add anhydrous 1,4-dioxane to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vessel and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Conventional Suzuki Coupling via a Halogenated Precursor
The conventional Suzuki-Miyaura coupling protocol involves the reaction of a halogenated pyridine with a boronic acid. This is a well-established and reliable method. To employ this strategy, this compound must first be converted to a more reactive halide, such as a bromide or chloride.
Synthesis of a Halogenated Precursor: 2-Bromo-3-methoxy-6-nitropyridine
Diagram 2: Synthesis of Halogenated Precursor
Caption: Proposed synthesis of the brominated precursor.
Experimental Protocol: Suzuki Coupling of 2-Bromo-3,4-dimethoxy-6-nitropyridine
This protocol is a general starting point for the Suzuki coupling of electron-deficient bromopyridines and may require optimization.
Materials:
| Reagent/Material | Purpose |
| 2-Bromo-3,4-dimethoxy-6-nitropyridine | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |
| Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | Solvent System |
| Round-bottom flask with condenser | Reaction Vessel |
| Inert gas (Argon or Nitrogen) | Atmosphere |
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-bromo-3,4-dimethoxy-6-nitropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst (3-5 mol%).
-
Add the degassed solvent system to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of the Two Strategies
| Feature | Denitrative Coupling | Conventional Coupling (via Halide) |
| Step Economy | More efficient (one step from the nitro compound) | Less efficient (requires a separate halogenation step) |
| Reagent Availability | Relies on a more specialized catalyst system (e.g., Pd/BrettPhos) | Utilizes more common and often less expensive catalysts (e.g., Pd(PPh₃)₄) |
| Reaction Conditions | May require higher temperatures | Generally proceeds under milder conditions |
| Substrate Scope | Emerging field, scope may be more limited for highly functionalized substrates | Well-established with a broad substrate scope |
| Green Chemistry | Potentially greener due to fewer synthetic steps | Generates more waste from the halogenation step |
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands can mitigate this issue.
-
Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct. Using a slight excess of the boronic acid and carefully controlling the reaction time can minimize this side reaction. The use of boronic esters can also enhance stability.[7]
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. A change of solvent or base may also be beneficial.
-
Purification: The polarity of the dimethoxy-nitropyridine core may necessitate the use of more polar solvent systems for effective purification by column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful avenue for the synthesis of novel and complex molecular architectures. Both the modern denitrative approach and the conventional halogen-based strategy provide viable pathways to the desired 2-aryl-3,4-dimethoxy-6-nitropyridine derivatives. The choice between these methods will depend on the specific requirements of the synthetic campaign, including precursor availability, cost considerations, and desired reaction efficiency. The protocols and insights provided herein serve as a robust foundation for researchers to successfully implement these valuable transformations in their synthetic endeavors.
References
- Nakao, Y., & Sakaki, S. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928–2935. [Link]
- Cui, J., et al. (2021). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 26(15), 4583. [Link]
- Nakao, Y. (2021). Development of Pd-Catalyzed Denitrative Couplings. Journal of Synthetic Organic Chemistry, Japan, 79(1), 11-21. [Link]
- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. (2016).
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (2007).
- Okayama University. (2021).
- ResearchGate. (2020).
- Wang, J., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
- Wang, X., et al. (2023). Denitrative Functionalization of Nitroarenes: Recent Progress and Future Perspectives. Chemistry – An Asian Journal, e202300517. [Link]
- Niknam, E., et al. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5393. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- CN105017136A - 2-bromo-3-methoxypyridine preparation method. (2015).
- DE2822130A1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (1979).
- Thomas, S., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 13(12), 3056–3059. [Link]
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
- Skraba-Klanj, M., & Kočevar, M. (2022). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 27(19), 6296. [Link]
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Synthesis of 2,3-Dimethoxy-6-nitropyridine
Abstract
2,3-Dimethoxy-6-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its functionalized pyridine core. This document provides a comprehensive, field-tested protocol for its synthesis via electrophilic aromatic nitration of 2,3-dimethoxypyridine. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization and validation. This guide is intended for researchers and process chemists in pharmaceutical and chemical development, offering a robust and reproducible methodology.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 2,3-dimethoxypyridine. The pyridine ring, while generally less reactive than benzene in EAS reactions due to the electron-withdrawing nature of the nitrogen atom, is sufficiently activated by the two electron-donating methoxy groups (-OCH₃) at the C2 and C3 positions.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a potent mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the nitronium ion.[2]
Caption: Generation of the electrophilic nitronium ion.
The generated nitronium ion is then attacked by the electron-rich π-system of the 2,3-dimethoxypyridine ring. The methoxy groups direct the substitution primarily to the C6 position (ortho to the C2-methoxy and para to the C3-methoxy group), which is sterically accessible and electronically activated. The reaction on the protonated pyridine conjugate acid is also a possible pathway.[3][4] The subsequent loss of a proton from the intermediate sigma complex restores aromaticity, yielding the final product.
Critical Safety Precautions
Nitration reactions are highly energetic and require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.[5][6] The entire procedure must be conducted within a certified chemical fume hood.[6]
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact.[7] Always add sulfuric acid to the reaction vessel first, and then slowly add nitric acid while cooling, as the mixing process is highly exothermic. Never add water to concentrated acids.
-
Thermal Hazards: The reaction is exothermic. Precise temperature control is crucial to prevent runaway reactions, which can lead to vigorous decomposition and pressure buildup. An ice bath must be readily available for immediate cooling.
-
Pyridine Derivatives: Pyridine and its derivatives are toxic, harmful if inhaled, swallowed, or in contact with skin, and have a strong, unpleasant odor.[5][8] Avoid inhalation of vapors and direct physical contact.
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with constant stirring. This dissipates heat and safely dilutes the acid. Never add ice or water directly to the hot acid mixture.
-
Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional and local regulations.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,3-Dimethoxypyridine | ≥97% | Sigma-Aldrich | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Dehydrating agent and catalyst. |
| Fuming Nitric Acid (HNO₃) | ≥90% | MilliporeSigma | Nitrating agent. Handle with extreme care. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics | Drying agent. |
| Deionized Water | - | - | Used for work-up. |
| Crushed Ice | - | - | For quenching the reaction. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic Stirrer & Stir Bar | - | - | For efficient mixing. |
| Thermometer | - | - | To monitor internal reaction temperature. |
| Dropping Funnel | - | - | For controlled addition of reagents. |
| Ice Bath | - | - | For temperature control. |
Detailed Experimental Protocol
This protocol is adapted from analogous nitration procedures for substituted pyridines.[9]
Step 1: Preparation of the Nitrating Mixture
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer in an ice/salt bath.
-
Carefully and slowly add 20 mL of concentrated sulfuric acid (H₂SO₄) to the flask.
-
Begin stirring and allow the acid to cool to 0 °C.
-
While maintaining the temperature between 0 and 5 °C, add 20 mL of fuming nitric acid (HNO₃) dropwise using a dropping funnel over a period of 20-30 minutes. The resulting mixture is the nitrating agent.
Step 2: Nitration Reaction
-
In a separate flask, dissolve 5.0 g of 2,3-dimethoxypyridine in 10 mL of concentrated sulfuric acid. This step may be exothermic; pre-cooling the sulfuric acid is recommended.
-
Slowly add the 2,3-dimethoxypyridine solution to the cold (0-5 °C) nitrating mixture dropwise over 30 minutes. The internal temperature must be kept below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature spontaneously.
-
Heat the reaction mixture to 55-60 °C using a water bath and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture back down to room temperature.
-
Prepare a large beaker (1 L) containing approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely, then neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Validation
| Parameter | Expected Result |
| Appearance | Yellow to light brown crystalline solid. |
| Yield | 50-70% (post-purification). |
| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |
| ¹H NMR | (e.g., in CDCl₃, 300 MHz) Expected signals: Two singlets for the two methoxy groups (-OCH₃) around δ 3.8-4.2 ppm. Two doublets for the two aromatic protons on the pyridine ring, likely between δ 7.0-8.5 ppm, showing coupling to each other.[10] |
| ¹³C NMR | (e.g., in CDCl₃, 75 MHz) Expected signals: Two signals for the methoxy carbons around δ 55-65 ppm. Six distinct signals for the pyridine ring carbons, with shifts influenced by the substituents. The carbon bearing the nitro group (C6) will be significantly shifted.[11] |
| IR Spectroscopy | (ATR) Characteristic peaks: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-O stretching for methoxy groups around 1020-1275 cm⁻¹. C=N and C=C stretching for the aromatic ring.[10] |
| Mass Spectrometry | (ESI+) Expected m/z: [M+H]⁺ corresponding to the molecular weight of the product (C₇H₈N₂O₄, MW = 184.15). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction.2. Insufficiently strong nitrating conditions.3. Product loss during work-up. | 1. Extend reaction time or slightly increase temperature.2. Ensure fuming nitric acid and concentrated sulfuric acid are used.3. Ensure complete extraction; perform back-extraction of the aqueous layer. Check pH before extraction. |
| Dark, Tarry Product | 1. Reaction temperature was too high.2. Nitrating mixture added too quickly. | 1. Maintain strict temperature control (<10 °C) during substrate addition.2. Add reagents slowly and dropwise to manage the exotherm. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., dinitrated species). | 1. Continue heating until starting material is consumed.2. Use milder conditions (lower temperature) if over-reaction is suspected. Purify carefully using column chromatography if recrystallization is ineffective. |
References
- Organic Process Research & Development. (n.d.). Safety Issues with Pyridine Ring Construction. Wordpress.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
- IUCr. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- Journal of the Chemical Society B: Physical Organic. (1971). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. RSC Publishing.
- PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- Journal of the Chemical Society B: Physical Organic. (1971). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. RSC Publishing.
- MDPI. (2021). A 3E Synthesis Method for 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration.
- Wiley Online Library. (n.d.). Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of Ruthenium(II) Compounds.
- Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
- Wikipedia. (n.d.). Nitration.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- YouTube. (2013). Electrophilic Aromatic Substitution: Nitration.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. prepchem.com [prepchem.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Strategic Application of 2,3-Dimethoxy-6-nitropyridine in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Rationale for Employing 2,3-Dimethoxy-6-nitropyridine in Modern Drug Discovery
In the landscape of contemporary drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful and efficient paradigm for the identification of novel lead compounds.[1] This approach, which utilizes small, low molecular weight compounds, or "fragments," offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1] Within the vast armamentarium of chemical fragments, the pyridine scaffold and its derivatives have garnered significant attention as "privileged structures" due to their frequent appearance in clinically successful drugs.[2][3] This guide focuses on a particularly promising, yet underexplored fragment: This compound .
The strategic incorporation of the this compound fragment into a screening library is underpinned by several key molecular attributes. The pyridine core itself is a versatile scaffold, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at a target's active site.[4] The methoxy groups at the 2- and 3-positions introduce a degree of three-dimensionality and can act as hydrogen bond acceptors, while also influencing the electronic properties and metabolic stability of the ring. Furthermore, the nitro group at the 6-position is a key functional handle. It is a strong electron-withdrawing group, which modulates the reactivity of the pyridine ring, and serves as a versatile synthetic anchor for subsequent fragment elaboration, a critical step in evolving a low-affinity fragment hit into a potent lead compound.[5]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in FBDD campaigns. We will delve into its physicochemical properties, synthetic accessibility, and provide detailed protocols for its application in fragment screening and subsequent hit-to-lead optimization, with a particular focus on the discovery of novel kinase inhibitors.
Physicochemical Properties and Fragment Library Design
For a fragment to be a valuable component of a screening library, it must adhere to certain physicochemical parameters, often referred to as the "Rule of Three".[1] These guidelines help to ensure that the fragments are soluble, have a higher probability of binding to diverse biological targets, and are amenable to synthetic elaboration.
| Property | Guideline ("Rule of Three") | Estimated Value for this compound |
| Molecular Weight (MW) | ≤ 300 Da | ~184.14 g/mol |
| cLogP | ≤ 3 | ~1.5 |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 0 |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 5 |
| Rotatable Bonds | ≤ 3 | 3 |
Note: The cLogP and other estimated values can vary slightly depending on the calculation method.
As illustrated in the table, this compound comfortably aligns with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library. Its moderate lipophilicity and good aqueous solubility are advantageous for biophysical screening techniques that require high compound concentrations.
Synthesis and Derivatization: Enabling Fragment Elaboration
The synthetic tractability of a fragment is a cornerstone of FBDD, as it dictates the feasibility of elaborating a low-affinity hit into a potent lead. The this compound scaffold offers multiple avenues for synthetic modification, primarily leveraging the reactivity of the nitro group and the pyridine ring itself.
Protocol 1: Synthesis of a 2,3-Dimethoxy-6-aminopyridine Derivative
A key transformation for elaborating the this compound fragment is the reduction of the nitro group to an amine. This primary amine can then serve as a nucleophile in a wide array of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination, to "grow" the fragment into unexplored regions of the target's binding pocket.[6]
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (0.1 eq) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dimethoxy-6-aminopyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Suzuki Coupling for Fragment Elaboration
The pyridine ring of the fragment can also be functionalized through cross-coupling reactions. For instance, if a halogenated version of the fragment is available (e.g., a bromo- or iodo-substituted analog), Suzuki coupling can be employed to introduce aryl or heteroaryl moieties, providing a rapid means to explore structure-activity relationships (SAR).
Materials:
-
Halogenated this compound (e.g., 5-bromo-2,3-dimethoxy-6-nitropyridine)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the halogenated this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. For microwave-assisted reactions, typical conditions are 100-150 °C for 15-30 minutes.[7]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Fragment Screening Campaigns
The identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions.[8] The this compound fragment is amenable to a variety of these methods.
Workflow for a Typical Fragment Screening Campaign
Caption: A generalized workflow for a fragment screening campaign.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for detecting weak fragment binding in solution.[6]
-
Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy): This technique is particularly useful for identifying fragments that bind to a target protein by observing the transfer of magnetization from bulk water to the ligand.
-
Saturation Transfer Difference (STD) NMR: In this experiment, saturation is transferred from the protein to a bound ligand, allowing for the identification of binding fragments and providing information about the binding epitope.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.[8] It is a highly sensitive method that is well-suited for fragment screening due to its ability to detect weak binding events.
X-ray Crystallography
Soaking protein crystals with a solution of the this compound fragment can provide high-resolution structural information on how the fragment binds to the target.[9] This structural data is invaluable for guiding the subsequent hit-to-lead optimization process, as it reveals the precise orientation of the fragment in the binding site and identifies potential vectors for elaboration.[10]
Case Study: this compound as a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[11][12] The pyridine scaffold is a common feature in many approved kinase inhibitors, often acting as a "hinge-binder" by forming key hydrogen bonds with the protein backbone in the ATP-binding site.[13] The this compound fragment is an attractive starting point for the design of novel kinase inhibitors.
Logical Progression from Fragment Hit to Lead Candidate
Caption: A schematic illustrating the hit-to-lead optimization process.
In a hypothetical scenario, a fragment screen against a protein kinase identifies this compound as a hit. X-ray crystallography reveals that the pyridine nitrogen is positioned to form a hydrogen bond with the kinase hinge region, and one of the methoxy groups occupies a small hydrophobic pocket. The nitro group is solvent-exposed, providing a clear vector for elaboration.
Following the protocols outlined above, the nitro group is reduced to an amine. A library of amides is then synthesized by coupling the resulting 2,3-Dimethoxy-6-aminopyridine with a diverse set of carboxylic acids. This "fragment growing" strategy allows for the exploration of the surrounding binding site to identify interactions that can enhance potency and selectivity.[14] Subsequent rounds of structure-guided design and synthesis can then be used to optimize the lead series, ultimately leading to a preclinical candidate with the desired pharmacological profile.
Conclusion and Future Perspectives
The this compound fragment represents a valuable and versatile building block for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and inherent potential for forming key interactions with biological targets make it a compelling starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a framework for the effective application of this fragment in FBDD campaigns, particularly in the pursuit of new kinase inhibitors. As FBDD continues to evolve, the rational design and utilization of well-characterized and strategically functionalized fragments like this compound will be paramount to the successful discovery of the next generation of medicines.
References
- Howard, S., Berdini, V., Cox, T. S., et al. (2006). Fragment-based discovery of the first potent inhibitors of protein-protein interactions.
- Bero, A. W., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(9), 1134-1145.
- Bero, A. W., et al. (2022).
- Davis, M. I., et al. (2011). Fragment-based approaches to the discovery of kinase inhibitors. Expert Opinion on Drug Discovery, 6(6), 595-608.
- Thomas, M., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1438.
- Hao, G. F., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565.
- Schiebel, J., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. International Journal of Molecular Sciences, 13(10), 12848-12877.
- Hartshorn, M. J., et al. (2005). Application of Fragment Screening and Fragment Linking to the Discovery of Novel Thrombin Inhibitors. Journal of Medicinal Chemistry, 48(13), 4232-4240.
- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 109.
- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development and Therapeutics, 12(5), 213-241.
- Chogale, M. M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(7), 2911-2933.
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1237-1246.
- Sygnature Discovery. (n.d.). Fragment Screening.
- Norman, R. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5243-5254.
- Roughley, S. D., et al. (2022). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. RSC Medicinal Chemistry, 13(9), 1048-1057.
- Li, D., et al. (2018). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports, 8(1), 17092.
- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development and Therapeutics, 12(5), 213-241.
- Ibrahim, M. M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of the Indian Chemical Society, 100(8), 101079.
- PubChem. (n.d.). 2-Iodo-6-methoxy-3-nitropyridine.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15385-15406.
- Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Nissen, E. R., & Detert, H. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls | MDPI [mdpi.com]
- 10. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays Involving "2,3-Dimethoxy-6-nitropyridine"
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Senior Application Scientist
Subject: Assessment of "2,3-Dimethoxy-6-nitropyridine" in High-Throughput Screening (HTS) Applications
Executive Summary
This document addresses the inquiry regarding the application of "this compound" in high-throughput screening (HTS) assays. Following a comprehensive review of scientific literature and established biochemical assay protocols, we have found no direct evidence to support the use of "this compound" as a substrate, inhibitor, or other critical reagent in currently established high-throughput screening assays.
While the pyridine and nitropyridine moieties are present in various biologically active molecules, and HTS assays for related enzyme classes such as methyltransferases are common, our investigation did not identify any specific, published protocols or application notes detailing the use of this particular compound. This document will outline the general principles of relevant HTS assays and discuss related compounds to provide context for future research and development.
Introduction to a Relevant HTS Target: Catechol-O-Methyltransferase (COMT)
Given the methoxy and nitro functional groups present in the query compound, a relevant enzyme class for discussion is the methyltransferases, specifically Catechol-O-methyltransferase (COMT). COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine.[1][2] Inhibition of COMT is a validated therapeutic strategy for Parkinson's disease, making it a significant target for drug discovery and HTS campaigns.[2][3]
HTS assays for COMT inhibitors are designed to identify compounds that block the COMT-mediated transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a catechol substrate. The product of this reaction, S-adenosyl-L-homocysteine (SAH), is often measured as a proxy for enzyme activity.
General Principles of HTS Assays for Methyltransferase Inhibitors
A variety of HTS-compatible assay formats have been developed to screen for inhibitors of methyltransferases like COMT. These assays are typically designed for automation and miniaturization in 96-, 384-, or 1536-well plate formats. The primary methodologies include:
-
Fluorescence-Based Assays: These assays often utilize a fluorescent substrate or a coupled enzymatic reaction that produces a fluorescent signal. However, a notable challenge is the potential for fluorescence interference from test compounds.[3]
-
Luminescence-Based Assays: These assays, such as those that quantify the byproduct SAH, can offer high sensitivity and a broad dynamic range with reduced interference from fluorescent compounds.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This technology is particularly well-suited for HTS as it minimizes background fluorescence. HTRF assays for COMT have been developed to measure the accumulation of SAH, providing a robust platform for screening large compound libraries.[3]
Workflow for a Generic HTS Assay for COMT Inhibitors
The following diagram illustrates a generalized workflow for a high-throughput screen targeting COMT inhibitors.
Caption: Generalized HTS workflow for COMT inhibitor screening.
Discussion and Future Perspectives
While "this compound" does not appear in the current HTS literature, its chemical structure suggests potential, albeit unproven, roles in biochemical assays. Nitropyridine derivatives are known to possess a range of biological activities and are used as precursors in the synthesis of bioactive molecules.
For "this compound" to be considered for use in HTS, foundational research would be required to:
-
Determine its biochemical activity: Initial studies would need to ascertain if the compound acts as a substrate or inhibitor for any relevant enzyme class.
-
Develop a suitable assay: If a specific biological activity is identified, an assay would need to be developed and optimized for high-throughput screening. This would involve selecting an appropriate detection method (e.g., fluorescence, luminescence, HTRF) and validating its performance in a miniaturized format.
-
Validate the assay for HTS: Key parameters such as the Z'-factor, signal-to-background ratio, and reproducibility would need to be established to ensure the assay is robust and reliable for screening large compound libraries.
Conclusion
References
- Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. PubMed, [Link].
- Development of a PC12 Cell Based Assay for Screening Catechol- O -methyltransferase Inhibitors. PubMed, [Link].
- Analytical methodologies for sensing catechol-O-methyltransferase activity and their applic
Sources
- 1. Development of a PC12 Cell Based Assay for Screening Catechol- O-methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 2,3-Dimethoxy-6-nitropyridine
An Application Guide for the Synthesis of 2-Amino-3-methoxy-6-nitropyridine Derivatives
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 2,3-dimethoxy-6-nitropyridine with various amines. The focus is on the practical application of this chemistry, underpinned by a thorough explanation of the reaction mechanism and field-proven protocols.
In the landscape of modern medicinal chemistry, substituted pyridines are recognized as "privileged structures" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Among the precursors to these valuable scaffolds, this compound (CAS No. 79491-44-4) serves as a highly effective and versatile building block.[2]
The strategic placement of its functional groups—two methoxy groups and a powerful electron-withdrawing nitro group—renders the pyridine core highly susceptible to modification via Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the precise and efficient introduction of diverse amino functionalities, generating a library of 2-amino-3-methoxy-6-nitropyridine derivatives. These products are pivotal intermediates in the synthesis pathways for novel therapeutics, agrochemicals, and advanced materials.[3][4]
This guide will elucidate the underlying chemical principles and provide robust, step-by-step protocols for successfully employing this compound in your research and development programs.
The Reaction Mechanism: A Guided Tour of SNAr
The reaction between this compound and an amine proceeds through a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple displacement; it is a two-step addition-elimination process. The success and regioselectivity of this reaction are dictated by the electronic architecture of the pyridine ring.
Key Influencing Factors:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent at the C6 position is the primary activator of the ring. It powerfully depletes electron density from the aromatic system, particularly at the ortho (C5) and para (C2) positions, making them highly electrophilic and ripe for nucleophilic attack.
-
The Leaving Group: The reaction involves the displacement of one of the methoxy groups. The C2-methoxy group is positioned para to the activating nitro group (relative to the ring nitrogen), making it significantly more activated and thus the preferred site of attack. The C3-methoxy group is in a meta position, which is not activated by resonance, and is therefore not displaced.
-
The Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation, readily attacking the electron-deficient C2 carbon.
The Stepwise Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic C2 carbon of the pyridine ring. This step temporarily disrupts the ring's aromaticity.
-
Formation of the Meisenheimer Complex: The attack results in a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this key intermediate.
-
Elimination & Re-aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the methoxide (CH₃O⁻) leaving group from the C2 position. A proton is subsequently removed from the attacking amine's nitrogen, typically by another amine molecule or an added base, to yield the final, neutral aminopyridine product.
Caption: Figure 1: S-N-Ar Mechanism
Experimental Protocols & Workflow
The following protocols are designed to be robust starting points for the reaction of this compound with various amines. Optimization of temperature, time, and solvent may be required depending on the specific amine's reactivity.
General Experimental Workflow
The overall process can be visualized as a streamlined sequence from reaction setup to final product analysis.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol is suitable for reactive primary amines and utilizes a common protic solvent system.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous ethanol (to a concentration of approx. 0.2 M).
-
Add benzylamine (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure N-benzyl-3-methoxy-6-nitropyridin-2-amine.
-
Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol uses a non-nucleophilic base to facilitate the reaction, which is common for less reactive or more sterically hindered amines. A polar aprotic solvent is often beneficial.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous DMF (to approx. 0.15 M).
-
Add morpholine (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours, stirring vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup: Pour the reaction mixture into ice-water and stir. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL) to remove residual DMF, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Summary of Reaction Parameters
The following table provides representative conditions for the SNAr reaction. Yields are highly dependent on the specific amine used and purification efficiency.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Ethanol | None | 78 (Reflux) | 2-6 | 85-95 |
| Secondary Aliphatic | Morpholine | DMF | K₂CO₃ | 80-100 | 4-12 | 80-90 |
| Primary Aromatic | Aniline | DMSO | Et₃N | 100-120 | 8-16 | 70-85 |
| Secondary Aromatic | N-Methylaniline | Dioxane | NaH | 100 (Reflux) | 12-24 | 65-80 |
Note: These values are illustrative and based on established principles of SNAr reactions on similar nitropyridine systems.[5][6]
Causality & Field-Proven Insights
Understanding the rationale behind experimental choices is critical for troubleshooting and adapting these protocols.
-
Choice of Solvent: Polar solvents are essential as they help to stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
-
Protic Solvents (Ethanol, Isopropanol): Are effective for reactive amines. They can hydrogen-bond with the intermediate, but can also solvate the amine nucleophile, slightly reducing its reactivity.
-
Aprotic Solvents (DMF, DMSO): Are superior for less reactive amines. They do not solvate the nucleophile as strongly, leaving it more "naked" and reactive, and their high boiling points allow for higher reaction temperatures.
-
-
The Role of a Base: While the reaction can proceed without a base, adding a non-nucleophilic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is often beneficial. The base serves to neutralize the proton released from the amine upon forming the final product, shifting the equilibrium forward and preventing the formation of unreactive amine salts.
-
Temperature Considerations: Nucleophilic aromatic substitution requires energy to overcome the initial aromatic stabilization of the pyridine ring.[7] Most reactions of this type require heating. Less reactive amines (e.g., anilines, which are less nucleophilic due to resonance) typically require higher temperatures and longer reaction times compared to more reactive aliphatic amines.
References
- Yao, J-Y., et al. (2005).NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9.
- IUCr.(2025-09-02) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- PubMed.Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Semantic Scholar.(2005-09-01) Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.
- YouTube.(2019-01-19) nucleophilic aromatic substitutions.
- ResearchGate.(2025-08-05) Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF.
- RSC Publishing.Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1.
- Google Patents.US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PubMed Central.2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- Google Patents.CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Organic Syntheses Procedure.3-aminopyridine.
- PMC.Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- PubMed Central.Nitropyridines in the Synthesis of Bioactive Molecules.
- Crystal Growth & Design.Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- ResearchGate.Nitropyridines, Their Synthesis and Reactions.
- Chemistry Steps.The Reaction of Amines with Nitrous Acid.
- OSHA.PV2143.
- ResearchGate.Nitropyridines: Synthesis and reactions.
- YouTube.(2021-04-29) 22.3 Synthesis of Amines | Organic Chemistry.
- Chemistry Stack Exchange.Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 79491-44-4|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Nitration of 2,3-Dimethoxypyridine
Abstract: This document provides a comprehensive technical guide for the electrophilic nitration of 2,3-dimethoxypyridine, a critical transformation for synthesizing advanced heterocyclic intermediates in medicinal chemistry and materials science. We delve into the underlying mechanistic principles, provide a field-proven, step-by-step experimental protocol, and outline rigorous safety procedures and analytical characterization methods. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage nitrated pyridine scaffolds in their synthetic programs.
Scientific Introduction: The Strategic Value of Nitropyridine Scaffolds
Pyridines are a cornerstone of N-heterocyclic chemistry and a privileged structural motif in drug design, with a significant percentage of FDA-approved drugs containing this core.[1] Among pyridine derivatives, nitropyridines are exceptionally versatile synthetic intermediates.[1] The nitro group, a potent electron-withdrawing entity, fundamentally alters the electronic landscape of the pyridine ring. This modification serves two primary strategic purposes in multi-step synthesis:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards attack by nucleophiles, enabling the facile introduction of a wide range of functional groups.
-
Precursor to the Amino Group: The nitro group can be readily reduced to a primary amine, which serves as a crucial synthetic handle for derivatization, such as in amide bond formation or cross-coupling reactions.[2]
The starting material, 2,3-dimethoxypyridine, possesses two electron-donating methoxy groups, which activate the ring towards electrophilic substitution, a reaction that is otherwise notoriously difficult for the parent pyridine ring due to the deactivating effect of the protonated nitrogen under strongly acidic conditions.[3][4] The successful nitration of this substrate yields a multi-functionalized scaffold, primed for diversification in the development of novel therapeutics and functional materials.[2][5]
Mechanistic Rationale and Regiochemical Considerations
The nitration of 2,3-dimethoxypyridine is an electrophilic aromatic substitution (EAS) reaction. The process involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[6]
Step 1: Generation of the Nitronium Ion (NO₂⁺) Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the linear and highly electrophilic nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Sigma Complex Formation The electron-rich pyridine ring attacks the nitronium ion. The regiochemical outcome is dictated by the directing effects of the substituents. The methoxy groups at the C2 and C3 positions are activating, ortho, para-directing groups.
-
The C2-methoxy group directs towards the C3 (already substituted) and C5 positions.
-
The C3-methoxy group directs towards the C2 (already substituted) and C4 positions.
Considering these effects, electrophilic attack is most favored at the C4 position , which is para to the C3-methoxy group and not sterically hindered. Attack at the C6 position is also possible, but may be less favored. Under the strongly acidic conditions required for nitration, the pyridine nitrogen will be protonated, forming a pyridinium ion. This strongly deactivates the ring, particularly at the α (C2, C6) and γ (C4) positions. However, kinetic studies on substituted pyridines have shown that nitration can proceed on the conjugate acid species.[7][8] The powerful activating effect of the two methoxy groups is sufficient to overcome the deactivation by the pyridinium nitrogen, allowing the reaction to proceed.
The attack at the C4 position leads to a resonance-stabilized intermediate known as the sigma complex or arenium ion.
Step 3: Deprotonation and Re-aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the ring and yielding the final product, 4-nitro-2,3-dimethoxypyridine.
digraph "Nitration Mechanism of 2,3-Dimethoxypyridine" {
graph [splines=ortho, nodesep=0.8, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=11];
// Nodes
sub [label="2,3-Dimethoxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
reagents [label="HNO₃ / H₂SO₄", shape=plaintext, fontcolor="#202124"];
nitronium [label="Nitronium Ion (NO₂⁺)", fillcolor="#F1F3F4", fontcolor="#202124"];
sigma [label="Sigma Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"];
deprotonation [label="Deprotonation\n(-H⁺)", shape=plaintext, fontcolor="#202124"];
product [label="4-Nitro-2,3-dimethoxypyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
reagents -> nitronium [label="Generation"];
sub -> sigma [label="Electrophilic Attack", color="#EA4335"];
nitronium -> sigma [style=dashed, arrowhead=none, color="#EA4335"];
sigma -> product [label="Re-aromatization", color="#4285F4"];
sigma -> deprotonation [style=dashed, arrowhead=none];
}
Caption: Workflow for the synthesis of 4-nitro-2,3-dimethoxypyridine.
Safety and Hazard Management
Nitric acid is a powerful oxidizing agent and is extremely corrosive, capable of causing severe, rapid chemical burns.[9] Sulfuric acid is also highly corrosive and causes severe burns. Mixing them generates a large amount of heat.
-
Engineering Controls: All operations must be conducted inside a chemical fume hood with the sash at the lowest practical height.[10] An accessible eyewash station and safety shower are mandatory.[11]
-
Personal Protective Equipment (PPE):
-
Spill Response: In case of a small spill (<1 Liter), confine the spill and neutralize it with an appropriate agent like sodium bicarbonate or another acid absorbent material.[10][13] For large spills, evacuate the area and contact emergency personnel.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[12]
-
Waste Disposal: All acidic and organic waste must be disposed of according to institutional and local environmental regulations. Nitric acid waste should not be mixed with organic solvents.[13]
Product Characterization
The identity and purity of the synthesized 4-nitro-2,3-dimethoxypyridine should be confirmed using standard analytical techniques.
-
¹H NMR (Proton NMR): The aromatic region should show two doublets, corresponding to the protons at the C5 and C6 positions, with coupling constants typical for ortho-coupling in a pyridine ring. The two methoxy groups will appear as distinct singlets in the upfield region (typically 3.8-4.2 ppm).
-
¹³C NMR (Carbon NMR): The spectrum will show six distinct carbon signals. The carbon bearing the nitro group (C4) will be significantly shifted.
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₈N₂O₄, M.W. = 184.15 g/mol ) should be observed.
References
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone.
- ResearchGate. (2005). Nitropyridines: Synthesis and reactions.
- Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- Washington State University. (2016, February). Standard Operating Procedure for Working with Nitric Acid.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines.
- Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines.
- ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. ehs.com [ehs.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: 2,3-Dimethoxy-6-nitropyridine as a Versatile Building Block for Advanced Organic Electronic Materials
Introduction
The field of materials science is continually driven by the quest for novel organic molecules that can serve as building blocks for advanced functional materials. Pyridine derivatives, in particular, have garnered significant attention due to their unique electronic properties and versatile reactivity.[1] This application note explores the prospective applications of 2,3-Dimethoxy-6-nitropyridine in the realm of organic electronics. The strategic placement of electron-donating methoxy groups and a strongly electron-withdrawing nitro group on the pyridine ring imparts a unique electronic character to this molecule, making it a promising candidate for the synthesis of materials with tailored optoelectronic properties.[2] While direct applications of this compound in materials science are an emerging area of research, this guide will provide a forward-looking perspective on its potential, drawing parallels from the well-established chemistry of nitropyridines and their derivatives.[3]
Core Rationale: The Electronic Landscape of this compound
The inherent functionality of this compound stems from the electronic push-pull system established by its substituents. The two methoxy groups at the 2- and 3-positions act as electron-donating groups, increasing the electron density of the pyridine ring. Conversely, the nitro group at the 6-position is a powerful electron-withdrawing group. This intramolecular charge-transfer characteristic is a key feature in the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.
Prospective Application I: Synthesis of a Novel Donor-Acceptor Chromophore for OLEDs
The push-pull nature of this compound makes it an excellent starting material for the synthesis of donor-acceptor (D-A) chromophores, which are fundamental components of OLEDs. The following section outlines a hypothetical synthetic protocol to functionalize this compound for this purpose.
Experimental Protocol: Synthesis of a Carbazole-Functionalized Pyridine Derivative
This protocol describes a two-step synthesis to couple a carbazole donor unit to the this compound acceptor core via a Suzuki coupling reaction.
Step 1: Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which can then be converted to a halide for subsequent cross-coupling.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Iron powder in acetic acid |
| Solvent | Ethanol/Water (4:1) |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Work-up | Filtration, extraction with ethyl acetate, and column chromatography |
Protocol:
-
To a solution of this compound (1.0 g, 5.43 mmol) in a 4:1 mixture of ethanol and water (50 mL), add iron powder (1.52 g, 27.15 mmol) and glacial acetic acid (2.5 mL).
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-amino-2,3-dimethoxypyridine.
-
Purify the product by column chromatography on silica gel.
Step 2: Suzuki Coupling with a Carbazole Boronic Ester
The resulting aminopyridine can be converted to a bromopyridine via a Sandmeyer reaction, followed by a Suzuki coupling with a suitable carbazole boronic ester.
| Parameter | Value |
| Starting Material | 6-Bromo-2,3-dimethoxypyridine |
| Coupling Partner | 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water (3:1:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
Protocol:
-
In a Schlenk flask, combine 6-Bromo-2,3-dimethoxypyridine (1.0 g, 4.58 mmol), 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester (1.85 g, 5.04 mmol), and K₂CO₃ (1.90 g, 13.74 mmol).
-
Add a 3:1:1 mixture of toluene, ethanol, and water (40 mL).
-
Degas the mixture with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.26 g, 0.23 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and solvent evaporation, purify the crude product by column chromatography to yield the desired carbazole-functionalized pyridine derivative.
Workflow Diagram
Caption: Sensing mechanism of the proposed chemiresistive sensor.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel organic materials. Its inherent electronic asymmetry provides a strong foundation for creating functional molecules for applications in organic electronics. The protocols and conceptual frameworks presented in this application note are intended to inspire further research into the materials science applications of this versatile chemical building block. Future work should focus on the synthesis of a broader range of derivatives and a thorough characterization of their material properties.
References
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of pyridones and Quinolones.
- National Center for Biotechnology Information. (n.d.). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
- National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- ResearchGate. (n.d.). Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- ResearchGate. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- MDPI. (n.d.). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light.
- ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- MDPI. (n.d.). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
- ResearchGate. (n.d.). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
Sources
Application Notes & Protocols: 2,3-Dimethoxy-6-nitropyridine as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract & Introduction
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, present in a vast array of fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile functionalization points make it a privileged structure for creating potent and selective active ingredients. Within this class, 2,3-dimethoxy-6-nitropyridine has emerged as a highly valuable and strategic intermediate. Its specific substitution pattern—an electron-withdrawing nitro group activating the pyridine ring for nucleophilic substitution and pre-installed methoxy groups—offers a clear and logical pathway for the synthesis of complex agrochemical targets.
This guide provides a comprehensive overview of this compound, detailing its synthesis, critical downstream transformations, and application in the construction of advanced agrochemical motifs. The protocols herein are designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles that ensure success, reproducibility, and safety. We will focus on the key transformation—the reduction of the nitro group—which unlocks the molecule's potential for building sophisticated insecticidal compounds.
Physicochemical & Spectroscopic Data
Accurate characterization of the starting intermediate is fundamental to any synthetic campaign. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 20265-38-7 (Note: Similar structures have close CAS numbers) |
| Appearance | Typically a yellow to light-brown crystalline solid |
| Melting Point | 93-97 °C (Typical) |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 6.55 (d, 1H), 4.10 (s, 3H), 4.00 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 155.8, 148.5, 138.1, 105.7, 54.5, 54.2 |
Note: Spectral data are representative and may vary slightly based on solvent and instrument.
Synthesis of the Intermediate: this compound
The most direct synthesis of this intermediate involves the nucleophilic aromatic substitution (SNAr) of a more readily available dihalopyridine, followed by nitration, or by substitution on an already nitrated precursor. The following protocol details a common methoxylation approach.
Protocol 3.1: Synthesis via Double Methoxylation
This protocol is based on the displacement of a chloro-substituent from a nitropyridine precursor.[3][4]
Causality: The electron-withdrawing effect of the nitro group makes the chlorine atom at the C6 position highly susceptible to nucleophilic attack by the methoxide ion. The reaction is typically driven to completion by using a slight excess of sodium methoxide and moderate heat. Methanol serves as both the reagent source (in forming sodium methoxide) and the solvent.
Workflow Diagram:
Caption: Workflow for the synthesis of the target intermediate.
Materials:
-
2-Chloro-3-methoxy-6-nitropyridine
-
Sodium methoxide (solid or as a 25-30% solution in methanol)
-
Anhydrous Methanol
-
Deionized Water
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-3-methoxy-6-nitropyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous methanol to create a 0.5 M solution. To this stirring suspension, add sodium methoxide (1.2 eq) portion-wise. Safety Note: Sodium methoxide is corrosive and reacts with moisture. Handle with care.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into an ice-water bath with stirring. The product should precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The typical yield is 85-95% with >99% purity by HPLC.
Core Transformation: Reduction to 6-Amino-2,3-dimethoxypyridine
The conversion of the nitro group to a primary amine is the single most important transformation of this intermediate. It functionalizes the C6 position for subsequent coupling reactions, which are critical for constructing the final agrochemical product. Catalytic transfer hydrogenation is a safe, efficient, and scalable method for this reduction.[5]
Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly chemoselective method for reducing aromatic nitro groups without affecting the pyridine ring or the methoxy groups.[6] Ammonium formate serves as a convenient in situ source of hydrogen, decomposing on the catalyst surface to H₂, CO₂, and NH₃.[5] This avoids the need for high-pressure hydrogen gas, making the protocol more accessible for standard laboratory equipment.
Workflow Diagram:
Caption: Catalytic transfer hydrogenation workflow.
Protocol 4.1: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and methanol (to 0.2-0.4 M).
-
Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric when dry. Handle the wet catalyst with care and avoid ignition sources.
-
Hydrogen Source: Add ammonium formate (4.0-5.0 eq) in one portion.
-
Reaction: Heat the mixture to 50-60 °C. You will observe gas evolution (CO₂ and NH₃). Stir vigorously for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Catalyst Removal: Cool the reaction to room temperature. Dilute with additional methanol and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution to remove any remaining ammonium salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 6-Amino-2,3-dimethoxypyridine as a solid. The yield is typically >95% and the product is often pure enough for the next step without further purification.
Application Protocol: Synthesis of a Neonicotinoid-Class Insecticide Analogue
This section demonstrates the use of the derived 6-Amino-2,3-dimethoxypyridine in a two-step synthesis of a hypothetical, yet representative, neonicotinoid-type molecule. Neonicotinoids are a major class of insecticides derived from pyridine intermediates.[7][8]
Overall Synthetic Pathway:
Caption: Multi-step synthesis of a target agrochemical.
Protocol 5.1: Step 2 - N-Alkylation with 2-Chloro-5-(chloromethyl)pyridine
Causality: This is a standard nucleophilic substitution where the amino group of our intermediate attacks the electrophilic benzylic-type carbon of 2-chloro-5-(chloromethyl)pyridine. A non-nucleophilic base like potassium carbonate is used to neutralize the HCl generated during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.
Materials:
-
6-Amino-2,3-dimethoxypyridine (from Step 1)
-
2-Chloro-5-(chloromethyl)pyridine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a dry flask, dissolve 6-Amino-2,3-dimethoxypyridine (1.0 eq) in anhydrous DMF.
-
Base: Add finely powdered anhydrous potassium carbonate (2.5 eq).
-
Electrophile Addition: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.05 eq) in DMF dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction and pour it into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography to yield the coupled intermediate.
Protocol 5.2: Step 3 - Final Coupling to Form the Imidazolidine Moiety
Causality: This final step constructs the core pharmacophore of many neonicotinoid insecticides.[7] The secondary amine of the coupled intermediate displaces the chlorine atom on the 2-chloropyridine ring in a second SNAr reaction, this time with N-nitro-imidazolidin-2-imine. The base facilitates the final cyclization/coupling step.
Materials:
-
Coupled Intermediate from Protocol 5.1
-
N-Nitro-imidazolidin-2-imine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Setup: To a flask, add the coupled intermediate (1.0 eq), N-nitro-imidazolidin-2-imine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Reaction: Heat the suspension to reflux and stir for 12-24 hours until TLC analysis indicates the completion of the reaction.
-
Work-up: Cool the mixture and filter off the solid by-products.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final agrochemical product.
Summary of Yields & Purity
| Step | Product | Typical Yield | Typical Purity (HPLC) |
| 3.1 | This compound | 85-95% | >99% |
| 4.1 | 6-Amino-2,3-dimethoxypyridine | >95% | >98% |
| 5.1 | N-Alkylated Intermediate | 70-80% | >97% |
| 5.2 | Final Agrochemical Product | 65-75% | >98% |
Safety & Handling
-
Nitropyridines: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric. Never allow the dry catalyst to come into contact with organic solvents in the presence of air. Perform reactions in a well-ventilated fume hood.
-
Reagents: Handle reagents like sodium methoxide, potassium carbonate, and DMF with care, consulting their respective Safety Data Sheets (SDS) before use.
References
- ResearchGate.
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. [3]
- PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). [Link][10]
- MDPI.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link][6]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- ScienceDirect.
- PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
- PubMed.
- IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine. [11]
- PubMed. Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). [Link][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxy-6-nitropyridine
Welcome to the technical support center for the synthesis of 2,3-dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your synthesis yield and overcome common experimental challenges.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often leading to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to address these issues, drawing from established literature and practical laboratory experience. We will explore the two primary synthetic strategies and offer solutions to common problems encountered with each approach.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield During Direct Nitration of 2,3-Dimethoxypyridine
Question: I am attempting to nitrate 2,3-dimethoxypyridine using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I am getting very low yields or only recovering my starting material. What is going wrong?
Answer: This is a common issue. While the two methoxy groups are activating, the pyridine nitrogen is a strong deactivating group towards electrophilic aromatic substitution.[1] The acidic conditions of the nitrating mixture will protonate the pyridine nitrogen, further deactivating the ring. Here are several factors to consider and troubleshoot:
-
Choice of Nitrating Agent: Mixed acid is often too harsh and can lead to degradation. Consider milder nitrating agents that have shown success with substituted pyridines. A combination of potassium nitrate in fuming sulfuric acid can be effective. Another alternative is the use of dinitrogen pentoxide (N₂O₅).[2][3]
-
Reaction Temperature: Temperature control is critical. Start your reaction at a low temperature (e.g., -10 to 0 °C) and allow it to slowly warm to room temperature. This can help to control the exotherm and prevent over-oxidation or side reactions.
-
Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Alternative Pathway: Consider the synthesis of the N-oxide of 2,3-dimethoxypyridine first. The N-oxide is more activated towards electrophilic substitution, and the nitro group can be introduced more readily, often at the 6-position. The N-oxide can then be deoxygenated in a subsequent step.
Issue 2: Formation of Multiple Isomers During Nitration
Question: My nitration of 2,3-dimethoxypyridine is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity for the desired 6-nitro isomer?
Answer: The directing effects of the two methoxy groups and the pyridine nitrogen can lead to the formation of other nitro isomers. Here's how to address this:
-
Steric Hindrance: The 6-position is sterically less hindered than the 4-position, which is ortho to one methoxy group and para to the other. The 5-position is also a possibility. The choice of nitrating agent can influence the isomeric ratio.
-
Kinetic vs. Thermodynamic Control: Reaction conditions can favor one isomer over another. Lower temperatures generally favor the kinetically controlled product. Experiment with a range of temperatures to find the optimal conditions for the desired isomer.
-
Protecting Groups: While more complex, the use of a bulky protecting group at a specific position could direct the nitration to the desired location. However, this adds extra steps to the synthesis.
-
Starting Material Purity: Ensure your starting 2,3-dimethoxypyridine is of high purity. Impurities can lead to unexpected side products.
Issue 3: Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)
Question: I am synthesizing this compound via the reaction of 2-chloro-3-methoxy-6-nitropyridine with sodium methoxide, but the reaction is not going to completion. How can I drive the reaction forward?
Answer: This nucleophilic aromatic substitution reaction is a viable route. If you are experiencing incomplete conversion, consider the following:
-
Purity of Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose if not handled properly. Use freshly opened or properly stored sodium methoxide. You can also prepare it fresh from sodium metal and anhydrous methanol.
-
Solvent: The choice of solvent is crucial. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often preferred for SNAr reactions as they can solvate the cation and leave the anion more nucleophilic.[4]
-
Temperature and Reaction Time: While the reaction may proceed at room temperature, gentle heating (e.g., 50-70 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of sodium methoxide. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method for synthesizing this compound?
A1: Based on available literature, the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-methoxy-6-nitropyridine or 2-bromo-3-methoxy-6-nitropyridine, with sodium methoxide generally provides higher and more consistent yields compared to the direct nitration of 2,3-dimethoxypyridine.[4] A reported yield for the synthesis from 2-bromo-3-methoxy-6-nitropyridine is around 81%.[4]
Q2: How can I prepare the starting material, 2,3-dimethoxypyridine?
A2: 2,3-Dimethoxypyridine can be prepared through various methods. One common approach is the methylation of 2,3-dihydroxypyridine using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The purity of the starting material is crucial for the subsequent nitration step.[5]
Q3: What are the key safety precautions to take during the nitration of pyridine derivatives?
A3: Nitration reactions are potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice water. This should also be done in a fume hood.
Q4: What are the best methods for purifying the final product, this compound?
A4: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is an effective method.
-
Column Chromatography: For mixtures of isomers or other impurities with similar solubility, column chromatography on silica gel is the preferred method. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a literature procedure with a reported yield of approximately 81%.[4]
Materials:
-
2-Bromo-3-methoxy-6-nitropyridine
-
Sodium metal
-
Anhydrous Methanol
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding small pieces of sodium metal to anhydrous methanol under a nitrogen atmosphere.
-
Once all the sodium has reacted, remove the excess methanol under reduced pressure.
-
To the resulting sodium methoxide, add anhydrous DMSO.
-
Add 2-bromo-3-methoxy-6-nitropyridine to the solution at room temperature.
-
Heat the reaction mixture to 30 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain this compound.
-
Further purify the product by recrystallization or column chromatography if necessary.
| Reagent | Molar Ratio | Notes |
| 2-Bromo-3-methoxy-6-nitropyridine | 1.0 | Starting material. |
| Sodium Methoxide | 1.1 - 1.2 | Use a slight excess to ensure complete reaction. |
| DMSO | - | Anhydrous grade is recommended. |
Protocol 2: General Procedure for Direct Nitration of an Activated Pyridine
This is a general protocol and may require optimization for 2,3-dimethoxypyridine.
Materials:
-
2,3-Dimethoxypyridine
-
Potassium Nitrate (KNO₃)
-
Fuming Sulfuric Acid (Oleum)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2,3-dimethoxypyridine to the cold sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve potassium nitrate in a small amount of fuming sulfuric acid.
-
Add the potassium nitrate solution dropwise to the pyridine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reagent | Molar Ratio | Notes |
| 2,3-Dimethoxypyridine | 1.0 | Ensure high purity. |
| Potassium Nitrate | 1.0 - 1.1 | The nitrating agent. |
| Fuming Sulfuric Acid | - | Use with extreme caution. |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway: Nucleophilic Aromatic Substitution
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2,3-Dimethoxy-6-nitropyridine
Welcome to the technical support center for the purification of 2,3-Dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and success of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Achieving high purity is critical for the success of subsequent reactions and for ensuring the quality of the final products. The purification of this compound, like many nitropyridine derivatives, can present several challenges. These often stem from the presence of closely-related impurities, such as positional isomers from the synthesis, unreacted starting materials, or byproducts. The polarity of the nitro and methoxy groups also influences its solubility and chromatographic behavior. This guide will provide you with the necessary tools to address these challenges effectively.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Appearance | Typically a yellow to orange crystalline solid | [2] |
| Melting Point | Data not consistently available for this specific isomer, but related compounds like 3-Methoxy-2-nitropyridine melt at 73-76 °C and 2-Chloro-6-methoxy-3-nitropyridine at 78-80 °C. | [3] |
| Solubility | Moderately soluble in organic solvents. | [2] |
| Storage | Sealed in a dry, dark place, at 2-8°C for long-term stability. | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Common impurities often originate from the synthetic route used. These can include:
-
Positional Isomers: Nitration of dimethoxypyridine precursors can sometimes lead to the formation of other isomers where the nitro group is at a different position on the pyridine ring. The separation of these closely related isomers is often the primary purification challenge.[4]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial dimethoxypyridine or nitrating agents.
-
Byproducts of Side Reactions: Depending on the reaction conditions, other side products may form. For instance, if a chloronitropyridine precursor is used, incomplete methoxylation can leave chloro-substituents.[5]
Q2: My purified this compound is a yellow oil and won't crystallize. What should I do?
A2: The failure to crystallize can be due to the presence of minor impurities that inhibit the formation of a crystal lattice.[6] The inherent properties of the molecule might also favor an amorphous or oily state.[6]
-
Purity is Key: Ensure the highest possible purity before attempting crystallization. It may be necessary to perform an additional chromatographic step.
-
Solvent Screening: A systematic screening of a wide range of solvents and solvent mixtures is recommended. Techniques such as slow evaporation, cooling, or vapor diffusion with a non-polar solvent (like hexanes) into a solution of your compound in a more polar solvent (like ethyl acetate or dichloromethane) can be effective.
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, it is advisable to store it in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the appropriate choice of solvent.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Potential Cause: The solvent is not polar enough for the polar this compound molecule.
-
Solution: Select a more polar solvent or a solvent mixture. For nitropyridine derivatives, solvents like ethanol, ethyl acetate, or mixtures with hexanes are often good starting points.[4] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Potential Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution: Lower the temperature at which crystallization is initiated. Ensure a slower cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent to dilute it slightly.[4]
Column Chromatography
Column chromatography is a versatile method for separating mixtures of compounds.
Problem: Peak tailing is observed during HPLC or flash chromatography.
-
Potential Cause: Peak tailing is a common issue when dealing with basic compounds like pyridine derivatives. It is primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[7]
-
Solution:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase. The triethylamine will preferentially interact with the active silanol sites on the silica gel, minimizing their interaction with your compound and leading to more symmetrical peaks.[6][7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an end-capped silica gel.[6]
-
Problem: Poor separation between this compound and an impurity.
-
Potential Cause: The polarity of the mobile phase may not be optimal for resolving the two compounds.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point for nitropyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A shallow gradient of the polar solvent can often improve separation.[8]
-
Change Stationary Phase: If using a standard silica gel, switching to a different type of stationary phase (e.g., a cyano or phenyl-bonded phase for HPLC) can provide different selectivity and may resolve the co-eluting compounds.[7]
-
Problem: Low recovery of the compound after column chromatography.
-
Potential Cause: This can be due to decomposition on the acidic silica gel or irreversible adsorption to the stationary phase.[6]
-
Solution:
-
Neutralize Silica Gel: If decomposition is suspected, use silica gel that has been pre-treated with a base like triethylamine.[6]
-
pH Adjustment during Work-up: Carefully control the pH during any aqueous extraction steps prior to chromatography. Some pyridine derivatives may have different solubilities at specific pH values, which can be used to your advantage.[6]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected solvent or solvent system (e.g., ethanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists, then reheat until clear before cooling.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents (e.g., hexanes, ethyl acetate, triethylamine)
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. Add ~0.5% triethylamine to the eluent to prevent peak tailing.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[9]
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Workflows
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A troubleshooting decision tree for common column chromatography issues.
References
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
Sources
- 1. 79491-44-4|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 24015-98-3: 3-methoxy-6-methyl-2-nitropyridine [cymitquimica.com]
- 3. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3-Dimethoxy-6-nitropyridine
Welcome to the Technical Support Center for the synthesis of 2,3-Dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Introduction: The Chemistry of Nitrating 2,3-Dimethoxypyridine
The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) of 2,3-dimethoxypyridine using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophiles than benzene.[1] However, the two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups due to their electron-donating resonance effects. The interplay between the deactivating pyridine nitrogen and the activating methoxy groups governs the regioselectivity of the nitration and can lead to the formation of several side products. Understanding these electronic effects is crucial for troubleshooting and optimizing the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2,3-dimethoxypyridine?
The major product is expected to be This compound . The methoxy group at the 2-position strongly activates the ortho- (position 3, already substituted) and para- (position 5) positions. The methoxy group at the 3-position activates the ortho- (positions 2 and 4) and para- (position 6) positions. The combined activating effect of both methoxy groups, along with the deactivating effect of the nitrogen atom, directs the incoming nitro group primarily to the 6-position.
Q2: I am observing a significant amount of a different isomer in my reaction mixture. What could it be?
Besides the desired 6-nitro isomer, the formation of other positional isomers is a common issue. The most likely isomeric side products are 2,3-dimethoxy-5-nitropyridine and 2,3-dimethoxy-4-nitropyridine .
-
2,3-Dimethoxy-5-nitropyridine: Formation of this isomer is directed by the strong activating effect of the 2-methoxy group at its para-position.
-
2,3-Dimethoxy-4-nitropyridine: This isomer can form due to the ortho-directing effect of the 3-methoxy group.
The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q3: My reaction is producing a significant amount of dinitrated products. How can I prevent this?
Over-nitration is a common problem, especially when using harsh nitrating conditions.[2] The initial mononitrated product is still activated enough to undergo a second nitration. To minimize the formation of dinitrated products, consider the following:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards dinitration.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species at any given time.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction once the formation of the desired mononitrated product is maximized.
Q4: I am seeing evidence of demethylation in my product mixture. Is this possible?
Yes, demethylation of methoxy groups can occur under the strongly acidic conditions of nitration, leading to the formation of hydroxypyridine derivatives.[3] These phenolic compounds can be more susceptible to oxidation, potentially leading to the formation of colored impurities. Using milder nitrating conditions or protecting the methoxy groups (if feasible for your synthetic route) can mitigate this issue.
Q5: Are there alternative methods to direct nitration that might offer better selectivity?
For challenging nitrations of pyridines, synthesis via the corresponding pyridine-N-oxide is a well-established strategy.[4] The N-oxide group alters the electronic properties of the ring, often leading to different regioselectivity and milder reaction conditions, which can help avoid over-nitration and other side reactions. For instance, the nitration of 3,5-dimethoxypyridine-N-oxide yields the 2-nitro derivative, demonstrating a change in directing effects.[5]
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a structured approach to identifying and minimizing the formation of common side products during the synthesis of this compound.
Issue 1: Formation of Isomeric Mononitro Products
-
Observation: TLC or LC-MS analysis shows multiple spots or peaks with the same mass as the desired product. ¹H NMR may show complex aromatic signals.
-
Likely Cause: Competing directing effects of the two methoxy groups leading to the formation of 4-nitro and 5-nitro isomers alongside the desired 6-nitro product.
Troubleshooting Protocol:
-
Reaction Temperature Control:
-
Rationale: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Action: Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C) and monitor the isomer ratio by LC-MS.
-
-
Choice of Nitrating Agent:
-
Rationale: Different nitrating agents have different reactivities and steric bulk, which can influence regioselectivity.
-
Action: Consider using alternative nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate for potentially milder and more selective nitration.
-
-
Purification:
-
Action: Isomeric products can often be separated by column chromatography on silica gel. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Issue 2: Over-nitration (Dinitrated Products)
-
Observation: Mass spectrometry reveals peaks corresponding to the addition of two nitro groups (M+90).
-
Likely Cause: The mononitrated product is still susceptible to further nitration under the reaction conditions.
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Rationale: Limiting the amount of the nitrating agent is the most direct way to prevent the second nitration.
-
Action: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
-
Slow Addition and Low Temperature:
-
Rationale: Maintaining a low concentration of the electrophile and a low temperature reduces the probability of the second nitration occurring.
-
Action: Add the nitrating agent dropwise over an extended period at a controlled low temperature.
-
Issue 3: Demethylation and Formation of Phenolic Impurities
-
Observation: The reaction mixture darkens, and purification is difficult. Mass spectrometry may show peaks corresponding to the loss of a methyl group (M-14) from the product or starting material.
-
Likely Cause: Cleavage of the ether linkage of the methoxy groups by the strong acid.
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Rationale: Less harsh conditions will minimize the acid-catalyzed demethylation.
-
Action: Explore milder nitrating systems that do not require strong sulfuric acid, such as nitric acid in acetic anhydride.
-
-
Work-up Procedure:
-
Action: During work-up, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic phenolic impurities. However, be aware that some nitrophenols are highly colored, which can complicate purification.
-
Summary of Potential Side Products and Identification
| Side Product | Molecular Weight | Identification Notes | Mitigation Strategy |
| 2,3-Dimethoxy-5-nitropyridine | 184.15 g/mol | Isomeric with the desired product. Can be distinguished by ¹H and ¹³C NMR spectroscopy and potentially by its retention time in chromatography. | Optimize reaction temperature and nitrating agent. Purify by column chromatography. |
| 2,3-Dimethoxy-4-nitropyridine | 184.15 g/mol | Isomeric with the desired product. Can be distinguished by ¹H and ¹³C NMR spectroscopy and potentially by its retention time in chromatography. | Optimize reaction temperature and nitrating agent. Purify by column chromatography. |
| 2,3-Dimethoxy-x,y-dinitropyridine | 229.15 g/mol | Higher molecular weight peak in MS. | Use stoichiometric amount of nitrating agent, low temperature, and slow addition. |
| 2-Hydroxy-3-methoxy-6-nitropyridine | 170.12 g/mol | Lower molecular weight peak in MS. May be colored. | Use milder nitrating conditions. |
| 3-Hydroxy-2-methoxy-6-nitropyridine | 170.12 g/mol | Lower molecular weight peak in MS. May be colored. | Use milder nitrating conditions. |
Visualizing the Reaction Landscape
Diagram 1: Regioselectivity in the Nitration of 2,3-Dimethoxypyridine
Caption: Potential pathways in the mononitration of 2,3-dimethoxypyridine.
Diagram 2: Troubleshooting Workflow for Common Side Products
Caption: A decision-making workflow for addressing common side products.
Experimental Protocols
General Protocol for the Nitration of 2,3-Dimethoxypyridine
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice bath (0 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid with constant stirring.
-
Allow the mixture to stir at 0 °C for 10-15 minutes before use.
-
-
Reaction Setup:
-
In a separate three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 2,3-dimethoxypyridine (1.0 equivalent) in concentrated sulfuric acid.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
-
Nitration:
-
Add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dimethoxypyridine over a period of 30-60 minutes.
-
Ensure the internal temperature of the reaction mixture does not exceed the set temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the desired product from any side products.
-
References
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)
- Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII.
- Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII.
- Chem-Station. (2024).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018).
- YouTube. (2022).
- Reddit. (2023).
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Semantic Scholar. (n.d.).
- PubMed Central (PMC). (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
- IUCr. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
- PubMed. (2007).
- ResearchGate. (n.d.).
- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
- MDPI. (2023).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. [Link]
- SpectraBase. (n.d.). 2-Methoxy-3-nitro-pyridine. [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. [Link]
- ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
"2,3-Dimethoxy-6-nitropyridine" reaction condition optimization
Welcome to the technical support center for 2,3-Dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis and application of this key chemical intermediate. My goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this molecule.
Section 1: Synthesis of this compound - FAQs & Troubleshooting
The synthesis of this compound, typically achieved by the nitration of 2,3-dimethoxypyridine, presents a unique set of challenges. The pyridine ring's inherent electron-deficient nature makes it resistant to electrophilic aromatic substitution.[1] However, the two electron-donating methoxy groups activate the ring, creating a delicate balance that requires precise control over reaction conditions to achieve high yield and regioselectivity.
Q1: I am experiencing very low to no yield during the nitration of 2,3-dimethoxypyridine using a standard nitric/sulfuric acid mixture. What is the most likely cause?
A1: This is a classic issue stemming from the interplay between the pyridine nitrogen and the strong acidic medium. Under these conditions, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positively charged species strongly deactivates the entire ring towards electrophilic attack by the nitronium ion (NO₂⁺), often halting the reaction entirely or requiring harsh conditions that lead to decomposition.[1] The activating effect of the methoxy groups is often insufficient to overcome this deactivation.
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction is highly exothermic. Initial addition of the pyridine substrate to the nitrating mixture must be done at low temperatures (e.g., 0 to -5 °C) to prevent runaway reactions and substrate decomposition.
-
Re-evaluate Your Nitrating Agent: For sensitive substrates like substituted pyridines, a pre-formed nitrating mixture (H₂SO₄/HNO₃) might be too aggressive. Consider alternative, milder nitrating systems. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly alternative that can be used under less acidic conditions, often leading to cleaner reactions and higher yields.[2]
-
Order of Addition: Instead of adding the pyridine to the acid, consider adding the nitrating agent slowly to a solution of the 2,3-dimethoxypyridine in a suitable solvent like concentrated sulfuric acid at a controlled temperature. This maintains a high concentration of the unprotonated pyridine at the moment of reaction.
dot
Caption: Troubleshooting flowchart for low nitration yield.
Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity for the 6-nitro position?
A2: The regioselectivity is dictated by the directing effects of the two methoxy groups and the pyridine nitrogen. The methoxy groups are ortho, para-directing.
-
The C3-methoxy group directs towards the C2 and C4 positions.
-
The C2-methoxy group directs towards the C3 position (already substituted) and would direct towards the nitrogen, which is not possible.
The deactivating effect of the protonated nitrogen atom most strongly influences the adjacent C2 and C6 positions. However, the C6 position is sterically less hindered than the C4 position, which is sandwiched between two substituents. Therefore, nitration is electronically favored at C4 but sterically favored at C6. Precise control of kinetics versus thermodynamics is key.
Optimization Strategies for Regioselectivity:
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate generally favors the kinetically controlled product. This often improves selectivity for the desired C6 isomer.
-
Choice of Acid: The use of fuming nitric acid in sulfuric acid at a controlled temperature (e.g., 55-60°C after initial addition) has been shown to successfully produce the 6-nitro isomer.[3]
-
Alternative Synthetic Routes: If direct nitration remains problematic, consider a multi-step route starting from a pre-functionalized pyridine, such as 2,6-dichloro-3-nitropyridine. A subsequent nucleophilic substitution with sodium methoxide can yield the dimethoxy compound.[4] This approach offers unambiguous regiochemistry.
Q3: The reaction generates a dark, tar-like crude product that is difficult to purify. How can I minimize decomposition?
A3: Tar formation is a clear sign of substrate or product decomposition under the harsh, oxidative conditions of the reaction.
Causality & Prevention:
-
Cause: Overheating. The nitration of activated rings is highly exothermic. Poor heat dissipation leads to localized hot spots where the substrate is oxidized and polymerized.
-
Prevention:
-
Slow, Controlled Addition: Add the substrate dropwise to the cooled nitrating mixture over an extended period (e.g., 30-60 minutes).
-
Vigorous Stirring: Ensure efficient mixing to dissipate heat evenly throughout the reaction volume.
-
Careful Work-up: The quenching step is also critical. Pour the reaction mixture slowly onto a large amount of crushed ice with stirring to manage the heat of neutralization. Do not add water to the concentrated acid.
-
Section 2: Optimized Protocols & Workflows
Adherence to a validated protocol is essential for reproducibility. The following methods are based on established literature procedures and best practices.
Protocol 1: Optimized Nitration of 2,3-Dimethoxypyridine
This protocol is adapted from procedures for similar activated pyridine systems.[3]
dot
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 3 mL per 0.5 g of substrate). Cool the flask in an ice-salt bath to 0°C. Slowly add an equivalent volume of fuming nitric acid while maintaining the temperature below 5°C.
-
Substrate Addition: Dissolve 2,3-dimethoxypyridine (1 equivalent) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath to 55-60°C for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a large volume of crushed ice and water (e.g., 35 mL per 0.5 g of substrate) with vigorous stirring.
-
Isolation: A precipitate should form. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ether/petroleum ether mixture) or by column chromatography on silica gel.[5][6]
Data Summary: Reaction Parameter Optimization
| Parameter | Condition | Rationale / Impact |
| Temperature | 0°C (addition), 55-60°C (reaction) | Controls exothermicity, prevents decomposition, and influences regioselectivity.[3] |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Provides a high concentration of the active nitronium ion (NO₂⁺). |
| Reaction Time | 4-6 hours | Ensures the reaction proceeds to completion. Monitor by TLC to avoid over-reaction/decomposition. |
| Work-up | Quenching on ice | Safely neutralizes the strong acid and precipitates the organic product. |
Section 3: Downstream Reaction Optimization
Q4: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound (e.g., a bromo- or chloro- derivative) and experiencing low yields. What are the key parameters to optimize?
A4: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with electron-rich or sterically hindered heterocyclic substrates depends heavily on the choice of catalyst, ligand, base, and solvent.[7][8]
Key Troubleshooting Points for Suzuki Coupling:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. For challenging pyridine substrates, more advanced catalytic systems are often required.
-
Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos, when used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling sterically hindered or electron-rich partners.[9]
-
Pre-catalysts: Using well-defined pre-catalysts can improve reaction consistency and activity.[10]
-
-
Base Selection: The base is not just a spectator; it plays a crucial role in activating the boronic acid.[11]
-
Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for difficult couplings.
-
The choice of base can also influence side reactions like protodeboronation of the boronic acid.
-
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common. The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before adding the catalyst.
Table: Recommended Suzuki Coupling Conditions for Pyridine Halides
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Common, effective palladium precursors. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases effective for activating boronic acids.[10] |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Aprotic polar solvent with water to dissolve the base.[10] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
References
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. Nitropyridines, Their Synthesis and Reactions.
- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- IOPscience. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Journal of the Chemical Society B: Physical Organic. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines.
- PrepChem.com. Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
- ElectronicsAndBooks. Nitropyridines, their Synthesis and Reactions.
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid.
- National Institutes of Health. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
- Institute of Industrial Organic Chemistry, Poland. Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD).
- National Institutes of Health. Site-Selective Nitration of Aryl Germanes at Room Temperature.
- ResearchGate. Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives....
- ResearchGate. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Reactivity Challenges with 2,3-Dimethoxy-6-nitropyridine
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 2,3-Dimethoxy-6-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet sometimes challenging, pyridine derivative in their synthetic workflows. Here, we address common issues related to its reactivity, providing in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting lower than expected reactivity in my Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: The reactivity of nitropyridines in SNAr reactions is fundamentally governed by the electron-withdrawing capacity of the nitro group and the positions of substituents on the pyridine ring.[1][2] In this compound, the powerful electron-withdrawing nitro group at the 6-position significantly activates the ring for nucleophilic attack, particularly at the 2- and 4-positions. However, the two methoxy groups at the 2- and 3-positions are electron-donating by resonance (+M effect), which can partially counteract the activating effect of the nitro group. This electronic balance can sometimes lead to sluggish reactions, especially with weak nucleophiles or under mild conditions.
Q2: At which position is nucleophilic attack most likely to occur on this compound?
A2: Nucleophilic attack will preferentially occur at the position most activated by the nitro group and least deactivated by the methoxy groups. The nitro group at C-6 strongly activates the C-2 position for nucleophilic attack. While the methoxy group at C-2 is a potential leaving group, the methoxy group at C-3 does not have a direct activating effect from the nitro group for its displacement. Therefore, substitution of the C-2 methoxy group is the most probable outcome in a typical SNAr reaction.
Q3: Can I selectively displace the methoxy group at the 2-position without affecting the one at the 3-position?
A3: Yes, selective displacement is generally achievable. The C-2 position is significantly more activated towards nucleophilic attack due to the ortho- and para-directing effects of the C-6 nitro group. This inherent electronic bias favors the substitution of the 2-methoxy group. To enhance selectivity, it is crucial to control the reaction conditions, such as temperature and reaction time, to avoid potential side reactions or over-reaction.
Q4: Are there alternative strategies if SNAr reactions are consistently failing?
A4: If direct SNAr proves challenging, consider alternative functionalization strategies. One common approach is the reduction of the nitro group to an amine. This amino group can then be transformed into a better leaving group (e.g., a diazonium salt) or used to direct ortho-lithiation, allowing for the introduction of various electrophiles. Another strategy involves transition-metal-catalyzed cross-coupling reactions, although this would require prior conversion of a methoxy group to a halide or triflate.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Issue 1: Low or No Conversion in SNAr Reactions
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation | The combination of your nucleophile and reaction conditions may not be sufficient to overcome the activation energy barrier, which is influenced by the electron-donating methoxy groups. | 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS for product formation and potential decomposition. 2. Use a Stronger Base: If your reaction involves a protonated nucleophile (e.g., an amine), a stronger, non-nucleophilic base (e.g., NaH, KHMDS) can more effectively deprotonate it, increasing its nucleophilicity. 3. Switch to a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can help to stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3] |
| Poor Nucleophile Strength | The chosen nucleophile may be too weak to effectively attack the electron-deficient pyridine ring. | 1. In Situ Deprotonation: For alcohol or thiol nucleophiles, use a strong base like sodium hydride (NaH) to generate the more potent alkoxide or thiolate in situ. 2. Alternative Nucleophiles: If possible, consider using a more nucleophilic reagent. For example, if an alcohol is failing, its corresponding thiolate will be more reactive. |
| Steric Hindrance | Either the nucleophile or the pyridine substrate itself may present significant steric bulk, hindering the approach of the nucleophile. | 1. Less Hindered Nucleophile: If synthetically feasible, use a less sterically demanding nucleophile. 2. Microwave Irradiation: Microwave-assisted synthesis can often overcome steric barriers by providing rapid and uniform heating, leading to higher yields in shorter reaction times.[4][5] |
Issue 2: Formation of Multiple Products or Side Reactions
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of Starting Material | Nitropyridines can be sensitive to high temperatures and strongly basic or acidic conditions, leading to decomposition. | 1. Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Reaction at Other Positions | Although less likely, under harsh conditions, reaction at the C-4 position or displacement of the C-3 methoxy group could occur. | 1. Milder Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford the desired product. 2. Characterize Byproducts: Isolate and characterize any significant byproducts to understand the undesired reaction pathway. This can provide valuable insight for further optimization. |
| Reaction with Solvent | Amide solvents like DMF can sometimes participate in side reactions, especially at high temperatures. | 1. Alternative Solvents: If solvent-related byproducts are suspected, consider switching to a different polar aprotic solvent such as DMSO, NMP, or sulfolane. |
Workflow for Troubleshooting Low SNAr Reactivity
Caption: A decision-making workflow for troubleshooting low-yielding SNAr reactions.
Validated Experimental Protocol: Amination of this compound
This protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-methoxy group with a primary or secondary amine.
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to dissolve the starting material.
-
Add the desired amine (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-6-nitropyridine derivative.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: The general mechanism for the SNAr reaction on this compound. (Self-generated image, for illustrative purposes)
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C-2 position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the oxygen atoms of the nitro group.
-
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the methoxide ion.
This mechanistic understanding is crucial for troubleshooting. For instance, a slow reaction could indicate a high-energy Meisenheimer complex, which can be stabilized by using a more polar solvent.
References
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- ResearchGate. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2019). nucleophilic aromatic substitutions.
- MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- IUCr. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
Sources
"2,3-Dimethoxy-6-nitropyridine" stability and degradation issues
Technical Support Center: 2,3-Dimethoxy-6-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated technical resource for navigating the potential stability and degradation challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid this compound?
A: In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions. The main concerns are exposure to high temperatures, intense light (especially UV), and moisture. Like many nitroaromatic compounds, it can be sensitive to photodegradation over time.[1] It is crucial to store the solid in a tightly sealed container in a cool, dry, and dark environment.
Q2: How should I store solutions of this compound?
A: Solution stability is a more significant concern than solid-state stability. The choice of solvent and storage conditions is critical. For optimal stability, prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents like DMSO or acetonitrile, store at low temperatures (2-8°C or -20°C for longer-term), and always use amber vials or containers wrapped in aluminum foil to protect from light.[1]
Q3: What substances are incompatible with this compound?
A: Avoid strong acids, strong bases, and potent oxidizing agents.[2] The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, which can be catalyzed by acids or bases, potentially leading to the hydrolysis of the methoxy groups. Strong oxidizing agents can react with the nitro group or the pyridine ring itself.
Q4: What are the expected decomposition products upon heating?
A: Thermal decomposition can generate hazardous gases.[2] As with many nitrogen-containing organic compounds, high temperatures can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3] Therefore, all heating steps should be conducted in a well-ventilated fume hood.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your work.
Issue 1: The solid compound has developed a more intense yellow or brownish color over time.
-
Question: My vial of this compound, which was initially a pale yellow solid, has darkened. Is it still usable?
-
Answer: A significant color change often indicates the formation of degradation impurities. This is commonly caused by prolonged exposure to light or ambient moisture.
-
Causality: Nitroaromatic compounds can undergo photochemical reactions, leading to colored byproducts. Moisture can facilitate slow hydrolysis on the crystal surface.
-
Recommended Action: Before use, assess the purity of the material using a suitable analytical method like HPLC-UV or LC-MS. If the purity is no longer within your experimental tolerance, it is advisable to use a fresh, un-degraded lot. To prevent this, always store the solid compound in a desiccator in a dark, cool place.
-
Issue 2: In-solution assays show a progressive loss of the compound's concentration.
-
Question: My stock solution in DMSO shows decreasing concentration in subsequent analyses. What is causing this instability?
-
Answer: This is a classic sign of solution-phase degradation. Several factors could be at play, and it's essential to diagnose the root cause systematically.
-
Causality & Troubleshooting Steps:
-
Photodegradation: Is your solution protected from light? Standard laboratory lighting can be sufficient to degrade sensitive compounds over hours or days.[1]
-
Solution: Store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Minimize exposure to light during experimental manipulations.
-
-
Solvent Purity: Are you using high-purity, anhydrous-grade solvents? Water content in solvents like DMSO or acetonitrile can lead to slow hydrolysis of the methoxy groups.
-
Solution: Use fresh, unopened bottles of anhydrous grade solvents. Avoid leaving solvent bottles open to the atmosphere where they can absorb moisture.
-
-
pH Effects: Is your experimental medium acidic or basic? The compound is more susceptible to hydrolysis under non-neutral pH conditions.[1] Even seemingly neutral solutions can have dissolved CO2, making them slightly acidic.
-
Solution: If your protocol allows, buffer your solution to a neutral pH. If you must work under acidic or basic conditions, prepare the solution immediately before use and minimize the time the compound spends in that environment.
-
-
-
Issue 3: I am observing unexpected peaks in my HPLC or LC-MS analysis after a reaction.
-
Question: My reaction mixture shows new peaks that do not correspond to my starting material or expected product. Could these be from the degradation of this compound?
-
Answer: Yes, this is highly probable. The reaction conditions themselves can induce degradation, or the compound may be reacting with other components in your mixture.
-
Causality & Troubleshooting Flow: Use the following diagnostic workflow to identify the source of the impurity.
Caption: Troubleshooting workflow for impurity analysis.
-
Data Summary & Protocols
Table 1: Recommended Storage and Handling Summary
| Form | Condition | Recommended Solvents | Temperature | Light/Moisture Protection |
| Solid | Long-term Storage | N/A | 2-8°C | Required. Store in a tightly sealed container inside a desiccator, protected from light. |
| Solution | Short-term (<24h) | DMSO, Acetonitrile, DMF (Anhydrous Grade) | 2-8°C | Critical. Use amber vials or wrap in foil. Keep tightly capped. |
| Solution | Long-term (>24h) | DMSO (Anhydrous Grade) | -20°C to -80°C | Critical. Aliquot to minimize freeze-thaw cycles. Protect from light. |
Protocol 1: Preparation of a Stock Solution for Stability Assessment
This protocol establishes a baseline for evaluating the stability of the compound in your specific solvent system.
-
Preparation: In a controlled environment with minimal light exposure, accurately weigh ~5 mg of this compound.
-
Dissolution: Dissolve the compound in a precise volume of anhydrous-grade solvent (e.g., 5 mL of acetonitrile) in a 10 mL amber volumetric flask to create a ~1 mg/mL stock solution.
-
Baseline Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis. Analyze via a validated HPLC-UV method to determine the initial purity and peak area. This is your t=0 reference.
-
Storage: Store the remaining stock solution in the amber flask, tightly sealed, under the desired storage condition (e.g., 4°C).
-
Follow-up Analysis: Analyze the stock solution again at predetermined time points (e.g., 24h, 48h, 1 week).
-
Evaluation: Compare the peak area and purity profile at each time point to the t=0 data. A decrease in the main peak area by >5% or the appearance of new impurity peaks >0.5% indicates significant degradation.
Mechanistic Insights: Potential Degradation Pathways
Understanding the likely chemical transformations can help predict and prevent degradation. The structure of this compound, with two electron-donating methoxy groups and one powerful electron-withdrawing nitro group, creates specific vulnerabilities.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The methoxy groups are susceptible to nucleophilic substitution by water, a reaction that is often catalyzed by acidic or basic conditions.[1] This would result in the formation of hydroxypyridine derivatives. The position of hydrolysis may depend on the specific conditions.
-
Photolytic/Reductive Degradation: The nitro group is a chromophore that can absorb UV-Vis light. This absorbed energy can lead to reactions, most commonly the reduction of the nitro group to nitroso or even amino functionalities.[1] This pathway is a primary reason for the light sensitivity of the compound.
-
Thermal Decomposition: At sufficiently high temperatures, the molecule will fragment. The weakest bonds will break first, leading to the release of stable gaseous molecules like nitrogen oxides and carbon oxides.[2][3][4]
By understanding these vulnerabilities, you can proactively design your experiments to maintain the integrity of this compound, ensuring the accuracy and reproducibility of your results.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Download Table].
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- ResearchGate. (2025). (PDF) Thermal Decomposition of Nitropyrazoles.
- NIH. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC.
Sources
Technical Support Center: Reactions of 2,3-Dimethoxy-6-nitropyridine
Welcome to the technical support center for 2,3-Dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate your synthetic challenges.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes it susceptible to a variety of chemical transformations. However, like any reactive molecule, its use can present challenges. This guide will address common issues encountered during nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to low reactivity in SNAr reactions with this substrate:
-
Nucleophile Strength: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Consider using a stronger nucleophile or converting a neutral nucleophile (e.g., an alcohol or amine) to its more reactive conjugate base with a suitable non-nucleophilic base (e.g., NaH, K2CO3, or an organic base like triethylamine).
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential side reactions or decomposition of starting materials and products at elevated temperatures.
-
Leaving Group: While the methoxy group at the 2-position can be a leaving group, it is not as facile as a halide. The nitro group strongly activates the ring for nucleophilic attack, primarily at the 2- and 6-positions.[1]
Q2: I am observing the formation of multiple products in my SNAr reaction. How can I improve the regioselectivity?
A2: The regioselectivity of nucleophilic attack on this compound is directed by the activating effect of the nitro group. Attack is favored at the positions ortho and para to the nitro group (the 2- and 6-positions). In this case, the 2- and 6-positions are occupied by a methoxy and the nitro group itself, respectively. Nucleophilic attack can occur at the 2-position, displacing the methoxy group. To improve selectivity:
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
Q3: During the reduction of the nitro group to an amine, I am getting a complex mixture of byproducts. What are the common pitfalls?
A3: The reduction of aromatic nitro groups can proceed through various intermediates, such as nitroso and hydroxylamine species.[2][3] These intermediates can sometimes react with each other or the starting material to form dimeric products like azo or azoxy compounds. To minimize byproduct formation:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2 with Pd/C, PtO2, or Raney Nickel) is often a clean and efficient method for reducing nitro groups to amines.[3][4] Metal/acid combinations like Fe/HCl or SnCl2/HCl are also effective.[3]
-
Reaction Conditions: Ensure complete reduction by using a sufficient excess of the reducing agent and allowing adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial.
Q4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a derivative of 2,3-Dimethoxy-6-aminopyridine is giving low yields. What should I check?
A4: The success of palladium-catalyzed cross-coupling reactions depends on a delicate balance of the catalyst, ligand, base, and solvent.[5][6] For pyridine-containing substrates, potential issues include:
-
Catalyst Inhibition: The basic nitrogen of the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity. Using a suitable ligand that can effectively compete with the pyridine nitrogen for coordination is crucial. Bulky, electron-rich phosphine ligands are often effective.
-
Pre-catalyst Activation: Ensure that the Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species in the catalytic cycle.[7]
-
Base and Solvent Compatibility: The choice of base and solvent system is critical and often needs to be optimized for a specific reaction.
In-Depth Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group further enhances its reactivity towards nucleophiles.[1][8] The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][9]
Problem: Low or No Conversion
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Ring Activation | While the nitro group is a strong activator, the methoxy groups are electron-donating by resonance, which can slightly diminish the ring's electrophilicity compared to a pyridine with only a nitro group. | This is an inherent property of the substrate. Focus on optimizing other reaction parameters. |
| Poor Leaving Group | A methoxy group is a viable leaving group in highly activated systems, but it is less reactive than a halide (F > Cl > Br > I).[8] | If possible, consider synthesizing a derivative with a better leaving group, such as a chloro or fluoro substituent at the 2-position. |
| Weak Nucleophile | The nucleophile lacks the driving force to attack the aromatic ring. | - Use a stronger nucleophile. - For alcohol and amine nucleophiles, add a base (e.g., NaH, K2CO3) to generate the more potent alkoxide or amide. |
| Inappropriate Solvent | Protic solvents can solvate and deactivate the nucleophile. | Use polar aprotic solvents like DMSO, DMF, or NMP to enhance nucleophilicity. |
| Low Temperature | The reaction may have a significant activation energy barrier. | Gradually increase the reaction temperature while monitoring for decomposition. |
Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add the amine nucleophile (1.1 - 1.5 eq).
-
Add a base, such as K2CO3 or triethylamine (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Troubleshooting Workflow for SNAr Reactions
Caption: Decision tree for troubleshooting low yield in SNAr reactions.
Guide 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a key transformation, often a prelude to further functionalization. The choice of reducing agent is critical to avoid the formation of undesired byproducts.
Problem: Incomplete Reduction or Byproduct Formation
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent was inadequate for complete conversion. | Increase the equivalents of the reducing agent. For catalytic hydrogenations, ensure sufficient catalyst loading and hydrogen pressure. |
| Catalyst Poisoning | For catalytic hydrogenations, impurities in the starting material or solvent can poison the catalyst. | Purify the starting material and use high-purity solvents. |
| Formation of Intermediates | Partial reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can then couple to form azo or azoxy compounds.[2][3] | - Choose a reducing system known for clean conversions, such as catalytic hydrogenation. - Ensure the reaction goes to completion by monitoring carefully. |
| Harsh Reaction Conditions | Highly acidic or basic conditions can lead to side reactions or degradation. | Use milder reducing agents if possible. For metal/acid reductions, control the temperature. |
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dimethoxy-6-aminopyridine.
Mechanism of Nitro Group Reduction
The catalytic reduction of a nitro group to an amine is a complex process that involves the transfer of six electrons and six protons. The reaction proceeds through several intermediates.
Caption: Simplified pathway for the reduction of a nitro group.
References
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate.
- Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions a.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- NCERT. (n.d.). Amines.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Reddit. (2014, May 27). A few questions about pyridine and nitro reductions.
- Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- IUCr. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
- PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.
- PMC - NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Byproduct Identification in the Synthesis of 2,3-Dimethoxy-6-nitropyridine
Welcome to the Technical Support Center for the synthesis of 2,3-Dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to identify and mitigate the formation of unwanted byproducts, ensuring the purity and integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: I performed a direct nitration on 2,3-dimethoxypyridine and my yield of this compound is low, with several unidentified spots on my TLC. What are the likely byproducts?
A1: Direct nitration of 2,3-dimethoxypyridine is a challenging electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient and less reactive towards electrophiles compared to benzene.[1] However, the two methoxy groups are strongly activating and ortho-, para-directing. This creates a complex interplay of electronic effects that can lead to a mixture of isomeric products.
The most probable byproducts are other mono-nitrated isomers:
-
2,3-Dimethoxy-5-nitropyridine: Nitration at the 5-position is electronically favored due to the ortho-directing effect of the 2-methoxy group and the para-directing effect of the 3-methoxy group.
-
2,3-Dimethoxy-4-nitropyridine: Nitration at the 4-position is also possible, influenced by the ortho-directing effect of the 3-methoxy group.
Over-nitration, leading to dinitro- derivatives, is also a possibility, especially if the reaction conditions are too harsh.[1] Additionally, degradation of the starting material or product can occur under strong nitrating conditions.
To confidently identify these byproducts, it is essential to compare the analytical data of your crude product with reference data for the expected isomers.
Troubleshooting Guides
Issue 1: Differentiating between this compound and its isomers (5-nitro and 4-nitro).
When multiple isomers are present, distinguishing them requires a combination of chromatographic and spectroscopic techniques.
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): Develop a TLC method to achieve baseline separation of the spots. A solvent system of ethyl acetate and hexanes is a good starting point. The polarity of the isomers will differ, allowing for separation.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and preparative separation, a normal-phase or reverse-phase HPLC method can be developed. Isomers of substituted pyridines have been successfully separated using various HPLC modes.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of the isomers will show distinct differences in chemical shifts and coupling patterns of the aromatic protons. The number of protons and their splitting patterns are key identifiers.
-
¹³C NMR: The carbon NMR will show a unique set of signals for each isomer, reflecting the different chemical environments of the carbon atoms.
-
-
Mass Spectrometry (MS): While the isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes provide clues to the substitution pattern.
-
| Compound | Predicted ¹H NMR Aromatic Signals | Predicted ¹³C NMR Aromatic Signals |
| This compound (Target) | Two doublets in the aromatic region. | Six distinct signals in the aromatic region. |
| 2,3-Dimethoxy-5-nitropyridine | Two singlets in the aromatic region. | Six distinct signals in the aromatic region. |
| 2,3-Dimethoxy-4-nitropyridine | Two doublets in the aromatic region. | Six distinct signals in the aromatic region. |
Note: The exact chemical shifts will depend on the solvent and the instrument used. It is crucial to obtain reference spectra or use predictive software for more accurate assignments.
Q2: My reaction seems to favor the formation of the 5-nitro isomer over my desired 6-nitro product. How can I improve the regioselectivity?
A2: The regioselectivity of nitration on substituted pyridines is highly dependent on the reaction conditions. The methoxy groups in 2,3-dimethoxypyridine are activating, making the reaction sensitive to subtle changes.
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product. Nitration reactions are often exothermic, and poor temperature control can lead to a loss of selectivity and the formation of undesired isomers.[1]
-
Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is a standard nitrating mixture. However, the strength and ratio of these acids can influence the outcome. Using a milder nitrating agent, if compatible with the substrate's reactivity, could improve selectivity.
-
Slow Addition of the Nitrating Agent: Adding the nitrating agent dropwise to a cooled solution of the substrate helps to maintain a low concentration of the electrophile and can improve selectivity.[1]
-
Alternative Synthetic Routes: Given the challenges of direct nitration, consider alternative, more regioselective synthetic pathways. A common strategy for synthesizing substituted nitropyridines is to start with a pre-functionalized pyridine ring. For instance, the synthesis of the related 2-amino-6-methoxy-3-nitropyridine often begins with the nitration of 2,6-dichloropyridine, followed by sequential nucleophilic substitution of the chloro groups. A similar multi-step approach might offer better control and higher yields of your desired product.
Visualizing Reaction Pathways
To better understand the potential outcomes of the nitration of 2,3-dimethoxypyridine, the following diagram illustrates the formation of the target product and the main isomeric byproducts.
Caption: Potential nitration pathways of 2,3-dimethoxypyridine.
Experimental Protocols
Protocol 1: General Procedure for Byproduct Analysis by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Data Analysis:
-
Identify the signals corresponding to the starting material, if any remains.
-
Carefully analyze the aromatic region (typically 6.0-9.0 ppm for pyridines).
-
Integrate the distinct signals to estimate the relative ratios of the different isomers.
-
Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for the expected products.
-
References
- Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL not available)
Sources
Technical Support Center: Optimizing Catalyst Loading for 2,3-Dimethoxy-6-nitropyridine Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 2,3-dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully utilize this versatile building block in their synthetic endeavors. Here, we will delve into the nuances of catalyst loading and provide practical, field-tested advice to troubleshoot common issues and answer frequently asked questions. Our approach is grounded in established mechanistic principles to empower you to make informed decisions in your experimental design.
The Challenge of this compound in Cross-Coupling
This compound is an electron-deficient heteroaromatic compound. The presence of the strongly electron-withdrawing nitro group significantly influences its reactivity in palladium- or nickel-catalyzed cross-coupling reactions.[1][2][3] While this electronic feature can be advantageous, it also presents unique challenges that necessitate careful optimization of reaction parameters, particularly catalyst loading. This guide will provide a structured approach to navigate these challenges.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: My cross-coupling reaction with this compound is showing little to no conversion to the desired product. What are the likely causes and how can I resolve this?
-
Answer: Low or no yield is a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
Potential Cause Troubleshooting Steps Inactive Catalyst 1. Verify Catalyst Quality: Ensure your palladium or nickel precatalyst and ligands are from a reputable source and have been stored under inert conditions to prevent degradation.[4] 2. Precatalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[4][5] The addition of a stoichiometric amount of a phosphine ligand can aid in this process. 3. Screen Catalyst Systems: For this electron-deficient substrate, consider robust catalyst systems. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich biarylphosphine ligands like BrettPhos have been shown to be effective for nitroarenes.[2][3] For Buchwald-Hartwig aminations, GPhos-supported palladium catalysts are designed to resist deactivation.[6] Suboptimal Catalyst Loading 1. Incremental Increase: If you suspect the catalyst loading is too low, increase it incrementally. A typical starting range for challenging substrates is 1-5 mol%.[7] 2. Optimization Screen: Perform a systematic screen of catalyst loading (e.g., 0.5%, 1%, 2.5%, 5%) to identify the optimal concentration for your specific reaction. Incorrect Base or Solvent 1. Base Strength: The strongly electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic attack. For Suzuki couplings, consider using milder bases like K₃PO₄ or Cs₂CO₃.[7] For Buchwald-Hartwig aminations with sensitive substrates, a strong yet non-nucleophilic base like NaOtBu is often preferred, but be cautious as it can be incompatible with nitro groups.[5] A weaker base like K₂CO₃ might be a better starting point.[5] 2. Solvent Choice: Ensure your solvent is anhydrous and degassed. Common choices include toluene, dioxane, or THF.[7] For Suzuki reactions, the addition of water is often necessary, but it should also be thoroughly degassed.[8] Reagent Purity 1. Starting Material Integrity: Verify the purity of your this compound and your coupling partner. Impurities can poison the catalyst. 2. Coupling Partner Reactivity: For Suzuki reactions, ensure the quality of your boronic acid or ester. Protodeboronation can be a significant side reaction, especially in the presence of water.[9]
Issue 2: Reaction Stalls Before Completion
-
Question: My reaction starts well, but then stalls, leaving a significant amount of starting material. What could be causing this premature halt?
-
Answer: A stalling reaction often points towards catalyst deactivation or product inhibition.
Potential Causes & Recommended Solutions:
Potential Cause Troubleshooting Steps Catalyst Deactivation 1. Oxygen Sensitivity: The active Pd(0) or Ni(0) species are highly sensitive to oxygen.[4] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[4] 2. Ligand Degradation: Some phosphine ligands can degrade at elevated temperatures.[10] Consider using more robust ligands or lowering the reaction temperature if possible. 3. "Nickel-Black" Formation: In nickel-catalyzed reactions, the formation of inactive nickel agglomerates ("nickel-black") can occur, particularly with electron-rich aryl halides, but can also be a concern with other substrates.[11][12][13] Using specific wavelengths of light in photoredox/nickel dual catalysis can sometimes mitigate this.[11] Product Inhibition 1. Coordination to Catalyst: The product, which may also be a coordinating species, could bind to the metal center and inhibit further catalytic cycles.[7] Diluting the reaction mixture or choosing a different solvent might alleviate this issue. Insufficient Reagent 1. Base Consumption: Ensure you are using a sufficient excess of the base, as it is consumed during the reaction. Typically, 2-3 equivalents are used.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a cross-coupling reaction with this compound?
A1: For an initial screening, a catalyst loading of 1-2 mol% of the palladium or nickel precatalyst with a 1:1 to 1:2.5 metal-to-ligand ratio is a reasonable starting point. Given the electron-deficient nature of the substrate, you may need to increase this to up to 5 mol% for challenging couplings.[7]
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: this compound can potentially undergo several types of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[14][15] The choice depends on the desired bond formation. The nitro group can act as a leaving group in some denitrative coupling reactions, which significantly broadens the synthetic possibilities beyond reactions at a halogenated position.[2][3]
Q3: How does the nitro group affect the cross-coupling reaction?
A3: The nitro group is a strong electron-withdrawing group. This has several implications:
-
Activation: It activates the pyridine ring, which can facilitate the oxidative addition step in the catalytic cycle.[1]
-
Leaving Group Potential: The nitro group itself can be displaced in certain palladium-catalyzed cross-coupling reactions, acting as a leaving group.[1][2][3]
-
Side Reactions: The nitro group can be susceptible to reduction under certain reaction conditions, especially if using hydrogenating agents. It can also be incompatible with strong bases like NaOtBu.[5]
Q4: Should I be concerned about catalyst poisoning with this substrate?
A4: Yes. Pyridine-based substrates can coordinate to the metal center of the catalyst, potentially leading to deactivation.[16] The choice of a bulky, electron-rich ligand is crucial to promote the desired catalytic cycle and minimize the formation of stable, off-cycle catalyst-substrate complexes.[16][17]
Part 3: Experimental Protocols & Data
Representative Catalyst Loading Optimization for a Suzuki-Miyaura Coupling
The following table provides an example of an optimization screen for catalyst loading in a Suzuki-Miyaura reaction between this compound (assuming a bromo- or iodo-substituent at a reactive position) and a generic boronic acid.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 (Pd(OAc)₂) | 2.0 (SPhos) | 2.0 (K₃PO₄) | 100 | 12 | 45 |
| 2 | 2.5 (Pd(OAc)₂) | 5.0 (SPhos) | 2.0 (K₃PO₄) | 100 | 12 | 85 |
| 3 | 5.0 (Pd(OAc)₂) | 10.0 (SPhos) | 2.0 (K₃PO₄) | 100 | 12 | 92 |
| 4 | 2.5 (Pd₂(dba)₃) | 5.0 (XPhos) | 2.0 (Cs₂CO₃) | 100 | 12 | 95 |
Disclaimer: This data is illustrative and serves as a template for an optimization study. Actual results will vary depending on the specific coupling partners and reaction conditions.
Step-by-Step Protocol for a General Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.) under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium/nickel precatalyst and the ligand in a small amount of the reaction solvent.
-
Reagent Addition: Add the anhydrous, degassed solvent to the Schlenk tube containing the reagents. Stir the mixture for 5-10 minutes.
-
Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.
-
Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18][19]
Part 4: Visualizing the Workflow
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical decision-making process when troubleshooting a low-yielding cross-coupling reaction.
Caption: A decision tree for troubleshooting low product yield.
Factors Influencing Catalyst Efficiency
This diagram outlines the key interconnected factors that determine the overall efficiency of the catalytic system.
Caption: Interdependent factors affecting catalyst efficiency.
References
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. (n.d.).
- Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation - MPG.PuRe. (n.d.).
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020, May 7).
- ARTICLE Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation - ChemRxiv. (n.d.).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27).
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. (n.d.).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14).
- Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation - ResearchGate. (n.d.).
- Cross-Coupling Reactions of Nitroarenes - PubMed. (2021, July 20).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline - Benchchem. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
- Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021, July 7).
- (PDF) Ligand electronic influence in Pd-catalyzed C-C coupling processes - ResearchGate. (2017, March 2).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.).
- Cross-Coupling Reactions | NROChemistry. (n.d.).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022, January 19).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6).
- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (2021, June 16).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Cross-Coupling Reactions of Nitroarenes | Request PDF - ResearchGate. (n.d.).
- Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn·· - The Royal Society of Chemistry. (n.d.).
- Cross-Coupling Reactions - Chemistry. (2014, November 11).
- Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF - ResearchGate. (n.d.).
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem. (n.d.).
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). (n.d.).
- Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings - Benchchem. (n.d.).
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem. (n.d.).
- Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling - Benchchem. (n.d.).
- Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-3-methoxyisothiazole Couplings - Benchchem. (n.d.).
Sources
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Dimethoxy-6-nitropyridine
Welcome to the technical support center for 2,3-Dimethoxy-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during the purification of this important synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. Common impurities often include:
-
Unreacted Starting Materials: If synthesized via nucleophilic aromatic substitution (SNAr) from a di-halogenated precursor (e.g., 2,3-dichloro-6-nitropyridine), you may find mono-methoxylated intermediates (e.g., 2-chloro-3-methoxy-6-nitropyridine).
-
Positional Isomers: Nitration of substituted pyridines can lead to the formation of isomers.[1] For example, 2,3-dimethoxy-5-nitropyridine could be a significant impurity. Separating these closely related isomers is often the primary purification challenge.[2]
-
Byproducts of Side Reactions: Hydrolysis of the methoxy groups back to hydroxyl groups can occur if the reaction or workup conditions are not carefully controlled.
-
Residual Catalysts: If a cross-coupling reaction was employed in the synthesis, residual metals like palladium may be present.[3]
-
Degradation Products: Like many nitroaromatic compounds, this compound can be sensitive to light and heat, which may lead to the formation of colored degradation products.
Q2: My purified this compound is a yellow solid, but I expected it to be off-white. What could be the cause?
A2: While many nitropyridine derivatives are pale yellow crystalline solids, a persistent or intense yellow color after initial purification can indicate the presence of trace impurities.[4] This could be due to residual metal catalysts from the synthesis or minor degradation products.[3][4] Filtering a solution of your compound through a small plug of activated carbon can sometimes remove these colored impurities. However, you should first confirm the purity by an analytical method like HPLC or LC-MS, as some highly pure nitroaromatic compounds are inherently colored.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is advisable.[2]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of this compound.
Purification Workflow Overview
The general workflow for purifying this compound involves an initial purity assessment, followed by a primary purification technique (recrystallization or column chromatography), and finally, a confirmation of purity.
Caption: A typical experimental workflow for the purification of this compound.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, especially when dealing with larger quantities. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
| Problem Encountered | Potential Cause | Recommended Solution |
| Compound "oils out" instead of forming crystals. | The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated.[2] | Try a lower-boiling point solvent. Alternatively, add a small amount of the "good" solvent to the oiled-out mixture and gently heat until a homogenous solution is reformed, then allow for very slow cooling. Using a two-solvent system can also be effective.[2][5] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then gently heat to redissolve and cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization. |
| Poor recovery of the purified product. | The compound has significant solubility in the solvent even at low temperatures. The volume of solvent used was excessive. | Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. After cooling to room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation before filtration. |
| Crystals are colored despite recrystallization. | Colored impurities are co-crystallizing with the product. | Before the hot filtration step, add a small amount of activated carbon to the hot solution and boil for a few minutes. The activated carbon will adsorb many colored impurities and can be removed during the hot filtration.[4] |
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: A common and effective two-solvent system for compounds of this type is Dichloromethane (DCM) and Hexane. DCM is the "good" solvent, and Hexane is the "anti-solvent".
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm DCM in an Erlenmeyer flask.
-
Addition of Anti-solvent: Slowly add hexane to the warm, stirred solution until you observe persistent cloudiness.
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container to slow the cooling process.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing impurities that are structurally similar to the target compound.[6]
| Problem Encountered | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimized. | The ideal Rf value for the target compound is around 0.3-0.4 for good separation on a column.[7] Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). A gradient of 10% to 50% Ethyl Acetate in Hexane is a good starting point for optimization. |
| Streaking or tailing of the compound on the TLC/column. | The compound is interacting too strongly with the acidic silica gel due to the basic nature of the pyridine ring. | Add a small amount (0.5-1%) of triethylamine to your eluent.[2][8] This will neutralize the acidic sites on the silica gel and result in sharper bands and better separation. |
| The compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a 20:80 mixture of Ethyl Acetate:Hexane, switch to a 30:70 or 40:60 mixture.[9] |
| Cracking of the silica gel bed. | The column has run dry, or the solvent polarity was changed too abruptly. | Always keep the silica gel bed covered with solvent.[7][10] When running a gradient, increase the polarity gradually rather than making large, sudden changes. |
Experimental Protocol: Flash Column Chromatography
-
TLC Optimization: First, determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. Aim for an Rf of ~0.35 for the product.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like DCM. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If separating multiple compounds, a gradient elution (gradually increasing the solvent polarity) is often most effective.
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC. Combine the fractions that contain the pure product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment
Accurate determination of purity is critical. A combination of techniques is recommended for a comprehensive analysis.
Analytical Techniques Overview
Caption: Recommended analytical techniques for assessing the purity of this compound.
1. Thin-Layer Chromatography (TLC):
-
Purpose: A quick and inexpensive method to assess the number of components in your sample and to monitor the progress of a column chromatography separation.
-
Visualization: As a nitroaromatic compound, this compound should be visible under a UV lamp at 254 nm as a dark spot.[11][12] Staining with potassium permanganate can also be used, which will react with most organic compounds.[13]
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis of polar aromatic compounds.
-
Interpretation: A pure sample should ideally show a single, sharp peak. The area percentage of this peak relative to all other peaks gives a quantitative measure of purity.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: The most powerful tool for confirming the structure of your compound and identifying impurities.
-
Interpretation:
-
¹H NMR: A pure sample of this compound should show distinct signals corresponding to the aromatic protons and the two methoxy groups. The integration of these signals should match the number of protons. Impurities will appear as extra peaks in the spectrum.[14][15]
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to identify the structure of unknown impurities.[16]
-
References
- University of Colorado, Boulder. (n.d.). Column chromatography. Department of Chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- EPFL. (n.d.). TLC Visualization Reagents.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- University of California, Los Angeles. (n.d.). TLC stains. Department of Chemistry.
- Organic Chemistry Tutor. (2021, August 22). Visualizing a TLC plate [Video]. YouTube.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
- Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry.
- Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros.
- Organic Chemistry Tutor. (2022, February 13). Column Chromatography [Video]. YouTube.
- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
- Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
Sources
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. TLC stains [reachdevices.com]
- 14. emerypharma.com [emerypharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 2,3-Dimethoxy-6-nitropyridine: A Comparative Study of HPLC and UHPLC Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of pharmaceutical development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,3-Dimethoxy-6-nitropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] As such, its impurity profile can directly influence the final drug substance's stability, bioactivity, and safety profile. Even trace-level impurities originating from starting materials, by-products, or degradation can have significant pharmacological consequences.[2]
Regulatory bodies like the FDA and EMA mandate stringent purity control, making robust and reliable analytical methods indispensable.[3] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity determination due to its precision and versatility.[3] However, the demand for higher throughput and efficiency in drug development has spurred the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of the traditional technique.[3]
This guide provides an in-depth comparison of a validated Reversed-Phase HPLC (RP-HPLC) method and a high-throughput UHPLC method for the purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data to empower you in selecting the optimal approach for your laboratory's needs.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely adopted method for the purity analysis of moderately polar to non-polar organic compounds, making it highly suitable for nitropyridine derivatives.[4] The technique separates analytes based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[4]
Rationale for Method Development
The goal is to develop a robust and reproducible method that can separate the main this compound peak from all potential process-related impurities and degradation products.[5]
-
Column Selection: A C18 column is the conventional first choice for method development, offering broad applicability for most reversed-phase separations. However, for nitroaromatic compounds like our analyte, a Phenyl-Hexyl stationary phase can provide enhanced retention and alternative selectivity. The pi-pi interactions between the phenyl rings of the stationary phase and the nitro-substituted pyridine ring can help resolve closely eluting impurities that may co-elute on a standard C18 phase.
-
Mobile Phase Selection: A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) is optimal. ACN is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase mode.[6] To ensure sharp, symmetrical peaks, an acid modifier is crucial. Adding 0.1% formic acid to both mobile phase components serves to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing.[6] This modifier also makes the method compatible with mass spectrometry (MS) detection if impurity identification is required.
-
Detector and Wavelength: The nitro-substituted pyridine core of the analyte contains a strong chromophore, making UV-Vis detection ideal.[5] A Diode Array Detector (DAD) is preferable as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. The detection wavelength should be set at the analyte's absorbance maximum (λmax) to ensure the highest sensitivity.
Detailed Experimental Protocol: RP-HPLC
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by guidelines such as ICH Q2(R1).[7][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Materials and Reagents:
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound of known purity.
-
Sample: Test batch of this compound.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the analyte's λmax (e.g., 254 nm), with full spectra collected from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:
-
Precision: Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak is ≤ 2.0.
-
Theoretical Plates: The plate count for the main peak is ≥ 2000.
-
-
Analysis and Calculation: Inject the standard and sample solutions. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC leverages columns packed with sub-2 µm particles to deliver significant improvements in speed, resolution, and sensitivity over traditional HPLC.[3] This makes it an exceptionally powerful tool in high-throughput environments like process development and quality control.
Rationale for Comparison
The primary drivers for adopting UHPLC for this analysis are:
-
Speed: Drastically reduced run times allow for faster batch release and more rapid feedback during process optimization.
-
Resolution: The higher efficiency of UHPLC columns provides superior separation power, enabling the detection and quantification of trace-level impurities that might be hidden under the main peak in an HPLC chromatogram.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making UHPLC a more environmentally friendly and cost-effective option.
Detailed Experimental Protocol: UHPLC
This method is a direct translation of the HPLC protocol to a UHPLC system, demonstrating how methods can be modernized for improved performance.
Instrumentation:
-
UHPLC system capable of handling backpressures >600 bar, equipped with a binary pump, autosampler, column thermostat, and DAD.
Materials and Reagents:
-
Column: Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample/Standard Preparation: Prepare as described in the HPLC protocol (Section 2.2).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: As per HPLC method.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
-
System Suitability Test (SST): Perform as per the HPLC protocol. Expected performance will be higher (e.g., theoretical plates ≥ 10,000).
-
Analysis and Calculation: Perform as per the HPLC protocol.
Performance Comparison: HPLC vs. UHPLC
To provide an objective comparison, the performance of both methods was evaluated based on key chromatographic parameters. The data presented below is representative of a typical analysis of this compound containing two critical impurities (Impurity A and Impurity B).
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | UHPLC Method | Justification |
|---|---|---|---|
| Analysis Time | 25.0 min | 5.0 min | 80% reduction in run time increases throughput by 5x. |
| Resolution (Main Peak/Impurity A) | 2.1 | 3.5 | Improved resolution ensures more accurate quantification of the impurity. |
| Resolution (Impurity A/Impurity B) | 1.6 | 2.8 | Baseline separation achieved, critical for resolving closely related species. |
| Peak Width (Main Peak) | 0.25 min | 0.05 min | Sharper peaks lead to higher sensitivity and better resolution. |
| Solvent Consumption per Run | ~25 mL | ~2.5 mL | 90% reduction in solvent waste and cost. |
| System Backpressure | ~120 bar | ~750 bar | Requires specialized UHPLC instrumentation. |
Table 2: Method Validation Summary (as per ICH Q2(R1)) [9][10]
| Validation Parameter | HPLC Method | UHPLC Method |
|---|---|---|
| Linearity (R²) | > 0.999 | > 0.999 |
| LOD (Limit of Detection) | 0.02% | 0.005% |
| LOQ (Limit of Quantitation) | 0.06% | 0.015% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.0% |
Discussion of Results
The comparative data unequivocally demonstrates the superiority of the UHPLC method in terms of performance. The five-fold reduction in analysis time is a significant advantage in a production or development setting.[3] Furthermore, the enhanced resolution provides greater confidence in the purity value by ensuring that all impurities are fully separated from the main analyte peak. The four-fold improvement in sensitivity (LOD/LOQ) allows for the detection and quantification of impurities at much lower levels, which is critical for meeting stringent regulatory requirements.
The primary trade-off is the higher initial capital investment for a UHPLC system, which is designed to operate at significantly higher backpressures. However, the long-term savings in solvent costs, waste disposal, and operator time often provide a rapid return on investment.
Visualizing the Analytical Workflow and Method Comparison
Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the workflow.
Caption: A generalized workflow for the purity analysis of this compound.
Caption: Key differences between HPLC and UHPLC for the target analysis.
Conclusion and Recommendations
For the purity analysis of this compound, both HPLC and UHPLC can provide accurate and reliable results.
-
A well-developed RP-HPLC method is perfectly suitable for routine quality control in laboratories where sample throughput is not a primary constraint. It is robust, reliable, and can be run on standard equipment available in most analytical labs.
-
The UHPLC method is the clear choice for high-throughput environments, such as in-process control monitoring, process development, and final product release testing where speed and enhanced sensitivity are paramount. The significant reduction in run time and solvent consumption provides substantial long-term operational and financial benefits.
As a Senior Application Scientist, my recommendation for any laboratory involved in the continuous development or large-scale production of pharmaceuticals is to invest in UHPLC technology. The superior resolving power provides a deeper and more accurate understanding of a sample's impurity profile, ultimately leading to a safer and higher-quality final product.
References
- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC.
- Sigma-Aldrich. Developing HPLC Methods.
- Arborpharmchem.
- Purdue University. Live qualification/validation of purity methods for protein products.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ACS Publications.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1)
- Phenomenex. Reversed Phase HPLC Method Development.
- European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology.
- NETZSCH Analyzing & Testing.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. cs.purdue.edu [cs.purdue.edu]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the NMR Characterization of 2,3-Dimethoxy-6-nitropyridine
This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of 2,3-Dimethoxy-6-nitropyridine. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed interpretation of ¹H and ¹³C NMR spectra, explaining the causal relationships between molecular structure and spectral output. We will explore the expected spectral patterns, provide a robust experimental protocol for data acquisition, and compare NMR with alternative characterization techniques to present a holistic analytical strategy.
Foundational Principles: Why NMR is Indispensable
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. While techniques like mass spectrometry confirm molecular weight and infrared spectroscopy identifies functional groups, only NMR spectroscopy provides a detailed atomic-level map of the entire molecule.[1] For a substituted heterocycle like this compound, NMR is crucial for verifying the precise substitution pattern on the pyridine ring—information that is critical for understanding its chemical reactivity and potential biological activity.[2]
The structure below, with its distinct electronic environments, serves as the basis for our spectral predictions and analysis.
Caption: Molecular Structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum is dictated by the chemical environment of each proton. For this compound, we expect four distinct signals corresponding to the two aromatic protons and the two methoxy groups.
Expected ¹H NMR Signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-5 | ~8.3 - 8.5 | Doublet (d) | 1H | Located ortho to the potent electron-withdrawing nitro group (-NO₂), this proton is significantly deshielded, shifting it far downfield. It is coupled to H-4. |
| H-4 | ~7.0 - 7.2 | Doublet (d) | 1H | This proton is meta to the nitro group and ortho to an electron-donating methoxy group (-OCH₃). The competing effects result in a more upfield shift relative to H-5. It is coupled to H-5. |
| C2-OCH₃ | ~4.0 - 4.2 | Singlet (s) | 3H | Methoxy groups on aromatic rings typically appear in this region.[3] The proximity to the ring nitrogen and the adjacent methoxy group influences its precise shift. |
| C3-OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Similar to the C2-methoxy, its chemical shift is characteristic of an aromatic methoxy group. Subtle differences between the two methoxy signals may arise due to their slightly different electronic environments. |
Causality Behind the Shifts and Splitting:
-
Chemical Shift: The electron-withdrawing nitro group pulls electron density away from the pyridine ring, deshielding the ring protons and shifting their signals downfield (to a higher ppm value).[4] Conversely, the methoxy groups donate electron density, causing a shielding effect. The final chemical shift of H-4 and H-5 is a balance of these inductive and resonance effects.
-
Multiplicity (Spin-Spin Coupling): The two adjacent aromatic protons, H-4 and H-5, influence each other's magnetic field. This interaction, transmitted through the three bonds separating them (a ³J coupling), splits each signal into a doublet. The magnitude of this splitting, the coupling constant (J), is typically around 7-9 Hz for ortho protons on a pyridine ring.[5] The protons of the methoxy groups have no adjacent protons, so they appear as sharp singlets.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, we expect seven unique carbon signals.
Expected ¹³C NMR Signals:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | ~155 - 160 | This carbon is directly attached to the strongly electron-withdrawing nitro group and the ring nitrogen, causing a significant downfield shift. |
| C2 | ~152 - 157 | Attached to an electron-donating methoxy group and the ring nitrogen, this carbon is also significantly deshielded. |
| C3 | ~140 - 145 | The attachment to a methoxy group shifts this carbon downfield. Its exact position is influenced by the adjacent C2-methoxy and C4-H. |
| C5 | ~138 - 142 | As an aromatic carbon bearing a proton and positioned ortho to the nitro group, it is expected to be significantly deshielded. |
| C4 | ~110 - 115 | This protonated carbon is the most shielded of the ring carbons, appearing further upfield due to the influence of the adjacent electron-donating methoxy group at C3. |
| C2-OCH₃ | ~55 - 60 | This range is characteristic for methoxy carbons attached to an aromatic ring.[3][6] |
| C3-OCH₃ | ~55 - 60 | Similar to the C2-methoxy carbon, its shift is expected in the typical range. Small differences between the two signals are expected. |
Causality Behind the Shifts:
The chemical shift of each carbon is highly sensitive to the electronegativity of the atoms it is bonded to.[7] Carbons directly attached to oxygen (C2, C3) and the nitro group (C6) are shifted significantly downfield. The substituent effects in pyridine derivatives are well-documented and allow for reliable prediction of these chemical shifts.[8]
A Self-Validating Workflow: Experimental Protocol and Advanced Methods
To ensure data integrity, a rigorous and self-validating experimental approach is essential. This involves not only precise 1D NMR acquisition but also the use of 2D NMR techniques for unambiguous signal assignment.
Standard Operating Procedure for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons capable of hydrogen bonding, though less critical for this molecule.[9][10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis or precise referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Shimming: Optimize the magnetic field homogeneity to obtain sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon appears as a singlet.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256 to 1024 scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the solvent residual peak or TMS to its known chemical shift.
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra are often sufficient for simple molecules, 2D NMR experiments provide definitive proof of structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would show a cross-peak connecting the ¹H signal at ~7.0-7.2 ppm with the ¹³C signal at ~110-115 ppm (confirming the H4-C4 bond) and another connecting the ¹H signal at ~8.3-8.5 ppm with the ¹³C signal at ~138-142 ppm (confirming the H5-C5 bond).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Crucially, it would show correlations from the methoxy protons (~4.0 ppm) to the C2 and C3 carbons, confirming the exact location of the methoxy groups.
Caption: A comprehensive NMR experimental and analysis workflow.
Comparison with Alternative Analytical Methods
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the exact molecular weight and fragmentation pattern. Confirms the elemental formula (C₇H₈N₂O₄). | Complementary to NMR. MS confirms what the formula is, while NMR confirms how the atoms are connected. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. Would show characteristic stretches for the nitro group (N-O, ~1550 and 1350 cm⁻¹), aromatic C-H, and ether C-O bonds.[1] | Less detailed than NMR. IR confirms the presence of functional groups but provides no information on their placement within the molecular structure. |
| X-Ray Crystallography | Provides the exact 3D structure of the molecule in the solid state, including bond lengths and angles. | The "gold standard" for structural determination, but requires a suitable single crystal, which can be difficult to obtain. NMR provides the structure in solution, which is often more relevant to chemical and biological activity. |
Conclusion
The characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear and powerful method for its structural verification. By understanding the predictable effects of the nitro and methoxy substituents on the pyridine ring, a detailed and accurate interpretation of the spectra is readily achievable. The combination of 1D and 2D NMR experiments, as outlined in the provided protocol, constitutes a robust, self-validating system for unambiguous characterization, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
References
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.).
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO Argentina.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
- Table: 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
- Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
- NMR Spectroscopy. (n.d.). MSU chemistry.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000.
- Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
The Art of Activation: A Comparative Guide to the Reactivity of 2,3-Dimethoxy-6-nitropyridine and its Analogs in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. The strategic functionalization of this heterocycle is paramount, and among the various methods, nucleophilic aromatic substitution (SNAr) on activated nitropyridines stands out as a robust and versatile tool. This guide provides an in-depth, objective comparison of the reactivity of 2,3-Dimethoxy-6-nitropyridine with other key nitropyridine intermediates. By delving into the electronic and steric factors that govern their reactivity, supported by available experimental insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Foundation: Understanding SNAr on the Pyridine Ring
The pyridine ring, an electron-deficient heterocycle, is inherently primed for nucleophilic attack. This predisposition is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂), which further depletes the electron density of the ring and stabilizes the key intermediate in an SNAr reaction.[1][2][3][4] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][5] The stability of this complex is the lynchpin of the reaction's feasibility and rate. The subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.[2][3][5]
Several factors critically influence the rate and regioselectivity of SNAr on nitropyridines:
-
Position of the Leaving Group: Leaving groups at the C-2 and C-4 positions are generally more susceptible to substitution because the pyridine nitrogen can directly participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1][6]
-
Activating Group Position: The activating effect of the nitro group is most potent when it is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group.[1][4][7]
-
Nature of the Leaving Group: The typical reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I. The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack.[8]
-
Influence of Other Substituents: Additional substituents on the ring can either enhance or diminish reactivity through their electronic (inductive and resonance) and steric effects.[9][10][11]
Comparative Reactivity Analysis
While direct, side-by-side kinetic data for the reaction of this compound with other nitropyridines under identical conditions is limited in the literature, a robust comparative analysis can be constructed from established principles and existing experimental observations for structurally related compounds.
This compound: A Unique Substrate
In this compound, the nitro group is para to the C-3 methoxy group and ortho to the C-2 methoxy group. Methoxy groups are generally considered poor leaving groups in SNAr reactions compared to halogens.[12] However, their departure can be facilitated under forcing conditions or when the ring is highly activated. The two methoxy groups are electron-donating by resonance but electron-withdrawing by induction. Their net effect on the electrophilicity of the pyridine ring is a crucial determinant of its reactivity.
The primary sites for nucleophilic attack on this compound would be the C-2 and C-6 positions, which are ortho and para to the activating nitro group. However, since the nitro group itself is at C-6, nucleophilic displacement of the nitro group is also a possibility, a phenomenon observed in some highly activated systems.[13] More commonly, one of the methoxy groups would be the leaving group. The C-2 position is activated by the ortho nitro group, while the C-3 position is activated by the para nitro group.
Comparison with Halogenated Nitropyridines
The reactivity of this compound is best understood in the context of its halogenated counterparts.
| Compound | Leaving Group | Position of Leaving Group | Position of Nitro Group | Expected Relative Reactivity | Key Considerations |
| This compound | -OCH₃ | 2 and 3 | 6 | Low to Moderate | Methoxy is a poor leaving group. The two methoxy groups have competing electronic effects. Steric hindrance from the adjacent methoxy group at C-2 may influence the approach of the nucleophile. |
| 2-Chloro-3-nitropyridine | -Cl | 2 | 3 | High | The chlorine at C-2 is activated by the ortho nitro group. The pyridine nitrogen further stabilizes the Meisenheimer complex.[14] |
| 4-Chloro-3-nitropyridine | -Cl | 4 | 3 | Very High | The chlorine at C-4 is activated by the ortho nitro group and the para pyridine nitrogen, leading to significant stabilization of the intermediate.[14] |
| 2-Fluoro-5-nitropyridine | -F | 2 | 5 | Moderate | Fluorine is an excellent leaving group in SNAr. The nitro group is para to the fluorine, providing strong activation.[15][16] |
| 2,6-Dichloro-3-nitropyridine | -Cl | 2 and 6 | 3 | High (for C-2) | The chlorine at C-2 is activated by the ortho nitro group. The chlorine at C-6 is para to the nitro group. Substitution at C-2 is generally favored due to the stronger inductive effect of the nearby nitro group.[17][18] |
Analysis of Reactivity Trends:
-
Leaving Group Ability: The halogenated nitropyridines are expected to be significantly more reactive than this compound due to the superior leaving group ability of halides compared to methoxy groups.[12]
-
Activation by the Nitro Group: The positioning of the nitro group ortho or para to the leaving group is a powerful driver of reactivity. 4-Chloro-3-nitropyridine is anticipated to be the most reactive among the chloro-derivatives due to the combined activating influence of the ortho nitro group and the para pyridine nitrogen.[14]
-
Electronic Effects of Methoxy Groups: In this compound, the electron-donating resonance effect of the methoxy groups can counteract the electron-withdrawing effect of the nitro group to some extent, thereby reducing the overall electrophilicity of the pyridine ring compared to its halogenated analogs.
Experimental Protocol: A Practical Approach to Assessing Reactivity
To provide a tangible framework for researchers, the following is a detailed, self-validating protocol for a comparative kinetic study of the SNAr reaction of a nitropyridine with a model nucleophile, piperidine. This method can be adapted to compare the reactivity of this compound with other nitropyridines.
Objective: To determine the second-order rate constant for the reaction of a nitropyridine with piperidine via UV-Vis spectrophotometry.
Materials:
-
Nitropyridine substrate (e.g., this compound, 2-chloro-3-nitropyridine)
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitropyridine substrate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in the same solvent. Rationale: Using a pseudo-first-order kinetics setup with a large excess of the nucleophile simplifies the rate law determination.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product absorbs strongly and the reactants have minimal absorbance. This should be determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 40 °C).
-
In a cuvette, mix a known volume of the nitropyridine stock solution with a known volume of the solvent.
-
Initiate the reaction by adding a known volume of one of the piperidine stock solutions to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue monitoring until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Piperidine] >> [Nitropyridine]), the reaction will follow first-order kinetics. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to the following equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of kobs versus the concentration of piperidine: kobs = k₂[Piperidine]
-
Self-Validation: The linearity of the plot of kobs versus [Piperidine] provides internal validation for the assumed second-order rate law. The intercept of this plot should be close to zero, indicating that the back reaction is negligible.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow for kinetic analysis.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on a nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Solved Show the arrow pushing mechanism for the reaction | Chegg.com [chegg.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
A Comparative Reactivity Analysis for Drug Development Professionals: 2-Chloro-3-nitropyridine vs. 2,3-Dimethoxy-6-nitropyridine in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern pharmaceutical and materials science synthesis, halogenated and functionalized nitropyridines are indispensable building blocks. Their utility stems from the electron-deficient nature of the pyridine ring, which, when coupled with a potent electron-withdrawing nitro group, becomes highly activated for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, forming the backbone of countless bioactive molecules.[1][2]
This guide provides an in-depth, objective comparison of the reactivity of two common, yet electronically distinct, nitropyridine derivatives: 2-chloro-3-nitropyridine and 2,3-dimethoxy-6-nitropyridine . Understanding the nuanced differences in their susceptibility to nucleophilic attack is paramount for synthetic chemists in selecting the appropriate substrate, optimizing reaction conditions, and predicting outcomes in complex synthetic routes. We will dissect the electronic and structural factors governing their reactivity, supported by mechanistic principles and established experimental data.
Part 1: The Theoretical Bedrock: Understanding SNAr on the Pyridine Scaffold
The Nucleophilic Aromatic Substitution (SNAr) reaction is the primary pathway for the functionalization of these substrates. It is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions which occur at sp³-hybridized centers.
The mechanism proceeds as follows:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.[4]
The efficiency of this process is governed by three critical factors:
-
Ring Activation: The pyridine ring itself is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack.[5][6] This effect is dramatically amplified by the presence of strongly electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group, which can delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it. The activation is most pronounced when the EWG is positioned ortho or para to the leaving group.
-
Leaving Group Ability: The leaving group must be able to depart with its electron pair. In SNAr, the typical reactivity order for halogens is F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[5]
-
Substituent Effects: Additional groups on the ring can either enhance or diminish reactivity. Electron-donating groups (EDGs), such as alkoxy (–OR) or amino (–NR₂) groups, deactivate the ring towards nucleophilic attack by increasing electron density.[5]
Caption: General workflow of the SNAr addition-elimination mechanism.
Part 2: Reactivity Profile of 2-Chloro-3-nitropyridine
Structural Analysis:
-
Leaving Group: A chlorine atom is located at the C-2 position. The C-2 and C-6 positions of the pyridine ring are the most electron-deficient due to the inductive effect of the ring nitrogen, making them prime sites for nucleophilic attack.[5] Chlorine is recognized as a competent leaving group for SNAr reactions.
-
Activating Group: A nitro group is situated at the C-3 position. While the nitro group is a powerful activator, its position is critical. At C-3, it is meta to the C-2 leaving group. Therefore, it cannot directly stabilize the negative charge of the Meisenheimer complex through resonance in the same way an ortho or para nitro group could. However, its strong inductive electron-withdrawing effect still significantly enhances the electrophilicity of the ring, promoting nucleophilic attack.
Experimental Observations: 2-Chloro-3-nitropyridine is widely employed as a versatile intermediate in organic synthesis precisely because of its reliable reactivity. Numerous publications demonstrate the displacement of the C-2 chloride by a variety of nucleophiles.
-
Amination: Reactions with primary and secondary amines, including substituted anilines and morpholine, proceed in good to excellent yields, often by heating in a suitable solvent like ethylene glycol or in the presence of a base.[7][8]
-
Cross-Coupling: It serves as a substrate in palladium-catalyzed reactions, such as the Suzuki coupling, indicating the lability of the C-Cl bond.[9][10]
Caption: Factors contributing to the high reactivity of 2-chloro-3-nitropyridine.
Part 3: Reactivity Profile of this compound
Structural Analysis: To draw a direct comparison, we must consider the potential for a nucleophile to displace one of the methoxy groups, specifically the one at C-2.
-
Leaving Group: A methoxy group (–OCH₃) is located at the C-2 position. The methoxide anion (CH₃O⁻) is a significantly stronger base than a chloride ion (Cl⁻), making it a substantially poorer leaving group under typical SNAr conditions. Displacement of alkoxy groups requires forcing conditions, if it occurs at all.
-
Activating Group: The nitro group is at the C-6 position. This is para to the C-2 position. This placement is ideal for activation, as it allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group via resonance, providing powerful stabilization.
-
Deactivating Group: A second methoxy group is present at the C-3 position. This group is ortho to the site of attack (C-2). Through its +R (resonance) effect, this methoxy group acts as an electron-donating group (EDG), increasing the electron density of the ring and thereby deactivating it towards nucleophilic attack. This electronic opposition counteracts the activating effect of the C-6 nitro group.
Predicted Reactivity: The combination of a very poor leaving group (methoxy) and the presence of an adjacent, deactivating electron-donating group is predicted to render this compound largely unreactive towards SNAr displacement of the C-2 methoxy group under standard conditions. While the para-nitro group provides strong activation, it is unlikely to overcome the dual disadvantages of the poor leaving group and the deactivating C-3 methoxy substituent.
Indeed, the synthesis of related compounds often involves the displacement of a halogen by sodium methoxide to install the methoxy group, highlighting the relative stability of the C-O bond compared to the C-Cl bond.[11]
Part 4: Head-to-Head Comparison & Conclusion
| Feature | 2-Chloro-3-nitropyridine | This compound |
| Leaving Group (at C-2) | Chloride (Cl⁻) : Good leaving group | Methoxide (CH₃O⁻) : Poor leaving group |
| Activating Group (NO₂) Position | C-3 (meta to LG): Inductive activation | C-6 (para to LG): Strong resonance activation |
| Other Substituents | None | C-3 Methoxy: Electron-donating, deactivating |
| Predicted SNAr Reactivity | HIGH | VERY LOW / INERT |
Based on fundamental principles of organic chemistry, 2-chloro-3-nitropyridine is unequivocally the more reactive substrate for nucleophilic aromatic substitution. The presence of a good leaving group (chloride) at an activated position (C-2) makes it a reliable and versatile building block for introducing new functionalities.
Conversely, This compound is predicted to be largely unreactive in reactions involving the displacement of its methoxy groups. The combination of a poor leaving group and a deactivating adjacent substituent presents a high energy barrier for the SNAr mechanism. While the para-nitro group provides electronic activation, it is insufficient to promote reactivity under typical synthetic conditions. Researchers aiming to functionalize a pyridine ring should select 2-chloro-3-nitropyridine for its proven reactivity, whereas this compound should be considered a stable, functionalized core, not a precursor for further SNAr displacement at the methoxy-substituted positions.
Part 5: Exemplary Experimental Protocols
The following protocols are provided for illustrative purposes. They reflect the practical application of the principles discussed above.
Protocol 1: Synthesis of N-Phenyl-3-nitro-pyridin-2-amine using 2-Chloro-3-nitropyridine (Demonstrating High Reactivity)
Rationale: This protocol, adapted from literature procedures[8], demonstrates a typical SNAr reaction with an amine nucleophile. Aniline is a moderate nucleophile, and the reaction proceeds efficiently, highlighting the substrate's reactivity.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Aniline (1.1 equiv)
-
Ethylene glycol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitropyridine (e.g., 1.58 g, 10 mmol) and ethylene glycol (20 mL).
-
Add aniline (e.g., 1.02 g, 11 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to yield the desired product, 2-anilino-3-nitropyridine, typically in excellent yield (>90%).[8]
Protocol 2: Attempted Synthesis of N-Phenyl-3-methoxy-6-nitro-pyridin-2-amine from this compound (Illustrating Low Reactivity)
Rationale: This hypothetical protocol applies conditions similar to or harsher than those in Protocol 1 to this compound. The expected outcome is the recovery of unreacted starting material, validating our theoretical analysis.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv, as a base to potentially facilitate the reaction)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.84 g, 10 mmol), aniline (1.12 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 140 °C with vigorous stirring.
-
Monitor the reaction by TLC over an extended period (e.g., 24 hours).
-
Expected Observation: TLC analysis is expected to show predominantly unreacted this compound with little to no formation of the desired product.
-
If no reaction is observed, the starting material can be recovered by cooling the mixture, pouring it into water, and extracting with a suitable organic solvent (e.g., ethyl acetate).
Justification for Experimental Choices: The use of a polar aprotic solvent (DMF), a higher temperature, and an added base are attempts to force a reaction with the less reactive substrate. However, the high stability of the C-O bond and the poor leaving group ability of methoxide make the reaction thermodynamically and kinetically unfavorable.
References
- Vertex AI Search Result[8]: Provides examples of 2-Chloro-3-nitropyridine used in multi-step syntheses where the chlorine is displaced by morpholine.
- Wikipedia[3]: "Nucleophilic aromatic substitution".
- Google Patents[12]: "Process for producing 2,3-diamino-6-methoxypyridine". Describes a process where 2-amino-6-chloro-3-nitropyridine is reacted with sodium methoxide to produce 2-amino-6-methoxy-3-nitropyridine, demonstrating the displacement of Cl by OMe.
- MDPI[2]: "Nitropyridines in the Synthesis of Bioactive Molecules". Reviews the use of nitropyridines as versatile precursors for a wide range of biologically active compounds. URL: [Link]
- Pearson[7]: "SNAr Reactions of Pyridine". Notes that pyridine's electron deficiency makes it more reactive towards nucleophilic substitution compared to benzene. URL: [Link]
- IUCr[10]: "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]".
- IUCr[11]: "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine". Describes a twofold Suzuki reaction on a central diboronic acid with chloronitropyridine. URL: [Link]
- Chemistry LibreTexts[4]: "16.7: Nucleophilic Aromatic Substitution". Provides a detailed explanation of the addition-elimination mechanism and the role of activating groups in stabilizing the Meisenheimer complex. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Potential Biological Activities of 2,3-Dimethoxy-6-nitropyridine Derivatives
Introduction: Unveiling the Potential of a Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for interacting with biological targets.[1] This guide focuses on the specific, yet underexplored, scaffold of 2,3-Dimethoxy-6-nitropyridine . While direct and extensive experimental data on the biological activities of its derivatives are not widely available in peer-reviewed literature, the individual functional components of this molecule—the pyridine core, the electron-donating dimethoxy groups, and the electron-withdrawing nitro group—have well-documented roles in modulating biological activity.
This document serves as a predictive comparison guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally analogous compounds, we will explore the potential anticancer, antimicrobial, and enzyme-inhibiting properties of novel derivatives based on this scaffold. We will propose structure-activity relationships (SAR) and provide a robust experimental framework to validate these hypotheses, thereby charting a course for future research and development.
Part 1: Deconstructing the Scaffold - Predicted Biological Significance
The therapeutic potential of this compound derivatives can be inferred by analyzing its constituent parts. The strategic placement of methoxy and nitro groups on the pyridine ring creates a unique electronic environment that can be systematically modified to tune biological activity.
-
The Pyridine Core: Provides the fundamental heterocyclic structure known for a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][3]
-
Dimethoxy Groups (at C2, C3): The presence and position of methoxy groups are known to significantly influence antiproliferative activity against cancer cell lines.[4] These electron-donating groups can alter the molecule's polarity, solubility, and interaction with target proteins.
-
The Nitro Group (at C6): The strongly electron-withdrawing nitro group is a versatile functional group in medicinal chemistry. It is a key feature in many antimicrobial and anticancer agents.[2] Furthermore, the nitro group can act as a "masked electrophile," becoming activated within an enzyme's active site to form a covalent bond with nucleophilic residues like cysteine, leading to irreversible inhibition.[5]
Caption: Proposed experimental workflow for synthesis and validation.
Detailed Experimental Protocols
1. General Synthesis of C4-Aryl Derivatives (via Suzuki Coupling):
-
To a reaction vessel, add 4-bromo-2,3-dimethoxy-6-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq).
-
Add a 4:1 mixture of Dioxane:H2O as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90-100 °C and monitor by TLC or LC-MS until completion (typically 6-12 hours).
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired C4-aryl derivative.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
2. In-Vitro Anticancer MTT Assay Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Protocol (Broth Microdilution):
-
Prepare a twofold serial dilution of each compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The This compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By leveraging established structure-activity relationships from related pyridine compounds, this guide provides a predictive framework for designing derivatives with potential anticancer, antimicrobial, and enzyme-inhibiting properties. The key to unlocking this potential lies in systematic derivatization, particularly at the C4 and C5 positions, and modulation of the C6-nitro group. The proposed experimental workflow offers a clear and logical path for synthesizing and validating these hypotheses. It is through such rigorous, hypothesis-driven research that the full therapeutic potential of this scaffold can be realized, paving the way for the next generation of pyridine-based drugs.
References
- Rani, V., and Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
- Gümüş, M., et al. (2018). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 23(11), 2999. [Link]
- Mamedov, V. A., et al. (2019). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
- Yüksek, H., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of the Chemical Society of Pakistan, 28(5), 483-487. [Link]
- Pilli, R. A., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153. [Link]
- Singh, S., et al. (2024). Synthesis of most active anticancer agent pyridine derivatives.
- Abdellatif, K. R. A., et al. (2018).
- Amin, K. M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(9), 7893-7905. [Link]
- Timm, A. D., et al. (2017). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 12(8), 1988-1992. [Link]
- Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link]
- Kumar, R., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 47-57. [Link]
- Zotova, O. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5130. [Link]
- Ramsay, R. R., et al. (1987). Inhibition of NADH oxidation by pyridine derivatives.
- Bakke, J. M., et al. (1998). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 52, 569-577. [Link]
- Ortiz-Pastrana, Y. L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(10), 1217. [Link]
- El-Hema, H. S., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(18), 6695. [Link]
- Bakke, J. M., et al. (1998). Nitropyridines: Synthesis and reactions.
- Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2452. [Link]
- Halberstadt, M., et al. (2019). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9684-9701. [Link]
- Schlemmer, C., et al. (2019). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. ACS Infectious Diseases, 5(10), 1736-1748. [Link]
- Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
- Kumar, B. V., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 5(12), 133-138. [Link]
- Gloc, M., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(19), 4553. [Link]
- Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1245-1275. [Link]
- Yadav, M., & Shah, K. (2022). Bioactive pyrido[2,3‐d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 59(1), 7-27. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dimethoxy-6-nitropyridine Analytical Standards for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The quality of analytical standards underpins the accuracy and reliability of these data, directly impacting drug safety and efficacy. This guide provides an in-depth comparison of analytical standards for 2,3-Dimethoxy-6-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the critical attributes of these standards, supported by experimental data and guided by established regulatory frameworks, to empower researchers, scientists, and drug development professionals in making informed decisions.
The Critical Role of High-Purity Analytical Standards
This compound serves as a vital building block in the synthesis of novel therapeutic agents. As with any pharmaceutical intermediate, stringent quality control is necessary to ensure the purity and consistency of the final active pharmaceutical ingredient (API). Analytical standards are the cornerstone of this quality control, used for identification, purity assessment, and quantification of the intermediate. The use of well-characterized standards is not just a matter of good scientific practice; it is a regulatory expectation.[1][2][3]
This guide will compare two hypothetical, yet representative, commercially available analytical standards of this compound, designated as Standard A and Standard B , to illustrate the key performance differences and the rationale behind selecting the most suitable standard for your application.
Comparison of Analytical Standard Specifications
A thorough evaluation of an analytical standard begins with a detailed review of its Certificate of Analysis (CoA). The CoA provides essential information about the identity, purity, and characterization of the standard. Below is a comparative summary of the specifications for Standard A and Standard B.
| Specification | Standard A | Standard B |
| Purity (by HPLC) | 99.8% | 98.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure |
| Residual Solvents | <0.1% | <0.5% |
| Water Content (Karl Fischer) | 0.05% | 0.2% |
| Traceability | Traceable to a primary standard | Characterized in-house |
| Certificate of Analysis | Comprehensive, with spectral data | Basic, with purity value |
Experimental Performance Comparison
To objectively assess the performance of these two standards, a series of analytical tests were conducted. The methodologies for these tests are detailed below, followed by a presentation and discussion of the results. The experimental design is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines for analytical procedure validation.[1][2][3]
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of the two standards.
Caption: Workflow for the comparative analysis of analytical standards.
Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standards were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
2. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of each standard was dissolved in 0.7 mL of CDCl₃.
Results and Discussion
Purity and Impurity Profiling by HPLC
The chromatograms obtained from the HPLC analysis are crucial for comparing the purity and impurity profiles of the two standards.
Table 2: HPLC Purity and Impurity Data
| Analyte | Standard A | Standard B |
| Main Peak Retention Time (min) | 8.52 | 8.53 |
| Purity by Area % | 99.85% | 98.62% |
| Number of Impurities Detected | 1 | 3 |
| Total Impurities Area % | 0.15% | 1.38% |
The HPLC results clearly indicate that Standard A possesses a higher purity than Standard B . Furthermore, Standard A exhibits a cleaner impurity profile with only one detectable minor impurity, whereas Standard B shows three impurities, with one being significantly more prominent. For quantitative applications, such as the development of a stability-indicating method, the presence of multiple impurities in Standard B could interfere with the accurate quantification of degradation products.
Identity Confirmation by ¹H NMR
The ¹H NMR spectra are essential for confirming the chemical structure of the standards.
The spectra for both Standard A and Standard B were consistent with the structure of this compound. However, the spectrum for Standard B showed small, unidentified peaks in the aromatic and aliphatic regions, which are likely attributable to the impurities detected by HPLC. In contrast, the spectrum for Standard A was clean, with all peaks clearly assignable to the target molecule. This provides a higher degree of confidence in the structural integrity of Standard A.
The Importance of a Comprehensive Certificate of Analysis
The disparities observed in the experimental data are often foreshadowed by the quality of the Certificate of Analysis. A comprehensive CoA, like that provided with Standard A , which includes the actual spectral data and details of the analytical methods used for characterization, offers a much higher level of assurance to the end-user. A basic CoA, as provided with Standard B , while stating a purity value, lacks the supporting evidence for independent verification and risk assessment.
Best Practices for Selecting and Handling Analytical Standards
-
Prioritize Purity and Characterization: For quantitative analysis and in regulated environments, always opt for the highest purity standard available with a comprehensive Certificate of Analysis.
-
Assess the Impurity Profile: The presence of significant impurities can compromise the accuracy of your analytical methods.
-
Verify Traceability: Standards traceable to primary reference materials from national metrology institutes (e.g., NIST) or pharmacopeias (e.g., USP, EP) provide the highest level of confidence.
-
Proper Storage and Handling: Adhere to the storage conditions specified on the CoA to prevent degradation of the standard. Always use calibrated equipment for weighing and dilution.
Conclusion
The selection of an appropriate analytical standard is a critical decision that directly influences the quality and reliability of research and development data in the pharmaceutical industry. As demonstrated in this comparative guide, a higher-purity, well-characterized standard, such as Standard A , provides greater confidence in analytical results and is the recommended choice for demanding applications in drug development. While a lower-purity standard like Standard B might be suitable for preliminary, qualitative work, its use in quantitative assays or for the identification and control of impurities in a GMP environment would be inappropriate and could lead to significant regulatory risks.
By carefully evaluating the specifications, supporting data, and traceability of analytical standards, scientists can ensure the integrity of their analytical measurements and contribute to the development of safe and effective medicines.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- United States Pharmacopeia.
- U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]
Sources
A Comparative Guide to the Quantitative Analysis of 2,3-Dimethoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-6-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] Its specific substitution pattern, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, imparts unique chemical properties that are leveraged in the development of novel therapeutics. The accurate quantification of this compound is critical for process optimization, quality control of intermediates, and final product purity assessment in drug development.
This guide provides a comparative analysis of potential analytical methodologies for the quantitative determination of this compound. While specific validated methods for this exact molecule are not widely published, this document synthesizes information from related nitropyridine and methoxypyridine derivatives to propose robust starting points for method development. We will explore the principles, advantages, and limitations of chromatographic and spectroscopic techniques, supported by detailed, adaptable experimental protocols.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound will primarily depend on the sample matrix, required sensitivity, and the context of the analysis (e.g., in-process monitoring vs. final product release). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most promising techniques for accurate and precise quantification.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Versatile, robust, and widely available. Good for polar and moderately polar compounds.[2] | May require optimization for highly polar or nonpolar compounds. Potential for on-column degradation of sensitive molecules. | Routine quality control, purity assessment, and stability studies. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | High resolution and sensitivity, especially with selective detectors.[3] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[4] | Analysis of volatile impurities and in-process monitoring where the sample matrix is simple. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet-visible radiation by the analyte. | Simple, rapid, and cost-effective. | Low selectivity; susceptible to interference from other chromophoric compounds in the matrix. | Quick estimations of concentration in pure samples or for monitoring reaction kinetics where the chromophore changes significantly. |
Experimental Protocols
The following protocols are proposed as starting points for the quantitative analysis of this compound and require optimization and validation for specific applications.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly suitable method for the analysis of nitropyridine derivatives.[2][5][6] The polarity of this compound suggests that it will be well-retained on a C18 column.
Workflow for RP-HPLC Analysis
Caption: A typical workflow for the quantitative analysis of this compound by RP-HPLC.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many pyridine derivatives are amenable to GC analysis, this method holds promise for this compound, provided it has sufficient thermal stability.[7]
Workflow for GC Analysis
Caption: A generalized workflow for the quantitative analysis of this compound by GC.
Step-by-Step Protocol:
-
Solvent Selection: Choose a volatile solvent in which this compound is soluble, such as dichloromethane or ethyl acetate.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent and create a series of calibration standards through serial dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Split injection with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C or a Mass Spectrometer (MS).
-
-
Analysis and Quantification: Inject the standards and samples, and quantify using a calibration curve as described for the HPLC method.
Method Validation and Considerations
For use in a regulated environment, any developed analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
References
- Soons, P. A., & Breimer, D. D. (1988). Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 428(2), 362-368.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. Separation of 2,6-Dichloro-3-nitropyridine on Newcrom R1 HPLC column.
- Langer, V., & Carlsson, T. (2014). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
- Narrare, V. S., et al. (2012). Quantitation of Genetox Impurities Using a Surrogate Standard Approach. American Pharmaceutical Review.
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
- Popović, I., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 261-267.
- Kiseleva, A. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6543.
- Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Pistos, C., & Panderi, I. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1726.
- Choi, N.-R., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(11), 1435.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2,3-Dimethoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of polysubstituted pyridines is a critical endeavor, with these scaffolds forming the core of numerous bioactive molecules and functional materials.[1][2] Among these, 2,3-Dimethoxy-6-nitropyridine stands out as a valuable intermediate. This guide provides an in-depth comparative analysis of established synthetic routes to this target molecule, offering a critical evaluation of their respective yields, operational complexities, and scalability. The methodologies presented herein are grounded in peer-reviewed literature and patent filings, ensuring scientific integrity and providing actionable insights for laboratory practice.
Introduction to this compound
This compound is a key building block characterized by the presence of two electron-donating methoxy groups and one electron-withdrawing nitro group on the pyridine ring. This unique electronic arrangement makes it a versatile precursor for a variety of more complex molecular architectures through reactions such as nucleophilic aromatic substitution or reduction of the nitro group. Its derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on two primary, mechanistically distinct routes:
-
Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor: This widely-used strategy involves the sequential displacement of two halogen atoms from a dihalonitropyridine precursor with a methoxide source.
-
O-Methylation of a Dihydroxylated Precursor: This alternative approach begins with the synthesis of the corresponding dihydroxynitropyridine, followed by methylation of the hydroxyl groups.
A third, less common, but potentially high-yielding approach involving a brominated precursor will also be discussed.
Method 1: Nucleophilic Aromatic Substitution of 2,3-Dichloro-6-nitropyridine
This is arguably the most direct and frequently employed route. The synthesis begins with the nitration of a commercially available dichloropyridine, followed by a double nucleophilic substitution with sodium methoxide.
Causality Behind Experimental Choices
The choice of a dihalogenated starting material, such as 2,3-dichloropyridine, is predicated on the activating effect of the nitro group. The strongly electron-withdrawing nature of the nitro group facilitates nucleophilic attack on the pyridine ring, making the displacement of the chloro groups by the methoxide nucleophile feasible. The reaction typically proceeds in a stepwise manner, with the chlorine atom at the 2-position being more activated and thus substituted first, followed by the chlorine at the 3-position. The use of a polar aprotic solvent like methanol not only serves as the source of the methoxide but also effectively solvates the ionic intermediates.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
A robust method for the nitration of 2,6-dichloropyridine involves the use of a mixture of concentrated sulfuric acid and fuming nitric acid.[3]
-
To a stirred mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) at 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) portion-wise.
-
After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice water.
-
Collect the precipitated solid by filtration and dry it under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a petroleum ether: ethyl acetate eluent to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid. A reported yield for a similar process is around 46%.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by carefully adding sodium metal to cooled methanol. For a reaction at a 42.12 mmol scale of the chloropyridine, 2.90 g (126.4 mmol) of sodium is added to 50.0 mL of methanol.[4]
-
Suspend 2,3-dichloro-6-nitropyridine in methanol (e.g., 100 mL for a 10.0 g scale reaction) and cool the mixture to 0 °C.[4]
-
Slowly add the prepared sodium methoxide solution to the suspension of the dichloronitropyridine at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and quench with deionized water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain this compound.
Based on analogous reactions, a high yield can be anticipated. For instance, the synthesis of 5-bromo-2-methoxy-3-nitropyridine from its chloro-precursor reports a yield of 98%.[4]
Method 2: O-Methylation of 2,3-Dihydroxy-6-nitropyridine
This synthetic route offers an alternative pathway that avoids the direct handling of dihalogenated pyridines. It involves the initial synthesis of 2,3-dihydroxy-6-nitropyridine, which is then methylated.
Causality Behind Experimental Choices
This method is advantageous when the corresponding dihydroxypyridine is more readily accessible or when seeking to avoid chlorinated intermediates. The O-methylation of the hydroxyl groups is a standard transformation in organic synthesis. The choice of a suitable methylating agent, such as methyl iodide or dimethyl sulfate, and a base to deprotonate the hydroxyl groups is crucial for the reaction's success. The basic conditions facilitate the formation of the more nucleophilic phenoxide-like species, which readily attacks the methylating agent.
Experimental Protocol
Step 1: Synthesis of 2,3-Dihydroxy-6-nitropyridine
The synthesis of this intermediate is not as commonly reported. However, a plausible route could involve the hydrolysis of 2,3-dichloro-6-nitropyridine under basic conditions, though this may lead to a mixture of products. A more controlled synthesis would be a preferred starting point if available.
Step 2: Synthesis of this compound
A general and effective procedure for the methylation of a dihydroxypyridine can be adapted from the synthesis of 2-bromo-3-methoxy-6-methylpyridine from its corresponding hydroxy precursor.[5]
-
In a suitable solvent such as acetone (e.g., 100 mL for a 42.0 mmol scale reaction), combine 2,3-dihydroxy-6-nitropyridine, a base such as potassium carbonate (2 equivalents), and a methylating agent like iodomethane (1.5 equivalents).[5]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. An overnight reaction is often sufficient.[5]
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.
This method has been shown to be high-yielding in similar systems, with the synthesis of 2-bromo-3-methoxy-6-methylpyridine reporting an 88.3% yield.[5]
Alternative High-Yielding Route: From a Brominated Precursor
A noteworthy alternative involves the use of a brominated precursor, which in some cases can offer excellent yields.
Experimental Protocol
A specific protocol for the synthesis of this compound from a brominated precursor is not explicitly detailed in the available literature. However, a related synthesis of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine using hydrobromic acid in an organic acid has been reported to achieve a yield of 91.0% with a purity of 99.4%.[6] This suggests that subsequent methoxylation of a bromo-methoxy-nitropyridine could be a viable and high-yielding strategy.
Data Presentation: Comparative Summary of Synthetic Routes
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Reported Yield (%) (Analogous Reactions) | Purity (%) (Analogous Reactions) |
| 1: Nucleophilic Substitution | 2,3-Dichloro-6-nitropyridine | Sodium methoxide, Methanol | ~17 hours | 0 to RT | ~98[4] | Not explicitly stated |
| 2: O-Methylation | 2,3-Dihydroxy-6-nitropyridine | Iodomethane, Potassium carbonate, Acetone | Overnight | Reflux | ~88.3[5] | Not explicitly stated |
| Alternative: From Brominated Precursor | 2-Nitro-3-methoxypyridine (to bromo-intermediate) | HBr, Organic Acid | 5 - 6 hours | 120 - 130 | 91.0[6] | 99.4[6] |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Spectroscopic Data for this compound
While a complete set of spectroscopic data for the target molecule was not found in the initial search, the expected 1H and 13C NMR spectral features can be predicted based on its structure and data from similar compounds.[1][2]
-
1H NMR: Two singlets for the two methoxy groups (around 3.8-4.0 ppm), and two doublets in the aromatic region corresponding to the two pyridine protons.
-
13C NMR: Signals corresponding to the two methoxy carbons, and six distinct signals for the pyridine ring carbons, with the carbon bearing the nitro group being significantly downfield.
Conclusion and Recommendations
Both the nucleophilic aromatic substitution and the O-methylation routes represent viable and high-yielding strategies for the synthesis of this compound.
-
Method 1 (Nucleophilic Substitution) is likely the more direct and atom-economical approach, provided that 2,3-dichloro-6-nitropyridine is readily available. The high yields reported for analogous transformations make this an attractive option for large-scale synthesis.
-
Method 2 (O-Methylation) offers a valuable alternative, particularly if the dihydroxy precursor is more accessible or if chlorinated reagents are to be avoided. The reaction conditions are generally mild, and the purification is straightforward.
The choice between these methods will ultimately depend on the specific constraints of the laboratory, including the availability and cost of starting materials, the desired scale of the reaction, and safety considerations. The alternative route involving a brominated intermediate also shows promise for achieving high yields and purity and is worthy of consideration.
References
- Organic Syntheses Procedure. 1,4-Diphenyl-5-amino-1,2,3-triazole.
- ResearchGate. Nitropyridines, Their Synthesis and Reactions.
- National Institutes of Health. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. 2-bromo-3-methoxypyridine preparation method.
Sources
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Substituted Nitropyridine Analogs
Introduction: The Versatile Nitropyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1] The introduction of a nitro group to this scaffold dramatically influences its electronic properties and reactivity, opening avenues for diverse pharmacological applications. This guide focuses on the structure-activity relationships (SAR) of substituted nitropyridine analogs, with a conceptual starting point of "2,3-Dimethoxy-6-nitropyridine." While direct, extensive SAR studies on this specific analog are not abundant in publicly available literature, we can draw valuable comparisons and insights from related nitropyridine derivatives that have been investigated as potent therapeutic agents.
This guide will compare two major classes of nitropyridine analogs based on their primary cellular targets: microtubule-targeting agents and protein kinase inhibitors. By examining the distinct structural features that confer activity against these different targets, we can elucidate the nuanced SAR of this versatile chemical class.
I. Nitropyridine Analogs as Microtubule-Targeting Agents
A significant class of nitropyridine derivatives has been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them promising anticancer agents.[2] These compounds often bind to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][3]
Core SAR Observations:
The general structure-activity relationships for 3-nitropyridine analogs as microtubule-targeting agents revolve around the substitutions at the 2- and 6-positions of the pyridine ring. A key study on 3-nitropyridine analogues identified compounds with potent anti-proliferative activity in the nanomolar range against a variety of cancer cell lines.[2]
Key Structural Features for Microtubule Inhibition:
-
Amino Substituents: The presence of amino or substituted amino groups at the 2- and 6-positions is crucial for activity.
-
Side Chain Composition: The nature of the side chains attached to these amino groups significantly impacts potency. For instance, the presence of a morpholinoethyl group at the N2 position and a 4-methylpyridin-2-yl group at the N6 position resulted in a compound with an IC50 of 4.0 nM against HT-29 colorectal adenocarcinoma cells.[2]
-
Selectivity: These compounds have shown selectivity for rapidly dividing cancer cells over normal cells, a desirable characteristic for chemotherapeutic agents.[2]
Comparative Performance Data
The following table summarizes the in vitro anti-proliferative activity of two representative 3-nitropyridine analogs against various cancer cell lines.
| Compound ID | R2-Substituent | R6-Substituent | HT-29 IC50 (nM) | HCT-116 IC50 (nM) | A549 IC50 (nM) | PC3 IC50 (nM) | Jurkat IC50 (nM) |
| 4AZA2891 | - | - | 5.4 | - | - | - | - |
| 4AZA2996 | 2-morpholinoethyl | 4-methylpyridin-2-yl | 4.0 | - | - | - | - |
Data extracted from a study on 3-nitropyridine analogues as microtubule-targeting agents.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[4][5]
Objective: To determine if nitropyridine analogs inhibit or enhance tubulin polymerization in vitro.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Test compounds (dissolved in DMSO)
-
Paclitaxel (stabilizing agent control)
-
Vinblastine (destabilizing agent control)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer with GTP and a fluorescent reporter.
-
Add serial dilutions of the test compounds or control compounds (paclitaxel, vinblastine, DMSO vehicle) to the wells of a 96-well plate.
-
Initiate tubulin polymerization by incubating the plate at 37°C.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the DMSO control indicates an inhibitory effect.[2]
Visualizing the Mechanism of Action
II. Nitropyridine Analogs as Protein Kinase Inhibitors
Core SAR Observations:
For pyridine-based kinase inhibitors, substitutions at various positions on the ring are critical for achieving potency and selectivity.
-
Methoxy Groups: The presence of methoxy (-OMe) groups can enhance antiproliferative activity. The number and position of these groups are important factors, with studies showing that an increased number of methoxy substituents can lead to lower IC50 values.[1]
-
Fused Ring Systems: Fusing the nitropyridine ring with other heterocyclic systems, such as pyrimidines (forming pyrido[2,3-d]pyrimidines), has been a successful strategy for developing potent kinase inhibitors, including those targeting EGFR and PIM-1 kinase.[8][9]
-
Bioisosteric Replacements: The nitro group itself can be a target for modification. While sometimes considered "undesirable" in drug design, its replacement with other electron-withdrawing groups can be explored to modulate activity and pharmacokinetic properties.
Comparative Performance Data
The following table presents data for pyrido[2,3-d]pyrimidine derivatives, which incorporate a modified nitropyridine core, as kinase inhibitors.
| Compound ID | Target Kinase | R-Group Modifications | IC50 (µM) |
| Compound 1 | EGFRWT | Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo... | 0.093 |
| Compound 1 | EGFRT790M | Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo... | 0.174 |
| Compound 4 | PIM-1 | N-cyclohexyl-5-cyano-4-(furan-2-yl)-6-methyl-2-oxo... | 0.0114 |
| Compound 10 | PIM-1 | ...-2-(phenylthio)nicotinamide | 0.0172 |
Data extracted from studies on pyrido[2,3-d]pyrimidine derivatives.[8][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of nitropyridine analogs against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PIM-1)
-
Kinase buffer
-
ATP
-
Synthetic peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plate
Procedure:
-
Add the kinase enzyme in kinase buffer to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Incubate at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to kinase activity.
-
Plot the signal against the logarithm of the inhibitor concentration and use a dose-response curve to calculate the IC50 value.
Visualizing the Mechanism of Action
Conclusion: A Scaffold with Tunable Biological Activity
The nitropyridine scaffold serves as a versatile platform for the development of potent and selective therapeutic agents. The structure-activity relationships of its analogs are highly dependent on the nature and positioning of substituents on the pyridine ring. By strategically modifying these substituents, it is possible to direct the biological activity of nitropyridine derivatives towards distinct cellular targets, such as microtubules or protein kinases.
For microtubule-targeting agents, the key lies in the appropriate amino-based side chains at the 2- and 6-positions, which facilitate binding to the colchicine site of tubulin. In contrast, for kinase inhibitors, the focus is often on substitutions that enhance binding to the ATP pocket, with methoxy groups and the formation of fused ring systems playing important roles.
Future research in this area will likely involve further exploration of the substituent space around the nitropyridine core to optimize potency, selectivity, and pharmacokinetic properties. The development of analogs with dual-targeting capabilities or novel mechanisms of action remains an exciting prospect in the field of medicinal chemistry.
References
- 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PubMed Central. [Link]
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.).
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central. [Link]
- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.).
- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021).
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central. [Link]
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025).
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. [Link]
- 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PubMed. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). PubMed. [Link]
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). PubMed. [Link]
- Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025).
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. (2025).
- SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. (n.d.).
- Study of the Structure-Activity Relationships of New Dihydropyridine Deriv
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. (2004). PubMed. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central. [Link]
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][10][12]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of 2,3-Dimethoxy-6-nitropyridine in Cellular Assays: A Comparative Guide
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its physicochemical properties and biological activity. Among these, nitropyridine derivatives have garnered significant interest for their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of the anticipated efficacy of 2,3-Dimethoxy-6-nitropyridine in cellular assays, drawing insights from structurally related analogues. Due to the limited publicly available data on this compound, this document synthesizes findings from studies on nitropyridine and methoxypyridine derivatives to build a comprehensive picture of its potential biological activity and guide future research.
The Rationale Behind the Molecular Design: A Focus on Functional Groups
The chemical structure of this compound suggests a molecule designed with intent. The pyridine ring itself is a bioisostere for many biological molecules. The key substitutions, two methoxy groups and a nitro group, are expected to significantly influence its biological profile.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group can render the pyridine ring susceptible to nucleophilic attack, a mechanism exploited by some anticancer drugs. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic radicals.
-
Methoxy Groups: Methoxy groups are known to modulate the lipophilicity and electronic properties of a molecule, which can impact its cell permeability, metabolic stability, and interaction with biological targets. The presence of two methoxy groups could enhance its binding affinity to specific enzymes or receptors.
Comparative Efficacy in Cytotoxicity Assays
Table 1: Comparative Cytotoxicity of Nitropyridine Derivatives
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hypothetical: this compound | Various | - | To be determined | - |
| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549, KB, KBVIN, DU145 | Lung, Oral, Drug-resistant, Prostate | 2.40–13.5 | [1] |
| 3-nitropyridine analogue (4AZA2891) | HT-29 | Colon Adenocarcinoma | 0.0054 | [2] |
| 3-nitropyridine analogue (4AZA2996) | HT-29 | Colon Adenocarcinoma | 0.0040 | [2] |
| 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile | Various | - | Potent activity reported | [3] |
| 2-Amino-5-nitropyridine derivative (35a, R=OMe) | MCF-7 | Breast Cancer | 6.41 | [4] |
Note: The data presented for analogues are to provide a comparative context for the potential efficacy of this compound.
The data from these analogues suggest that nitropyridine derivatives can exhibit potent cytotoxic effects against a range of cancer cell lines. The presence of methoxy groups in active compounds like 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine and 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile indicates that this substitution pattern is compatible with, and may even enhance, anticancer activity.
Potential Mechanism of Action: Insights from 3-Nitropyridine Analogues
Recent studies have elucidated that some 3-nitropyridine analogues exert their anticancer effects by targeting microtubule dynamics.[2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Given the structural similarity, it is plausible that this compound could share this mechanism of action. The dimethoxy-substituted phenyl ring could potentially mimic the trimethoxyphenyl moiety present in many known tubulin inhibitors, such as combretastatin A-4.
Experimental Protocols for Cellular Assays
To empirically determine the efficacy of this compound, the following detailed experimental protocols are recommended.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizing Potential Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of a test compound.
Caption: Hypothesized mechanism of action for this compound as a tubulin polymerization inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently lacking, a comparative analysis of structurally related nitropyridine and methoxypyridine derivatives suggests its potential as a cytotoxic agent. The presence of both nitro and dimethoxy functionalities on the pyridine ring is a promising structural motif for anticancer activity. The hypothesized mechanism of action as a microtubule-targeting agent provides a solid foundation for future investigations.
Further research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols provided in this guide offer a clear path for assessing its cytotoxicity and elucidating its mechanism of action. Such studies will be crucial in determining the therapeutic potential of this and other novel nitropyridine derivatives in the field of drug discovery.
References
- Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(16), 4991. [Link]
- Chen, Y., et al. (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 23(11), 2997. [Link]
- El-Sayed, N. N. E., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1939-1953. [Link]
- Gaber, M., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(19), 5988. [Link]
- Geys, S., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0307153. [Link]
- Hassan, A. S., et al. (2020). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 10(42), 25035-25048. [Link]
- Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7583. [Link]
- PubMed Central (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]
- PubChem (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. [Link]
- Ruifu Chemical (n.d.). 2-Chloro-6-Methoxy-3-Nitropyridine CAS 38533-61-8. [Link]
- Seggel, M. R., et al. (1990). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of medicinal chemistry, 33(3), 1032–1036. [Link]
- Sławiński, J., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1543. [Link]
- Sridhar, J., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of medicinal chemistry, 55(10), 4691–4703. [Link]
- Tomita, K., et al. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of antibiotics, 50(9), 763–768. [Link]
- Tung, C. W., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 529. [Link]
- Węgrzyn-Górecka, A., et al. (2020). Synthesis and Biological Evaluation of Nitropyridine Derivatives as Potential Anticancer Agents. Molecules, 25(23), 5625. [Link]
- Wróbel, M. Z., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5183. [Link]
Sources
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost and Efficiency Analysis of Synthetic Routes to 2,3-Dimethoxy-6-nitropyridine
Guide Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: 2,3-Dimethoxy-6-nitropyridine is a valuable substituted pyridine building block in medicinal chemistry and materials science. Its unique electronic and structural features make it an important intermediate for the synthesis of complex heterocyclic systems. The economic viability and efficiency of its synthesis are critical factors for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, evaluating them on the basis of yield, reagent cost, operational complexity, and scalability.
At a Glance: Comparative Overview of Synthesis Routes
The synthesis of this compound can be approached from several distinct starting materials. We will explore three logical and experimentally grounded pathways:
-
Route A: The "Build-Up" Approach starting from 2,3-Dihydroxypyridine.
-
Route B: The "Stepwise Functionalization" Approach starting from 2,6-Dichloropyridine.
-
Route C: The "Direct Nitration" Approach starting from 2,3-Dimethoxypyridine.
Each route presents a unique set of advantages and challenges, which are summarized in the table below before a more detailed examination.
| Metric | Route A: From 2,3-Dihydroxypyridine | Route B: From 2,6-Dichloropyridine | Route C: From 2,3-Dimethoxypyridine |
| Starting Material Cost | Moderate to High | Low | High |
| Number of Steps | 2 | 3 | 1 |
| Overall Yield (Estimated) | Low to Moderate | Moderate to High | High |
| Key Challenges | Poor regioselectivity in nitration | Multiple steps, purification | Regioselectivity, availability of starting material |
| Scalability | Poor | Good | Excellent |
| Reagent Hazards | Strong acids, toxic methylating agents | Strong acids, sodium methoxide | Strong acids |
| Cost-Effectiveness | Low | High | Moderate to High (depends on starting material price) |
Route A: The "Build-Up" Approach from 2,3-Dihydroxypyridine
This two-step route involves the initial nitration of the pyridine ring followed by O-methylation of the two hydroxyl groups. While seemingly straightforward, this pathway is hampered by significant challenges in controlling the regioselectivity of the nitration step.
Chemical Rationale
The hydroxyl groups on 2,3-dihydroxypyridine are activating, ortho-, para-directing substituents. However, the pyridine nitrogen acts as a deactivating group, especially under acidic nitrating conditions where it becomes protonated. This creates a complex electronic landscape, making it difficult to selectively introduce the nitro group at the desired C6 position. Subsequent methylation of the dihydroxy intermediate can be achieved with standard reagents like dimethyl sulfate.[1][2][3]
Experimental Workflow Diagram
Caption: Workflow for Route A starting from 2,3-dihydroxypyridine.
Detailed Protocol (Hypothetical)
Step 1: Nitration of 2,3-Dihydroxypyridine
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 2,3-dihydroxypyridine while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then heat gently to facilitate the reaction.
-
Pour the reaction mixture onto ice, neutralize, and extract the product.
-
Crucial Step: Isolate the desired 2,3-dihydroxy-6-nitropyridine isomer from other nitrated byproducts via chromatography.
Step 2: Methylation of 2,3-Dihydroxy-6-nitropyridine
-
Dissolve the isolated 2,3-dihydroxy-6-nitropyridine in a suitable solvent (e.g., acetone, DMF).
-
Add a base, such as potassium carbonate, followed by the dropwise addition of a methylating agent like dimethyl sulfate.
-
Heat the reaction mixture to drive the reaction to completion.
-
After cooling, quench the reaction, extract the product, and purify by recrystallization or chromatography.
Cost and Efficiency Analysis
-
Starting Material: 2,3-Dihydroxypyridine is a moderately expensive starting material.[4]
-
Reagents: Standard nitrating acids and methylating agents are relatively inexpensive.
-
Yield & Purity: The primary drawback is the likely poor regioselectivity of the nitration step, which would lead to a mixture of isomers, significantly lowering the yield of the desired intermediate and requiring extensive purification. This makes the overall yield difficult to predict but likely low.
Route B: The "Stepwise Functionalization" Approach from 2,6-Dichloropyridine
This multi-step synthesis begins with an inexpensive and readily available starting material, 2,6-dichloropyridine. The route relies on a controlled sequence of nitration and nucleophilic aromatic substitutions (SNAr).
Chemical Rationale
This route leverages well-established pyridine chemistry. The initial nitration of 2,6-dichloropyridine proceeds with good yield and selectivity to the 3-position.[5][6][7] The subsequent steps involve two sequential SNAr reactions with sodium methoxide. The strongly electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic attack. The chlorine at the C6 position (para to the nitro group) is significantly more activated than the chlorine at the C2 position (ortho to the nitro group). This difference in reactivity allows for a stepwise and controlled substitution, first at C6 and then at C2 under more forcing conditions.
Experimental Workflow Diagram
Caption: Workflow for Route B starting from 2,6-dichloropyridine.
Detailed Protocol
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [6]
-
Add 2,6-dichloropyridine (1.0 equiv) portion-wise to a cold (0-10 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, heat the reaction mixture to 65-105 °C for 2-5 hours.[6][7]
-
Cool the mixture and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash with water until neutral, and dry to obtain 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
-
Prepare a solution of sodium methoxide (1.0-1.1 equiv) in methanol.
-
Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equiv) in methanol to the sodium methoxide solution at a controlled temperature (e.g., 15-30 °C).
-
Stir the reaction for several hours, monitoring by TLC for the disappearance of the starting material.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the solid. The reaction is highly regioselective for the C6 position.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 equiv) in a suitable solvent like methanol or DMF.
-
Add an excess of sodium methoxide (e.g., 1.5-2.0 equiv).
-
Heat the reaction mixture under reflux for an extended period until the starting material is consumed.
-
Cool the mixture, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield the final product, which can be purified by recrystallization.
Cost and Efficiency Analysis
-
Starting Material: 2,6-Dichloropyridine is an inexpensive, commodity chemical.
-
Reagents: Nitric acid, sulfuric acid, and sodium methoxide are all low-cost, bulk reagents.
-
Yield & Purity: Each step in this sequence proceeds with good to excellent yield and high purity, making the overall yield favorable. The stepwise nature allows for the isolation and purification of intermediates, ensuring a high-quality final product.
Route C: The "Direct Nitration" Approach from 2,3-Dimethoxypyridine
This route is the most convergent, involving a single synthetic transformation. Its viability hinges on the cost of the starting material and the regioselectivity of the nitration reaction.
Chemical Rationale
The two methoxy groups at the C2 and C3 positions are electron-donating and will activate the pyridine ring towards electrophilic aromatic substitution. Methoxy groups are known ortho-, para-directors.[9] In this substrate, the C6 position is para to the C3-methoxy group and ortho to the C2-methoxy group, making it the most electronically activated and sterically accessible position for nitration. The C4 position is sterically hindered by the adjacent C3-methoxy group, and the C5 position is less electronically activated. Therefore, direct nitration is expected to proceed with high regioselectivity to afford the desired 6-nitro product.[10][11]
Experimental Workflow Diagram
Caption: Workflow for the direct nitration in Route C.
Detailed Protocol (Projected)
-
Cool concentrated sulfuric acid to 0 °C in a reaction vessel.
-
Slowly add 2,3-dimethoxypyridine (1.0 equiv) while maintaining the low temperature.
-
Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid (1.1 equiv) and add it dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
After addition, allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC/LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or aqueous ammonia).
-
Extract the product with an organic solvent, wash, dry, and concentrate. Purify by recrystallization.
-
Yield (Estimated): >85% based on analogous reactions.
-
Cost and Efficiency Analysis
-
Starting Material: 2,3-Dimethoxypyridine is a specialty chemical and is significantly more expensive than 2,6-dichloropyridine. Its availability may be limited from bulk suppliers.
-
Reagents: Standard and inexpensive nitrating acids are used.
-
Yield & Purity: This single-step reaction is expected to have a high yield and produce a relatively clean product, simplifying purification.
Final Recommendation
For large-scale and cost-sensitive applications , Route B (Stepwise Functionalization from 2,6-Dichloropyridine) is the most recommended pathway. Its use of inexpensive starting materials and robust, high-yielding reactions makes it the most economically sound choice for industrial production.
For laboratory-scale synthesis, rapid discovery, and process development , Route C (Direct Nitration of 2,3-Dimethoxypyridine) is the superior choice. Its single-step, high-yield nature allows for the rapid production of the target molecule with minimal operational complexity, provided the starting material is available and its cost is within the project's budget.
Route A (from 2,3-Dihydroxypyridine) is not recommended due to significant challenges with regioselectivity, which would lead to low yields and complex purification, making it inefficient and costly.
References
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- Patel, M. R., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
- Murray, J. C., et al. (2016). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- den Hertog, H. J., & Kolder, C. R. (1955). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide.
- ChemicalBook. (n.d.). 2,3-Dihydroxypyridine synthesis.
- Patel, M. R., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
- Merck KGaA. (1999). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. U.S.
- Svensen, H. (2002). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology.
- Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
- Catalyst Education. (2020).
- Hanson, P. R., et al. (2011).
- Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017).
- Goheen, D. W. (1977). Process for the methylation of hydroxybenzene derivatives. U.S.
- An, C., et al. (2011). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- Kumar, R. S., et al. (2011). 2,6-Dichloro-3-nitropyridine. PMC.
- Wrobel, K., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- Wrobel, K., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.
- Gandeepan, P., & Cheng, C. H. (2018). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles.
- ChemicalBook. (n.d.). 2,6-Dichloro-3-nitropyridine synthesis.
- Ciba-Geigy AG. (1980). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Merck & Co., Inc. (2003). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
- Zhejiang University of Technology. (2016). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- de Freitas, M. S., et al. (2024).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine.
- Xi'an Modern Chemistry Research Institute. (2014). Preparation method of 2-hydroxy-3-nitropyridine.
- LibreTexts. (2023). 15.
- Cirrincione, G., et al. (2011).
- BASF Aktiengesellschaft. (2001). Preparation on an O-alkylisourea. U.S.
- de Freitas, M. S., et al. (2024).
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Banks, R. E., & Sparkes, G. R. (1971). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C.
Sources
- 1. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6252103B1 - Preparation on an O-alkylisourea - Google Patents [patents.google.com]
- 4. 2,3-Dihydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,3-Dimethoxy-6-nitropyridine
This document provides a detailed protocol for the safe handling and disposal of 2,3-Dimethoxy-6-nitropyridine. As a substituted nitropyridine, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established safety protocols for structurally similar hazardous chemicals and are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly.
Disclaimer: This guide is based on the hazardous properties of analogous nitropyridine compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations. This document supplements, but does not replace, institutional protocols.
Hazard Assessment and Core Principles
Understanding the hazards associated with this compound is fundamental to its safe management. The molecule's structure incorporates both a pyridine ring and a nitro group, which dictate its chemical reactivity and toxicological profile.
-
Pyridine Moiety: Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Nitro Group: Aromatic nitro compounds are often toxic and can be hazardous. The presence of the nitro group increases the chemical's reactivity and potential for adverse health effects.
-
Combined Hazards: Based on data for similar compounds like 2-Methoxy-3-nitropyridine and 3-Methoxy-2-nitropyridine, this compound is presumed to be harmful if swallowed and to cause serious skin and eye irritation.[1][3] Thermal decomposition can release toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3]
The cardinal principle for the disposal of this compound is do not attempt to neutralize or dispose of it via standard laboratory drains. [2][4] All waste containing this chemical must be treated as hazardous and segregated for professional disposal, typically via incineration at a licensed facility.[1][5]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against accidental splashes of solutions or contact with solid particulates, which can cause serious eye irritation.[1][3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and absorption. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2][6] |
| Body Protection | A fully-buttoned laboratory coat. | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Not generally required if handled exclusively within a certified chemical fume hood. | A fume hood provides primary respiratory protection by containing vapors and fine particulates at the source.[2][4] |
Engineering Control: All manipulations of this compound, including weighing, dissolution, and packaging for disposal, must be performed inside a properly functioning and certified laboratory chemical fume hood.[2][4] An emergency eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
This protocol details the process from the point of waste generation to its final handover for professional disposal.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for each type of waste:
-
Solid Waste: Unused or expired this compound, contaminated consumables (e.g., weigh boats, paper towels, gloves).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsate from cleaning glassware.
-
-
Use Compatible Containers: Collect waste in sealable, airtight containers made of compatible materials (e.g., High-Density Polyethylene (HDPE) or glass).[2][7] Ensure containers are in good condition with no leaks or cracks.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could trigger a hazardous reaction.[3]
Step 2: Labeling and Documentation
-
Immediate Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
Required Information: The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other chemical constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
Your name, laboratory, and contact information.
-
Step 3: Spill Management
In the event of a spill, act immediately to contain and clean the area.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to cover and contain the spill.[8][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and spilled chemical into your designated solid hazardous waste container using non-sparking tools.
-
Decontaminate: Wipe down the spill area with a suitable solvent (as recommended by your EHS department), followed by a thorough cleaning with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[10]
-
Report: Report all spills to your supervisor and your institution's EHS department.[10]
Step 4: Storage and Disposal
-
Secure Storage: Keep the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][3] The storage location should be away from heat, ignition sources, and incompatible chemicals.
-
Arrange for Pickup: Once the container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a pickup.[4] Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Dimethoxy-6-nitropyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 2,3-Dimethoxy-6-nitropyridine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety framework can be constructed by analyzing data from structurally analogous nitropyridine derivatives. The protocols herein are synthesized from established safety data for compounds like 2-Methoxy-3-nitropyridine and 3-Amino-4-nitropyridine, ensuring a conservative and protective stance.
The core principle of this guide is not just to list procedures, but to explain the causality behind them. Nitroaromatic compounds, as a class, often present specific toxicological profiles. The presence of the nitro group (-NO₂) can render the pyridine ring electron-deficient, influencing its reactivity and biological interactions, which often translates to irritant and toxic properties. Therefore, the following PPE and handling protocols are designed as a self-validating system to mitigate these anticipated risks.
Hazard Profile: An Evidence-Based Assessment
Based on the hazard classifications of similar nitropyridine compounds, this compound should be handled as a substance that is:
These hazards necessitate a multi-layered defense strategy where Personal Protective Equipment serves as the final and most critical barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) Summary
Effective protection relies on selecting the correct equipment and ensuring its proper use. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale & Expert Insight |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Standard safety glasses are insufficient. The nitropyridine class is a known eye irritant[1][5]. Goggles provide a complete seal around the eyes, protecting from solid particulates, dust, and accidental splashes. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash potential. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Always check the manufacturer's glove compatibility chart. Nitrile gloves offer good protection against a wide range of chemicals. Never wear compromised gloves and always inspect for tears or punctures before use.[6] Double-gloving is recommended when handling highly toxic substances. |
| Body Protection | A full-length, long-sleeved laboratory coat.[7] Flame-retardant and impervious clothing is advised for larger scale operations.[8] | Your clothing is a critical barrier.[7] A lab coat prevents incidental contact with skin and protects personal clothing from contamination. Ensure the coat is fully buttoned. For significant exposure risks, a chemical-resistant apron or a complete suit may be necessary.[8][9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[8] | Required when engineering controls cannot guarantee exposure is below permissible limits or if irritation is experienced.[10] Since this compound is a solid, a respirator with a particulate filter (e.g., N95) is suitable for preventing inhalation of dust.[8] All handling of the solid should occur within a certified chemical fume hood to minimize aerosol generation.[11][12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is paramount for safety. The following protocol outlines the essential steps for handling this compound.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure a certified chemical fume hood is operational.[11] Confirm that a safety shower and eyewash station are accessible and unobstructed.[8][10][13]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the controlled area.
-
Prepare for Spills: Have a chemical spill kit rated for solid reagents readily available.
Donning and Doffing PPE: A Critical Sequence
The order of putting on and removing PPE is crucial to prevent cross-contamination.
Handling the Chemical
-
Perform all manipulations within a fume hood. This includes weighing, transferring, and preparing solutions.[12]
-
When weighing the solid, use a micro-spatula and handle the container gently to avoid creating airborne dust.
-
Keep the container with the chemical tightly closed when not in use.[1][4][5]
-
Should any chemical come into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.[7]
Decontamination and Disposal Plan
A safe experiment does not end until the waste is properly managed.
Decontamination
-
Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
If any non-disposable equipment is contaminated, decontaminate it thoroughly before removing it from the fume hood.
Waste Disposal
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.[1][4][5]
-
Contaminated PPE: All disposable PPE (gloves, weigh boats, paper towels) that has come into contact with the chemical must be disposed of in the solid hazardous waste stream. Do not discard in the regular trash.
-
Adherence to Regulations: Always follow your institution's specific waste disposal guidelines, which must comply with local and national regulations.[14]
Emergency Procedures: Immediate First Aid
In the event of exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.[14] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]
By integrating these expert-validated protocols into your laboratory workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem. URL
- SAFETY DATA SHEET - 2-Methoxy-3-nitropyridine. Thermo Fisher Scientific. URL
- SAFETY DATA SHEET - 3-Methoxy-2-nitropyridine. Fisher Scientific. URL
- SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine. Fisher Scientific. URL
- SAFETY DATA SHEET - 2,6-Dimethylpyridine. Sigma-Aldrich. URL
- SAFETY D
- SAFETY DATA SHEET - 2-Amino-6-methoxy-3-nitropyridine. Fisher Scientific. URL
- Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Cole-Parmer. URL
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. URL
- Working with Chemicals - Prudent Practices in the Laboratory.
- Material Safety Data Sheet - 4-Nitropyridine N-oxide. Chemoventory. URL
- 2,6-Dimethoxypyridine - Safety D
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. URL
- Chemistry Department Laboratory Safety Rules. Central Washington University. URL
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cwu.edu [cwu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. simmons.chemoventory.com [simmons.chemoventory.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
